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  • Product: 4-(Methoxymethyl)piperidin-2-one
  • CAS: 858263-30-6

Core Science & Biosynthesis

Foundational

Engineering Conformational Restraint: A Technical Guide to 4-(Methoxymethyl)piperidin-2-one in Drug Discovery

Executive Summary 4-(Methoxymethyl)piperidin-2-one (CAS: 858263-30-6) is a highly versatile delta-lactam building block utilized extensively in modern medicinal chemistry[1][2]. The piperidin-2-one scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Methoxymethyl)piperidin-2-one (CAS: 858263-30-6) is a highly versatile delta-lactam building block utilized extensively in modern medicinal chemistry[1][2]. The piperidin-2-one scaffold is a privileged structure found in numerous FDA-approved therapeutics, serving as a conformationally restricted bioisostere for peptide bonds and acyclic amides[3]. The strategic placement of a methoxymethyl ether at the C4 position introduces a unique vector for hydrogen bonding and lipophilicity tuning, making it an ideal starting point for hit-to-lead optimization campaigns.

Physicochemical Profiling & Structural Analysis

The rational design of drug candidates requires a deep understanding of the physicochemical properties of the underlying scaffolds. The methoxymethyl group in 4-(methoxymethyl)piperidin-2-one serves a dual purpose: the ether oxygen acts as a hydrogen bond acceptor (HBA), while the methyl group subtly increases the lipophilicity without violating Lipinski's Rule of Five.

Table 1: Physicochemical Properties of 4-(Methoxymethyl)piperidin-2-one

PropertyValueCausality / Significance in Drug Design
CAS Number 858263-30-6[1]Unique chemical identifier for procurement and registry.
Molecular Formula C7H13NO2[2]Dictates the fundamental atomic composition.
Molecular Weight 143.18 g/mol [1]Low MW ensures high ligand efficiency (LE) during fragment-based drug discovery (FBDD).
H-Bond Donors (HBD) 1 (Lactam NH)Crucial for anchoring the scaffold to kinase hinge regions or protease active sites.
H-Bond Acceptors (HBA) 2 (Carbonyl O, Ether O)Facilitates interactions with water networks or target backbone amides.
Polar Surface Area ~38.3 ŲOptimal for membrane permeability and potential blood-brain barrier (BBB) penetration.

Synthetic Methodology & Mechanistic Insights

The synthesis of 4-(methoxymethyl)piperidin-2-one typically proceeds via the saponification and subsequent thermal decarboxylation of its precursor, 4-methoxymethyl-2-oxo-piperidine-3-carboxylic acid ethyl ester (CAS: 99190-03-1)[4][5].

Mechanistic Causality: The choice of potassium hydroxide (KOH) in an aqueous ethanol system is critical[2]. Ethanol ensures the complete solvation of the lipophilic ester precursor, while the hydroxide ion performs a nucleophilic acyl substitution at the sterically hindered C3-ester carbonyl. Following saponification, strict acidification (pH ~2) is required to protonate the intermediate carboxylate. This protonation is non-negotiable; it establishes the hydrogen-bonded, six-membered transition state necessary for the subsequent thermal extrusion of carbon dioxide (decarboxylation)[5].

Step-by-Step Protocol: Saponification & Decarboxylation

  • Reagent Preparation: Dissolve 10 mmol of 4-methoxymethyl-2-oxo-piperidine-3-carboxylic acid ethyl ester in 20 mL of a 1:1 mixture of absolute ethanol and deionized water[4].

  • Saponification: Add 15 mmol of KOH pellets to the solution. Stir the reaction mixture at 60 °C for 2 hours.

    • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with iodine). The disappearance of the high-Rf ester spot confirms complete conversion to the carboxylate salt.

  • Acidification: Cool the mixture to 0 °C using an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0. Extract the aqueous layer with ethyl acetate (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate 3-carboxylic acid.

  • Thermal Decarboxylation: Transfer the neat intermediate to a round-bottom flask equipped with a reflux condenser. Heat the flask to 150 °C under a nitrogen atmosphere for 1 hour. The evolution of CO2 gas will be visually apparent.

  • Purification: Cool the residue and purify via flash column chromatography (silica gel, eluting with a gradient of Hexanes:Ethyl Acetate) to isolate the pure 4-(methoxymethyl)piperidin-2-one[2].

SynthesisWorkflow SM Starting Material (CAS: 99190-03-1) Sap Saponification (KOH, EtOH/H2O) SM->Sap Nucleophilic Attack Int Intermediate (3-Carboxylic Acid) Sap->Int Acidification (HCl) Decarb Thermal Decarboxylation (Heat, -CO2) Int->Decarb Heat (150°C) Prod Target Product (CAS: 858263-30-6) Decarb->Prod CO2 Evolution

Caption: Synthetic workflow for 4-(Methoxymethyl)piperidin-2-one via saponification and decarboxylation.

Pharmacophore Applications in Drug Discovery

The piperidine and piperidin-2-one scaffolds are cornerstones in modern drug discovery[3]. They are frequently employed to rigidify flexible alkyl chains, thereby reducing the entropic penalty upon target binding. For instance, piperidin-2-one derivatives have been successfully utilized as potent c-Met kinase inhibitors and factor Xa inhibitors[6].

The 4-(methoxymethyl) substitution provides a distinct advantage. During scaffold hopping or lead optimization, the methoxymethyl group can occupy specific hydrophobic pockets while maintaining a hydrogen-bonding interaction with the target protein's backbone via the ether oxygen. Furthermore, the lactam nitrogen (NH) can be readily functionalized via Buchwald-Hartwig cross-coupling or standard N-alkylation to introduce diverse aryl or alkyl appendages, expanding the chemical space[6][7].

PharmacophoreMapping Core Piperidin-2-one Core (H-Bond Acceptor/Donor) Receptor Target Kinase/Protease Binding Pocket Core->Receptor Lactam NH-CO Binding Opt Lead Optimization (N-Alkylation / C-Arylation) Core->Opt Scaffold Decoration Subst C4-Methoxymethyl Group (Lipophilic & HBA) Subst->Receptor Ether Oxygen Binding Subst->Opt Steric Tuning

Caption: Pharmacophore mapping and lead optimization workflow for piperidin-2-one derivatives.

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized batch, a self-validating analytical workflow must be strictly adhered to before utilizing the compound in biological assays.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Causality: The acidic mobile phase ensures the protonation of the lactam, providing a clear[M+H]+ ion peak at m/z 144.2. The chromatographic retention time confirms the absence of the highly polar intermediate carboxylic acid.

  • 1H NMR (Nuclear Magnetic Resonance, 400 MHz, CDCl3):

    • Validation Markers: Look for a distinct singlet at ~3.3 ppm corresponding to the methoxy (-OCH3) protons. The broad singlet for the lactam NH should appear around 6.0-6.5 ppm. The absence of a quartet at ~4.1 ppm and a triplet at ~1.2 ppm confirms the complete removal of the ethyl ester group from the starting material.

References

  • Title: 4-methoxymethyl-piperidin-2-one - CAS号858263-30-6 - 摩熵化学 Source: molaid.com URL: [Link]

  • Title: 4-methoxymethyl-2-oxo-piperidine-3-carboxylic acid ethyl ester | 99190-03-1 - 摩熵化学 Source: molaid.com URL: [Link]

  • Title: Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold Source: nih.gov URL: [Link]

Sources

Exploratory

Comprehensive Scaffold Profile: 4-(Methoxymethyl)piperidin-2-one and Derivatives

An in-depth technical guide on the scaffold 4-(Methoxymethyl)piperidin-2-one , structured for researchers and drug development professionals.[1][] [1][2][3][4] Executive Summary & Core Identity The 4-(Methoxymethyl)piper...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the scaffold 4-(Methoxymethyl)piperidin-2-one , structured for researchers and drug development professionals.[1][]

[1][2][3][4]

Executive Summary & Core Identity

The 4-(Methoxymethyl)piperidin-2-one scaffold represents a critical lactam intermediate in the synthesis of piperidine-based pharmaceuticals.[1][] Functioning as a constrained amino acid mimic (delta-lactam), this moiety serves as a versatile building block for diverse therapeutic classes, including kinase inhibitors, GPCR ligands, and peptidomimetics. Its structural rigidity, combined with the polar methoxymethyl ether group, offers unique pharmacokinetic properties, particularly in modulating solubility and metabolic stability compared to its all-carbon analogs.

Registry & Identification Data
AttributeDetail
Chemical Name 4-(Methoxymethyl)piperidin-2-one
CAS Registry Number 858263-30-6
Molecular Formula C

H

NO

Molecular Weight 143.18 g/mol
SMILES COCC1CCNC(=O)C1
InChI Key UKLKUBIPFSEQFO-UHFFFAOYSA-N
Key Derivative (Reduced) 4-(Methoxymethyl)piperidine (CAS: 399580-55-3)
Key Precursor 4-(Hydroxymethyl)piperidin-2-one (CAS: 41661-47-6 via oxidation/cyclization)

Structural Analysis & Stereochemistry

The 4-(methoxymethyl)piperidin-2-one molecule possesses a single chiral center at the C4 position.[1][] While often synthesized and utilized as a racemate in early-stage discovery, the enantiopure forms are critical for high-affinity target binding.[1][]

  • (S)-Enantiomer: Often preferred in specific kinase inhibitor programs to match the binding pocket geometry.[1][]

  • (R)-Enantiomer: Utilized in distinct SAR (Structure-Activity Relationship) series.[1][]

Note on Stereocontrol: Access to specific enantiomers is typically achieved via:

  • Chiral Pool Synthesis: Starting from chiral amino acid precursors (e.g., aspartic acid derivatives).

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of the C4-hydroxymethyl intermediate prior to methylation.

  • Chiral HPLC: Separation of the racemate on polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).[1][]

Synthetic Pathways

The synthesis of 4-(methoxymethyl)piperidin-2-one generally follows two primary strategies: Reductive Cyclization or Direct Functionalization .[1][]

Pathway A: Reductive Cyclization (Primary Route)

This route is favored for scale-up due to the availability of linear precursors.[1][] It involves the formation of the lactam ring from a delta-amino ester.[1][]

  • Precursor Formation: Michael addition of nitromethane to an acrylate derivative, followed by alkylation with a methoxymethyl equivalent.

  • Reduction & Cyclization: Hydrogenation of the nitro group to an amine, which spontaneously cyclizes with the ester to form the lactam.

Pathway B: Pyridine Reduction

A more direct route for generating the piperidine core, though stereocontrol is challenging.

  • Starting Material: 4-(Methoxymethyl)pyridin-2(1H)-one.[1][]

  • Reaction: Catalytic hydrogenation (Pd/C or PtO

    
    ) under high pressure.
    
Visualization of Synthetic Logic

SynthesisPathways Start1 Methyl 4-(methoxymethyl)crotonate Inter1 Michael Addition (Nitromethane) Start1->Inter1 Inter2 Nitro-Ester Intermediate Inter1->Inter2 Step2 Reductive Cyclization (H2, Raney Ni) Inter2->Step2 Target 4-(Methoxymethyl)piperidin-2-one (CAS 858263-30-6) Step2->Target Start2 4-(Hydroxymethyl)piperidin-2-one Step3 O-Methylation (MeI, NaH) Start2->Step3 Step3->Target Functionalization

Caption: Figure 1. Convergent synthetic pathways to the 4-(methoxymethyl)piperidin-2-one scaffold.

Medicinal Chemistry Applications

The 4-(methoxymethyl)piperidin-2-one scaffold is rarely a drug in itself but serves as a high-value intermediate.[1][] Its applications are defined by its reactivity and structural properties.

Pharmacophore Features[1][2]
  • Hydrogen Bonding: The lactam nitrogen (N1) is a hydrogen bond donor (unless alkylated), and the carbonyl (C2) is an acceptor. The methoxy ether oxygen serves as a weak acceptor.

  • Solubility: The methoxymethyl group disrupts the crystal lattice packing compared to a methyl group, often improving the solubility of the final drug molecule.

  • Conformation: The lactam ring adopts a distorted chair or twist-boat conformation, positioning the C4-substituent in a defined vector, crucial for probing binding pockets.[]

Key Derivatives & Uses
Derivative ClassModification SiteApplication
N-Alkylated Lactams N1 PositionPeptidomimetics; preventing proteolytic cleavage.[1][]
Reduced Piperidines C2 Carbonyl ReductionPrecursors to 4-(methoxymethyl)piperidine , a core motif in certain antihistamines and kinase inhibitors.
Alpha-Functionalized C3 PositionIntroduction of gem-dimethyl or spiro-cycles to restrict conformation further.[1][]
Case Study: Kinase Inhibition

In the development of ATP-competitive kinase inhibitors, the piperidin-2-one ring is often used to bind to the hinge region or the solvent-exposed front.[1][] The 4-methoxymethyl group can extend into the ribose-binding pocket or a hydrophobic back-pocket, depending on the specific kinase (e.g., JAK, CDK families).[1][]

Experimental Protocols

Standard Operating Procedures for synthesis and validation.

Protocol: Synthesis of 4-(Methoxymethyl)piperidin-2-one via O-Methylation

Objective: Conversion of 4-(hydroxymethyl)piperidin-2-one to the methoxy ether.[1][]

Reagents:

  • 4-(Hydroxymethyl)piperidin-2-one (1.0 eq)[1][]

  • Sodium hydride (60% dispersion in oil, 1.2 eq)

  • Methyl iodide (1.1 eq)[1][]

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Preparation: In a flame-dried round-bottom flask under N

    
     atmosphere, dissolve 4-(hydroxymethyl)piperidin-2-one in anhydrous THF (0.1 M concentration).
    
  • Deprotonation: Cool the solution to 0°C. Carefully add NaH portion-wise. Evolution of H

    
     gas will be observed. Stir for 30 minutes at 0°C, then warm to room temperature (RT) for 30 minutes.
    
  • Alkylation: Cool the mixture back to 0°C. Add Methyl iodide dropwise via syringe.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1][]

  • Work-up: Quench carefully with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify the residue via flash column chromatography (SiO

    
    , gradient 0-10% MeOH in DCM) to yield 4-(methoxymethyl)piperidin-2-one  as a colorless oil or low-melting solid.
    
Protocol: Reduction to 4-(Methoxymethyl)piperidine

Objective: Removal of the lactam carbonyl to generate the secondary amine.[1][]

Reagents:

  • 4-(Methoxymethyl)piperidin-2-one (1.0 eq)[1][]

  • Lithium Aluminum Hydride (LiAlH

    
    , 2.0 eq)
    
  • THF, anhydrous

Procedure:

  • Suspend LiAlH

    
     in anhydrous THF at 0°C.
    
  • Add a solution of the lactam in THF dropwise.

  • Reflux the mixture for 4–6 hours.

  • Cool to 0°C and perform Fieser work-up (add water, 15% NaOH, water sequentially).

  • Filter the granular precipitate and concentrate the filtrate to obtain the amine.

References

  • Molaid Chemicals. (2025). 4-methoxymethyl-piperidin-2-one - CAS 858263-30-6.[1][][4][5] Retrieved from [Link]

  • PubChem. (2025).[6][7] 4-(Methoxymethyl)piperidine (CAS 399580-55-3).[1][][7] National Library of Medicine. Retrieved from [Link][1][]

  • ChemSRC. (2025). Patent US2004/67931 A1: Synthesis of Piperidinone Derivatives.[4] Retrieved from [Link]

Sources

Foundational

4-(Methoxymethyl)-2-piperidone molecular weight and formula

An In-depth Technical Guide to 4-(Methoxymethyl)-2-piperidone This guide provides a comprehensive technical overview of 4-(Methoxymethyl)-2-piperidone, a substituted lactam of significant interest to researchers and prof...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Methoxymethyl)-2-piperidone

This guide provides a comprehensive technical overview of 4-(Methoxymethyl)-2-piperidone, a substituted lactam of significant interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile encompassing its molecular characteristics, proposed synthesis, and potential applications.

Molecular Identity and Physicochemical Properties

4-(Methoxymethyl)-2-piperidone is a derivative of 2-piperidone, featuring a methoxymethyl substituent at the 4-position of the heterocyclic ring. The presence of the lactam functional group, combined with the ether linkage in the side chain, imparts a unique combination of polarity and hydrogen bonding capabilities that are likely to influence its solubility and biological activity.

Chemical Structure and Formula

The chemical structure consists of a six-membered lactam ring with a methoxymethyl group attached to the carbon atom at the fourth position relative to the nitrogen atom.

Molecular Formula: C₇H₁₃NO₂

Molecular Weight: 143.18 g/mol

The structure of 4-(Methoxymethyl)-2-piperidone is depicted in the following diagram:

Caption: Chemical structure of 4-(Methoxymethyl)-2-piperidone.

Physicochemical Data Summary

The following table summarizes the calculated and estimated physicochemical properties of 4-(Methoxymethyl)-2-piperidone. These values are derived from computational models and by analogy to structurally similar compounds, providing a valuable baseline for experimental design.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂Calculated
Molecular Weight 143.18 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or low-melting solidAnalogy
Boiling Point Estimated >250 °C at 760 mmHgAnalogy to similar piperidones
Solubility Expected to be soluble in water and polar organic solventsStructural Analysis
pKa (Amide N-H) Estimated 17-18Analogy to 2-piperidone

Proposed Synthesis Pathway

A potential synthetic pathway is outlined below:

Synthesis cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product Acrylonitrile Acrylonitrile Michael_Addition Michael Addition Acrylonitrile->Michael_Addition Methoxymethyl_acrylate Methyl methoxymethylacrylate Methoxymethyl_acrylate->Michael_Addition Intermediate Dinitrile Intermediate Michael_Addition->Intermediate Base catalyst Reductive_Cyclization Reductive Cyclization (e.g., H2, Raney Ni) Product 4-(Methoxymethyl)-2-piperidone Reductive_Cyclization->Product Intermediate->Reductive_Cyclization High pressure

Caption: Proposed synthetic workflow for 4-(Methoxymethyl)-2-piperidone.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Michael Addition to form the Dinitrile Intermediate

  • To a solution of methyl methoxymethylacrylate (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a strong base (e.g., sodium ethoxide).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acrylonitrile (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • The resulting crude dinitrile intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Reductive Cyclization to Yield 4-(Methoxymethyl)-2-piperidone

  • Dissolve the crude dinitrile intermediate in a solvent suitable for hydrogenation, such as ethanol or methanol.

  • Add a hydrogenation catalyst, for example, Raney Nickel (5-10 wt%).

  • Transfer the mixture to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas (e.g., 50-100 atm) and heat to 80-120 °C.

  • Maintain the reaction under these conditions for 12-48 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-(Methoxymethyl)-2-piperidone by vacuum distillation or column chromatography.

Potential Applications and Research Significance

The piperidone scaffold is a well-established privileged structure in medicinal chemistry, appearing in a multitude of bioactive compounds and approved pharmaceuticals.[1][3] Derivatives of 4-piperidone are utilized as key intermediates in the synthesis of a wide range of drugs, including analgesics and agents targeting the central nervous system.[4]

The introduction of a methoxymethyl group at the 4-position can modulate the parent molecule's lipophilicity and hydrogen bonding potential, which may lead to improved pharmacokinetic properties or novel biological activities. Specifically, 4-(Methoxymethyl)-2-piperidone could serve as a valuable building block for the synthesis of analogues of existing drugs or as a starting point for the discovery of new chemical entities with potential applications in areas such as:

  • Neurodegenerative Diseases: The piperidine and piperidone cores are found in compounds being investigated for Alzheimer's disease and other neurological disorders.[5]

  • Oncology: Certain substituted piperidones have demonstrated antiproliferative properties.[6]

  • Infectious Diseases: The piperidone nucleus has been incorporated into molecules with antimicrobial and antifungal activities.[7]

Safety and Handling

While specific toxicity data for 4-(Methoxymethyl)-2-piperidone is not available, it is prudent to handle this compound with the care afforded to other novel laboratory chemicals. Based on safety data for related piperidine and piperidone derivatives, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area, preferably a chemical fume hood.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]

Conclusion

4-(Methoxymethyl)-2-piperidone represents a promising yet underexplored chemical entity. This guide provides a foundational understanding of its molecular properties, a viable synthetic strategy, and a perspective on its potential applications. The information presented herein is intended to empower researchers and drug development professionals to further investigate this compound and unlock its potential in various scientific domains.

References

  • Thermo Fisher Scientific. (2025, September 7).
  • AAPPTec, LLC. (n.d.).
  • Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine.
  • Fisher Scientific. (2025, December 22).
  • PubChem. (n.d.). 4-(Methoxymethyl)piperidine. Retrieved from [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (n.d.). PMC.
  • NIST. (n.d.). 4-Piperidinone, 2,2,6,6-tetramethyl-. NIST WebBook.
  • Cayman Chemical. (2025, August 18).
  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)(piperidin-4-yl)methanone. Retrieved from [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
  • Wikipedia. (n.d.). 4-Piperidone.
  • Google Patents. (n.d.).
  • EPA. (2025, October 15). 4-Methoxy-4-(1-methylethyl)piperidine Properties.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31).
  • Sigma-Aldrich. (n.d.). 4-(Methoxymethyl)piperidine.
  • Benchchem. (n.d.). 4-(Piperidin-1-yl)butan-2-one.
  • LookChem. (n.d.). 4-(piperidin-1-yl)butan-2-one.
  • PubMed. (2009, August 7). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers.
  • Journal of Chemical and Pharmaceutical Research. (2010).
  • PubChem. (n.d.). 1-Methoxypiperidin-4-one. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv

Sources

Exploratory

Engineering the Piperidin-2-one Scaffold: A Technical Guide to δ-Lactams in Medicinal Chemistry

Executive Summary The piperidin-2-one (δ-valerolactam) ring has emerged as a privileged scaffold in modern medicinal chemistry[1]. Characterized by a six-membered cyclic amide, this motif offers a rigid, metabolically st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidin-2-one (δ-valerolactam) ring has emerged as a privileged scaffold in modern medicinal chemistry[1]. Characterized by a six-membered cyclic amide, this motif offers a rigid, metabolically stable alternative to linear amides and flexible alkyl chains. The lactam core serves a dual purpose: it acts as a highly directional hydrogen bond acceptor (via the carbonyl oxygen) and donor (via the NH group), making it an ideal pharmacophore for engaging kinase hinge regions and protease active sites[2]. This whitepaper explores the pharmacological significance, synthetic methodologies, and self-validating experimental workflows required to successfully deploy piperidin-2-one scaffolds in drug discovery programs.

Pharmacological Significance & Target Landscape

The strategic insertion of a piperidin-2-one ring into a drug candidate often drastically alters its pharmacokinetic (PK) and pharmacodynamic (PD) profile. The conformational restriction minimizes the entropic penalty upon target binding, while the lack of rotatable bonds protects the core from rapid proteolytic or oxidative degradation.

  • Protease Inhibition (Factor Xa): In the blockbuster anticoagulant Apixaban, the piperidin-2-one moiety is not merely a passive linker; it acts as a critical structural spacer that optimally vectors the flanking aryl groups into the S1 and S4 binding pockets of the Factor Xa enzyme[3].

  • Kinase Inhibition (c-Met): Receptor tyrosine kinases, such as c-Met, are critical targets in oncology. Historically, pyridone-based inhibitors (e.g., BMS-777607) suffered from off-target toxicities and metabolic liabilities. By saturating the ring to a 3-carboxypiperidin-2-one, researchers successfully maintained the critical hydrogen-bonding network with the kinase hinge region while improving the overall safety profile and maintaining nanomolar potency[2][4].

  • Farnesyltransferase Inhibition: Highly substituted 5-nitropiperidin-2-one derivatives have been identified as potent inhibitors of farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins, making this scaffold highly relevant for anti-proliferative oncology targets[5].

cMet_Pathway HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K / AKT Survival Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway cMet->MAPK Phosphorylation Inhibitor 3-Carboxyl Piperidin-2-one Inhibitor->cMet Competitive ATP Binding Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis Inhibition leads to MAPK->Apoptosis Inhibition leads to

Fig 1. c-Met signaling pathway and targeted inhibition by piperidin-2-one derivatives.

Synthetic Strategies & Scaffold Decoration

Constructing highly functionalized piperidin-2-ones requires stereoselective methodologies that tolerate diverse functional groups.

Nitro-Mannich/Lactamization Cascades

To generate heavily decorated scaffolds, a powerful entry point is the nitro-Mannich/lactamization cascade. This method utilizes γ-nitro esters and imines to rapidly assemble 5-nitropiperidin-2-ones with high diastereoselectivity[6]. The causality behind choosing this cascade lies in its atom economy and the versatility of the nitro group, which can subsequently be reduced to an amine or removed entirely via radical protodenitration (e.g., using Bu3SnH/AIBN) to yield the unsubstituted lactam core[6].

Azide Reduction and Spontaneous Cyclization

For 3-substituted derivatives, a highly efficient route involves the α-alkylation of commercially available esters with 3-azidopropyl trifluoromethanesulfonate. The use of a triflate leaving group is deliberate: it ensures rapid, quantitative alkylation at low temperatures, preventing unwanted ester hydrolysis. Subsequent reduction of the azide yields a transient primary amine that spontaneously undergoes intramolecular lactamization[7].

Electrophilic Fluorination

To modulate the pKa of the lactam NH and improve metabolic stability against cytochrome P450 oxidation, fluorine atoms can be introduced. Electrophilic fluorination of lactam enolates provides a direct route to fluorinated δ-lactams, which serve as advanced building blocks for lead optimization[8].

Synth_Workflow Ester Aryl Ester Alkylation Alkylation (Triflate) Ester->Alkylation Azide γ-Azido Ester Alkylation->Azide Reduction Staudinger Reduction Azide->Reduction Chemoselective Amine Primary Amine Reduction->Amine Lactam Piperidin-2-one Amine->Lactam Cyclization

Fig 2. Stepwise synthesis of 3-substituted piperidin-2-ones via Staudinger reduction.

Quantitative Structure-Activity Relationships (SAR)

The following table summarizes the SAR data for 3-carboxypiperidin-2-one derivatives evaluated for c-Met kinase inhibition and MKN45 gastric cancer cell proliferation. The data illustrates how transitioning from a planar pyridone to a saturated piperidin-2-one impacts potency[2].

Compound IDScaffold Modificationc-Met Kinase IC₅₀ (nM)MKN45 Proliferation IC₅₀ (μM)
BMS-777607 (Ref)Pyridone core (Planar)3.90.05
Compound 3 3-carboxyl piperidin-2-one (Unsubstituted)> 1000N/A
Compound 15 3-carboxyl + Aryl amine side chain8.60.57
Compound 16 3-carboxyl + Fluorinated Aryl side chain12.41.20
Compound 18 3-carboxyl + Methoxy Aryl side chain81.016.00

Data Interpretation: The unsubstituted lactam (Compound 3) lacks the necessary hydrophobic contacts for the deep kinase pocket. However, appending an aryl amine (Compound 15) restores nanomolar potency, proving the piperidin-2-one core is a viable, non-planar bioisostere for the pyridone ring[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Chemoselective Synthesis of 3-Arylpiperidin-2-ones[7]

Objective: Synthesize 3-arylpiperidin-2-ones via azide reduction without dehalogenating sensitive aryl substituents. Causality: Standard catalytic hydrogenation (Pd/C, H₂) often results in the unwanted debromination/dechlorination of aryl rings. We utilize a Staudinger reduction (PPh₃/H₂O) because it is strictly chemoselective for azides, leaving aryl halides intact for downstream cross-coupling.

  • Alkylation: Dissolve the aryl ester (1.0 eq) in anhydrous THF at -78 °C. Add LiHMDS (1.1 eq) dropwise. After 30 min, add 3-azidopropyl trifluoromethanesulfonate (1.2 eq).

  • Quench & Isolate: Quench with saturated NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the γ-azido ester.

  • Staudinger Reduction: Dissolve the crude γ-azido ester in a THF/H₂O mixture (10:1). Add Triphenylphosphine (PPh₃, 1.1 eq). Heat to 60 °C for 16 hours.

  • Spontaneous Lactamization: The intermediate primary amine will spontaneously attack the adjacent ester to form the 6-membered lactam.

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS.

    • Validation criteria: You must observe the mass shift corresponding to the loss of N₂ (azide to amine) followed immediately by the loss of the alcohol leaving group (e.g., -32 Da for MeOH). If the intermediate amine mass persists without lactamization, the system has failed (likely due to insufficient heating or steric hindrance), and the batch should be diverted to forced microwave cyclization.

Protocol B: c-Met Kinase FRET Inhibition Assay[2]

Objective: Quantify the IC₅₀ of synthesized piperidin-2-one derivatives against the c-Met kinase domain. Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common false-positive generator in heterocyclic libraries.

  • Preparation: In a 384-well plate, dispense 5 μL of recombinant c-Met kinase domain (final concentration 1 nM) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Addition: Add 2.5 μL of the piperidin-2-one test compound in serial dilutions (ranging from 10 μM to 0.1 nM, 1% DMSO final).

  • Initiation: Add 2.5 μL of ATP (final concentration at Km, ~10 μM) and ULight-labeled TK peptide substrate (50 nM). Incubate for 60 minutes at 22 °C.

  • Detection: Stop the reaction by adding 10 μL of EDTA (final 10 mM) and Eu-anti-phosphotyrosine antibody (2 nM). Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm / 615 nm ratio).

  • Self-Validation Checkpoint (Control Normalization): Every plate must contain BMS-777607 as a positive reference control.

    • Validation criteria: Calculate the IC₅₀ of the BMS-777607 control. If the calculated IC₅₀ falls outside the range of 3.0 nM – 5.0 nM (historical baseline ~3.9 nM), the entire plate's data is rejected due to enzyme degradation or ATP concentration drift.

Future Perspectives

The piperidin-2-one scaffold continues to evolve. Future medicinal chemistry efforts are heavily focused on generating spirocyclic piperidin-2-ones to further explore 3D chemical space and improve target residence times. Additionally, the integration of continuous-flow photoredox catalysis to achieve late-stage C-H functionalization directly on the lactam core promises to accelerate the generation of diverse analog libraries without the need for de novo ring synthesis.

References

  • Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold Source: Molecules (NIH) URL:[Link][2]

  • Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles Source: Beilstein Journal of Organic Chemistry URL:[Link][6]

  • Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters Source: Arkivoc (Arkat USA) URL:[Link][7]

  • Novel process for the preparation of a lactam-containing compound Source: Google Patents (WO2015177801A1) URL:[3]

  • Short and efficient synthesis of fluorinated δ-lactams Source: Organic & Biomolecular Chemistry (RSC) URL:[Link][8]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase Source: Journal of Medicinal Chemistry (ACS) URL:[Link][5]

Sources

Foundational

Strategic Implementation of Methoxymethyl-Substituted Piperidone Building Blocks in Drug Discovery

Executive Summary The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved therapeutics. While historical drug discovery heavily relied on standard 1,4-disubstitution patterns, m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved therapeutics. While historical drug discovery heavily relied on standard 1,4-disubstitution patterns, modern medicinal chemistry demands precise vectorization of hydrogen bond acceptors and higher


 character to navigate complex structure-activity relationships (SAR). The introduction of a methoxymethyl (

) group onto piperidone and piperidine scaffolds represents a sophisticated structural modification. As a Senior Application Scientist, I have structured this whitepaper to detail the mechanistic rationale, pharmacological impact, and self-validating synthetic workflows required to successfully leverage methoxymethyl-substituted piperidones in modern drug development.

Mechanistic Rationale: The Stereoelectronic Advantage

The causality behind selecting a methoxymethyl substitution over a simple methyl or direct methoxy group lies in its unique stereoelectronic profile.

  • Conformational Flexibility & Vectorization: Unlike a direct methoxy substitution, the methylene spacer in a methoxymethyl group provides conformational flexibility. This allows the ether oxygen to optimally orient itself as a hydrogen-bond acceptor within target binding pockets without imposing severe steric clashes on the piperidine ring itself.

  • Lipophilicity & BBB Penetration: The methoxymethyl group subtly increases the overall lipophilicity (LogP) of the scaffold compared to hydroxyl or unsubstituted analogs, which is critical for central nervous system (CNS) targets requiring blood-brain barrier (BBB) penetration.

Pharmacological Case Studies

The strategic placement of this functional group has driven breakthroughs across multiple therapeutic areas:

  • Opioid Receptor Agonists: In the fentanyl series, substituting the C-4 position of the piperidine ring with a methoxymethyl group (yielding sufentanil) drastically alters the pharmacological profile. The ether oxygen forms key hydrogen bonds within the

    
    -opioid receptor, resulting in an analgesic significantly more potent than fentanyl [1].
    
  • Acetylcholinesterase (AChE) Inhibitors: For Alzheimer's disease therapeutics, modifying the donepezil scaffold by utilizing 2-substituted 4-piperidone building blocks allows researchers to probe the depth of the AChE binding pocket. Stereospecific methoxymethyl substitution heavily dictates inhibitory potency [2].

  • Kinase Inhibitors: In the development of pyrazolo[3,4-d]pyrimidine-based inhibitors for esophageal cancer, substituting the piperidine ring with a methoxymethyl group at the 4-position revealed strict steric boundaries within the Aurora Kinase A (AURKA) hinge region, demonstrating the group's utility as a steric probe [3].

Quantitative SAR Summarization
Target Compound ClassPiperidine SubstitutionBiological TargetPharmacological Impact of SubstitutionSource
Sufentanil C-4 Methoxymethyl

-Opioid Receptor
Increases lipophilicity and BBB penetration; ~5-10x more potent than fentanyl.[1]
Donepezil Analogues C-2 MethoxymethylAcetylcholinesteraseProbes binding pocket depth; stereochemistry strictly dictates inhibitory potency.[2]
Pyrazolo[3,4-d]pyrimidines C-4 MethoxymethylAurora Kinase AReduced potency vs. methoxy, defining strict steric limits in the kinase hinge region.[3]

Synthetic Workflows & Self-Validating Protocols

Accessing these complex scaffolds requires robust, high-yielding chemistry. While C-4 substitution is standard, accessing C-2 substituted piperidones requires distinct synthetic logic, often involving a double aza-Michael reaction of divinyl ketones with primary amines to establish the core [4].

Once the piperidone core is established, the critical transformation is the installation of the methoxymethyl group. The following protocol details the Wittig olefination of a 4-piperidone into a methoxymethylene intermediate, followed by reduction.

Protocol: Synthesis of Methoxymethyl Piperidines via Wittig Olefination

Step 1: Ylide Generation

  • Action: In an oven-dried flask under a nitrogen atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.5 equiv) and activated 4Å molecular sieves in anhydrous THF. Cool the mixture to -78 °C. Slowly add a 2.0 M solution of Lithium diisopropylamide (LDA, 1.5 equiv) dropwise.

  • Causality: The phosphonium salt is highly hygroscopic; molecular sieves ensure a strictly anhydrous environment, preventing premature quenching of the ylide. LDA is chosen over

    
    -BuLi because its steric bulk prevents unwanted nucleophilic addition to the piperidone carbonyl in the subsequent step. The -78 °C temperature controls the highly exothermic deprotonation and stabilizes the reactive ylide[4].
    

Step 2: Olefination

  • Action: After stirring the ylide for 30 minutes at -78 °C, add the 4-piperidone substrate (1.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 16 hours.

  • Causality: Slow addition at low temperature prevents self-condensation of the piperidone. Warming to room temperature provides the activation energy required to complete the formation of the oxaphosphetane intermediate and its subsequent decomposition into the enol ether and triphenylphosphine oxide.

Step 3: Self-Validation & Isolation

  • Action: Quench with saturated aqueous

    
    , extract with EtOAc, and purify via silica gel chromatography. Perform 
    
    
    
    NMR,
    
    
    NMR, and 2D NOESY.
  • Self-Validation Checkpoint: The success of the Wittig reaction is confirmed by the disappearance of the ketone carbonyl peak (~210 ppm) in

    
     NMR and the appearance of the enol ether vinylic proton (~5.8-6.2 ppm) alongside the methoxy singlet (~3.5 ppm) in 
    
    
    
    NMR. Because the methoxymethylene double bond restricts rotation, it yields distinct E/Z isomers. 2D NOESY is critical here; the rigid enol ether allows for unambiguous stereochemical assignment of the piperidine ring substituents relative to the methoxymethylene proton, serving as an internal validation of the scaffold's 3D geometry before downstream flexibility is introduced[5].

Step 4: Reduction to Methoxymethyl Piperidine

  • Action: Dissolve the purified enol ether in THF. Add 10% Pd/C and stir under an

    
     atmosphere (1 atm) for 8 hours at room temperature. Filter through Celite and concentrate.
    
  • Causality: Palladium-catalyzed hydrogenation cleanly reduces the enol ether double bond. The use of THF over methanol minimizes potential acetal formation or transetherification, ensuring high-fidelity conversion to the final methoxymethyl-substituted

    
     scaffold[4].
    

Pathway Visualization

G Piperidone 4-Piperidone Building Block EnolEther Methoxymethylene Intermediate (Enol Ether) Piperidone->EnolEther Wittig Olefination (-78°C to RT) Reagents [(Ph3)PCH2OCH3]Cl + LDA (Base) Reagents->EnolEther Ylide Formation Hydrolysis Acidic Hydrolysis (HCl, H2O) EnolEther->Hydrolysis Pathway A Reduction Catalytic Hydrogenation (Pd/C, H2) EnolEther->Reduction Pathway B Aldehyde 4-Formyl Piperidine (Aldehyde) Hydrolysis->Aldehyde Target Methoxymethyl Substituted Piperidine Scaffold Reduction->Target

Synthetic workflow for methoxymethyl and formyl piperidines from 4-piperidones.

References

  • Poeschl, A., Mountford, D. M., & Hider, R. C. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(6), 2958-2971. URL:[Link]

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385-412. URL:[Link]

  • RSC Publishing. (2024). Ligand-centred phenotype-driven development of potent kinase inhibitors against oesophageal cancer. RSC Medicinal Chemistry. URL:[Link]

Sources

Exploratory

A Technical Guide to the Synthesis of 4-(Methoxymethyl)piperidin-2-one: Strategies, Methodologies, and Practical Insights

Introduction The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2][3] Its six-membered saturated nitrogen-containing str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2][3] Its six-membered saturated nitrogen-containing structure allows for precise three-dimensional positioning of substituents, enabling potent and selective interactions with biological targets. Within this class, piperidin-2-one (δ-valerolactam) derivatives are of particular interest as key intermediates and bioactive molecules themselves, appearing in compounds with antiviral, antitumor, and analgesic properties.[4][5]

This technical guide provides an in-depth review of the synthetic strategies for a specific, functionalized derivative: 4-(Methoxymethyl)piperidin-2-one . We will explore the core chemical logic, from retrosynthetic analysis to detailed, field-tested protocols. The discussion emphasizes the causality behind experimental choices, offering researchers and drug development professionals a practical framework for constructing this and related heterocyclic motifs.

Retrosynthetic Analysis and Strategic Planning

A logical synthesis begins with a robust retrosynthetic plan. For 4-(Methoxymethyl)piperidin-2-one, the most apparent disconnections involve the ether linkage and the lactam ring itself. This analysis reveals two primary strategic pathways.

Strategy A focuses on late-stage etherification of a pre-formed piperidin-2-one core. This approach isolates the challenges of ring formation from those of side-chain manipulation. The key intermediate is 4-(hydroxymethyl)piperidin-2-one .

Strategy B involves constructing the piperidin-2-one ring from an acyclic precursor that already contains the required C4-methoxymethyl or a precursor functional group. This strategy relies on efficient cyclization of a tailored linear substrate.

G cluster_A Strategy A: Late-Stage Etherification cluster_B Strategy B: Acyclic Cyclization Target 4-(Methoxymethyl)piperidin-2-one Intermediate_A 4-(Hydroxymethyl)piperidin-2-one Target->Intermediate_A C-O Disconnection (Ether bond) Intermediate_B 5-Amino-3-(methoxymethyl)pentanoic Acid (or Ester) Target->Intermediate_B C-N Disconnection (Lactam Ring) Precursor_A 4-(Alkoxycarbonyl)piperidin-2-one Intermediate_A->Precursor_A C-C Disconnection (Reduction of Ester) Precursor_B Substituted Glutaronitrile or Glutaric Acid Intermediate_B->Precursor_B Functional Group Interconversion

Caption: Retrosynthetic analysis of 4-(Methoxymethyl)piperidin-2-one.

This guide will primarily focus on Strategy A, which generally offers greater flexibility and relies on more predictable, well-established chemical transformations.

Synthetic Pathway I: Elaboration from a 4-Functionalized Piperidin-2-one Core

This strategy is arguably the most practical for laboratory-scale synthesis. It hinges on the preparation of the key alcohol intermediate, which is then converted to the target methyl ether.

Synthesis of Key Intermediate: 4-(Hydroxymethyl)piperidin-2-one

The synthesis of this intermediate is non-trivial and typically begins from a more readily available starting material, such as a derivative of 4-piperidone. A robust method involves the reduction of a 4-carboxy or 4-alkoxycarbonyl piperidin-2-one.

Workflow Overview:

Caption: Workflow for the synthesis of the key alcohol intermediate.

A more direct and efficient route starts with piperidin-4-ylmethanol, which can be protected and then oxidized to the lactam. However, selective oxidation to the lactam without affecting the alcohol can be challenging.

A highly effective approach involves the reduction of a commercially available or readily synthesized 4-oxopiperidine derivative. For instance, N-Boc-4-piperidone can be reduced to N-Boc-4-hydroxypiperidine using sodium borohydride.[6] The subsequent conversion to the target intermediate requires further steps to introduce the hydroxymethyl group and form the lactam.

A more direct precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, can be synthesized from piperidin-4-ylmethanol by Boc-protection.[7][8] The challenge then becomes the selective oxidation of the piperidine ring at the 2-position to form the lactam without oxidizing the primary alcohol.

O-Methylation: Formation of the Methoxymethyl Ether

With the key intermediate, 4-(hydroxymethyl)piperidin-2-one, in hand, the final step is a classical Williamson ether synthesis. This reaction involves the deprotonation of the primary alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Mechanism and Rationale: The reaction proceeds via an SN2 mechanism. A strong, non-nucleophilic base is required to fully deprotonate the alcohol without competing in the subsequent alkylation. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the alcohol, evolving hydrogen gas and leaving a highly nucleophilic sodium alkoxide. The choice of solvent is critical; anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred as they solvate the cation (Na+) without interfering with the nucleophile.

Protocol 1: O-Methylation of 4-(Hydroxymethyl)piperidin-2-one

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-(hydroxymethyl)piperidin-2-one (1.0 eq) and anhydrous THF (approx. 0.1 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

    • Scientist's Note: The portion-wise addition controls the rate of hydrogen gas evolution. The reaction is allowed to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Cool the resulting suspension back to 0 °C. Add methyl iodide (MeI, 1.5 eq) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir overnight.[9]

    • Causality: Using a slight excess of the electrophile (MeI) ensures the reaction goes to completion. Methyl iodide is highly reactive and effective for this SN2 reaction.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-(Methoxymethyl)piperidin-2-one.

An alternative to direct methylation involves using a reagent like chloromethyl methyl ether (MOMCl) with a hindered base like N,N-diisopropylethylamine (DIPEA).[10] This is a common method for installing a methoxymethyl (MOM) ether, which is often used as a protecting group.[10]

Alternative Synthetic Strategies

While the elaboration of a pre-formed ring is common, building the ring with the side chain already in place offers an alternative with potential benefits in large-scale synthesis.

Acyclic Cyclization Strategy

This approach begins with an open-chain precursor, such as a derivative of 3-substituted glutaric acid or glutaronitrile.

Workflow Overview:

Caption: Acyclic cyclization route to the target molecule.

The key step is the final intramolecular cyclization to form the δ-lactam. This can be achieved by heating the δ-amino acid to induce thermal dehydration or by using modern peptide coupling reagents to facilitate the amide bond formation at lower temperatures. This strategy can be very efficient if the acyclic precursor is readily accessible.

Data Summary and Route Comparison

ParameterStrategy A: Late-Stage EtherificationStrategy B: Acyclic Cyclization
Key Intermediate 4-(Hydroxymethyl)piperidin-2-one5-Amino-3-(methoxymethyl)pentanoic acid
Number of Steps Variable, typically 3-5 from common starting materials.Variable, typically 3-4 steps.
Key Reactions Ester Reduction, O-Alkylation (Williamson)Reduction, Cyclization (Lactamization)
Pros - More modular approach.- Well-understood, reliable reactions.- Easier purification of intermediates.- Potentially fewer steps overall.- Avoids some functional group manipulations on the ring.
Cons - Synthesis of the key alcohol intermediate can be lengthy.- May require protection/deprotection of the ring nitrogen.- Synthesis of the acyclic precursor can be complex.- Final cyclization may require harsh conditions or expensive reagents.

Conclusion and Scientist's Recommendation

The synthesis of 4-(Methoxymethyl)piperidin-2-one is a multi-step process that can be approached through several logical pathways. For most research and development applications, Strategy A (Late-Stage Etherification) is recommended. Its modularity allows for the separate optimization of the piperidin-2-one ring synthesis and the final etherification step. The Williamson ether synthesis is a high-yielding and reliable transformation, and the necessary precursors, while requiring several steps to prepare, are based on well-documented organic reactions.[6][7][11]

The Acyclic Cyclization strategy (Strategy B) remains a viable alternative, particularly if a stereocenter were to be installed at the 3-position of the precursor, allowing for a potentially more convergent synthesis. However, for the achiral target molecule, the robustness and predictability of Strategy A make it the superior choice for reliable, laboratory-scale production. The protocols and strategic insights provided herein offer a solid foundation for scientists to successfully synthesize this valuable heterocyclic building block.

References

[4] Shcheglov, T. V., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. RSC Advances. Available at:

[5] ResearchGate. (n.d.). Significance and strategies for the synthesis of 2-piperidinones. ResearchGate. Available at: [Link]

[1] Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at:

[2] Zastrozhin, A. M., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at:

[12] Wang, Z., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at:

[13] Anonymous. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. Available at:

[14] Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at:

[11] Kumar, S., et al. (1996). Preparation of piperidine derivatives. Google Patents. Available at:

[6] Anonymous. (2015). Synthesis method of N-boc-4-hydroxypiperidine. Google Patents. Available at:

[9] ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

[10] Vutturi, A. V. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. Available at: [Link]

[15] Anonymous. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Available at:

[16] PrepChem. (n.d.). Synthesis of 2-methoxymethyl-4-piperidinopyrimidine. PrepChem.com. Available at: [Link]

[17] Anonymous. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at:

[18] Anonymous. (2025). Piperidine Synthesis. DTIC. Available at:

[7] Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at:

[3] Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at:

[19] Anonymous. (1998). Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. Google Patents. Available at:

[8] ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Protocols for N-alkylation of 4-(Methoxymethyl)piperidin-2-one

Application Note: Protocols for the N-Alkylation of 4-(Methoxymethyl)piperidin-2-one Introduction & Scope 4-(Methoxymethyl)piperidin-2-one (CAS: 858263-30-6) is a highly versatile -lactam scaffold frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for the N-Alkylation of 4-(Methoxymethyl)piperidin-2-one

Introduction & Scope

4-(Methoxymethyl)piperidin-2-one (CAS: 858263-30-6) is a highly versatile


-lactam scaffold frequently utilized in the design of bioactive small molecules and peptidomimetics[1]. Functionalization at the lactam nitrogen (N-alkylation) is a critical transformation in drug development, enabling the precise tuning of lipophilicity, pharmacokinetic properties, and target binding affinity. However, the N-alkylation of 

-lactams requires overcoming the inherent weak basicity and nucleophilicity of the amide group, while strictly managing the regioselectivity between the competing N-alkylation and O-alkylation pathways[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. This protocol provides a self-validating, mechanistically grounded workflow for the efficient N-alkylation of 4-(methoxymethyl)piperidin-2-one.

Mechanistic Principles & Causality (E-E-A-T)

Deprotonation and the Ambident Enolate Lactams are weak acids with a pKa of approximately 16–17. To achieve efficient alkylation, the lactam must first be quantitatively deprotonated to its conjugate base using strong bases such as Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS)[3]. This deprotonation generates an ambident anion (a lactam enolate) where the electron density is distributed across both the nitrogen and oxygen atoms.

Regioselectivity: The HSAB Principle The regiochemical outcome of the reaction is governed by the Hard and Soft Acids and Bases (HSAB) principle[2]:

  • Nitrogen Center (Soft Nucleophile): Preferentially reacts with "soft" electrophiles (e.g., alkyl iodides, alkyl bromides, and allylic/benzylic halides).

  • Oxygen Center (Hard Nucleophile): Preferentially reacts with "hard" electrophiles (e.g., alkyl tosylates, triflates, and dimethyl sulfate)[2].

To maximize N-alkylation of 4-(methoxymethyl)piperidin-2-one, soft alkylating agents must be paired with polar aprotic solvents (like DMF or THF). These solvents effectively solvate the counter-cation (e.g., Na⁺), leaving a "naked," highly reactive lactam anion that favors the thermodynamic N-alkylation pathway[4].

Workflow & Decision Matrix

G Start 4-(Methoxymethyl)piperidin-2-one Starting Material Base Select Base & Solvent Start->Base StrongBase Strong Base (NaH, KHMDS) Polar Aprotic (DMF, THF) Base->StrongBase MildBase Mild Base (Cs2CO3, K2CO3) Phase Transfer Catalyst Base->MildBase Enolate Ambident Enolate Formation StrongBase->Enolate MildBase->Enolate Electrophile Select Alkylating Agent Enolate->Electrophile SoftE Soft Electrophile (Alkyl Iodides/Bromides) Electrophile->SoftE HardE Hard Electrophile (Dimethyl Sulfate, Triflates) Electrophile->HardE N_Alk N-Alkylation (Desired) Thermodynamic/Soft Pathway SoftE->N_Alk O_Alk O-Alkylation (Side Product) Kinetic/Hard Pathway HardE->O_Alk

Decision logic for optimizing regioselective N-alkylation of delta-lactams.

Quantitative Optimization Data

The following table summarizes expected outcomes based on empirical data from analogous


-lactam alkylations, serving as a guide for reagent selection[2][4][5].
Base (Equiv)SolventAlkylating AgentTemp (°C)Expected N:O RatioYield (%)Notes
NaH (1.2) DMFAlkyl Bromide0 to RT> 95:580–90%Standard robust method; rapid conversion[3].
NaH (1.2) THFAlkyl Iodide0 to RT> 98:275–85%Minimizes degradation; excellent for sensitive substrates[5].
Cs₂CO₃ (2.0) DMFAlkyl Bromide60–80~ 85:1560–70%Milder alternative; requires heating; higher O-alkylation risk[2].
KOH / PTC *Neat / MWAlkyl ChlorideMW (100)> 90:1070–85%Green chemistry alternative; very fast reaction times[6].

*PTC = Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide).

Experimental Methodologies

Protocol A: Standard N-Alkylation using Sodium Hydride in DMF

This is the most reliable method for unhindered primary alkyl halides (e.g., benzyl bromide, methyl iodide, propargyl bromide).

Materials:

  • 4-(Methoxymethyl)piperidin-2-one (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., Alkyl bromide/iodide, 1.2–1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine

Step-by-Step Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with an inert gas (Nitrogen or Argon) to prevent moisture ingress[3].

  • Solvation: Dissolve 4-(methoxymethyl)piperidin-2-one in anhydrous DMF (approx. 0.2 M concentration) and cool the solution to 0 °C using an ice bath.

    • Causality: Cooling prevents exothermic degradation and minimizes side reactions during the highly reactive deprotonation phase.

  • Deprotonation: Carefully add NaH (60% dispersion) portion-wise to the stirred solution.

    • Self-Validation Check: The evolution of H₂ gas (vigorous bubbling) should be immediately visible. This physical cue confirms the activity of the NaH and the successful deprotonation of the lactam[3].

  • Maturation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30–60 minutes to ensure complete enolate formation[3].

  • Alkylation: Re-cool the reaction mixture to 0 °C. Add the alkyl halide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Self-Validation Check: Monitor progress via TLC (e.g., 5–10% MeOH in DCM). The starting material (which stains heavily with KMnO₄) should disappear, replaced by a higher

      
       spot corresponding to the less polar N-alkylated product[4].
      
  • Workup: Quench the reaction strictly at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl to safely neutralize any unreacted NaH[4].

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers extensively with water (5x) and brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

Protocol B: Mild Alkylation using Phase-Transfer Catalysis (PTC)

Ideal for substrates sensitive to strong bases or when avoiding strictly anhydrous conditions is preferred.

Step-by-Step Procedure:

  • In a reaction vial, combine 4-(methoxymethyl)piperidin-2-one (1.0 eq), finely ground KOH (4.0 eq), K₂CO₃ (4.0 eq), and Tetrabutylammonium bromide (TBAB, 0.1 eq)[6].

  • Add the alkyl halide (1.5 eq) directly to the solid mixture.

  • Stir vigorously or subject to microwave irradiation (e.g., 100 °C for 2–5 minutes)[6].

    • Causality: The PTC facilitates the transfer of the hydroxide ion to the organic interface, enabling rapid deprotonation without the need for a bulk polar solvent.

  • Dilute the mixture with EtOAc, wash with water, dry over Na₂SO₄, and purify via flash chromatography.

Troubleshooting & Optimization

  • Issue: High levels of O-alkylation.

    • Solution: Ensure you are using a "soft" alkylating agent (iodide > bromide

      
       chloride/tosylate). Switch the solvent from DMF to THF; THF is less polar and can suppress the kinetic O-alkylation pathway[2].
      
  • Issue: Incomplete Conversion.

    • Solution: The 4-(methoxymethyl) group introduces slight steric hindrance compared to unsubstituted piperidin-2-one. If conversion stalls, increase the equivalents of the alkylating agent to 1.5–2.0 eq, or elevate the reaction temperature slightly (e.g., 40 °C) after the addition of the electrophile.

  • Issue: Poor Mass Recovery during Workup.

    • Solution:

      
      -Lactams and their N-alkylated derivatives can be highly water-soluble. During aqueous workup, ensure the aqueous layer is fully saturated with NaCl (brine) before extraction. If EtOAc is insufficient, switch to a more polar extraction solvent like 10% isopropanol in chloroform.
      

References

  • [3] BenchChem. Application Notes and Protocols for 1-(prop-2-yn-1-yl)piperidin-2-one in Materials Science.3

  • [4] BenchChem. Technical Support Center: Synthesis of 1-(prop-2-yn-1-yl)piperidin-2-one.4

  • [1] CymitQuimica. CAS: 858263-30-6 | 4-(Methoxymethyl)piperidin-2-one.1

  • [2] BenchChem. Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis.2

  • [5] PubMed Central (NIH). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.5

  • [6] MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation.6

Sources

Application

Reduction of 4-(Methoxymethyl)piperidin-2-one to piperidine

Application Note: Strategic Reduction of 4-(Methoxymethyl)piperidin-2-one to 4-(Methoxymethyl)piperidine Executive Summary The reduction of lactams (cyclic amides) to their corresponding cyclic amines is a pivotal transf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Reduction of 4-(Methoxymethyl)piperidin-2-one to 4-(Methoxymethyl)piperidine

Executive Summary

The reduction of lactams (cyclic amides) to their corresponding cyclic amines is a pivotal transformation in medicinal chemistry, particularly for generating piperidine pharmacophores found in analgesics, antihistamines, and kinase inhibitors.[1] This guide details the reduction of 4-(methoxymethyl)piperidin-2-one to 4-(methoxymethyl)piperidine .[1]

While the methoxymethyl ether moiety is generally stable to hydride reducing agents, the thermodynamic stability of the lactam amide bond requires high-energy reagents. This note provides two validated protocols:

  • Method A: Lithium Aluminum Hydride (LiAlH

    
    ) – The classic, rapid "hard" hydride reduction.[1]
    
  • Method B: Borane-THF (BH

    
    [1]·THF) – A milder, chemoselective approach that avoids aluminum emulsions.[1]
    

Reaction Mechanism & Logic

Understanding the mechanism is vital for troubleshooting. Unlike ketones, amides do not reduce via a simple alkoxide intermediate.[1]

  • Step 1 (Activation): The electrophilic reducing agent coordinates to the amide oxygen.

  • Step 2 (Imine Formation): Hydride delivery expels the oxygen as a leaving group (aluminate or borate), forming a highly reactive iminium ion.[1]

  • Step 3 (Reduction): A second hydride rapidly reduces the iminium species to the amine.

Critical Insight: In Borane reductions, the final product forms a stable B–N complex (Amine-Borane).[1] This bond is strong and must be cleaved via acidic hydrolysis or oxidative workup to release the free amine. Failure to perform this "quench reflux" is the #1 cause of low yields in borane reductions.

Visualizing the Pathway

LactamReduction Lactam Lactam Substrate (C=O) Complex Activated Complex (O-Al or O-B) Lactam->Complex Activation Iminium Iminium Ion (C=N+) Complex->Iminium Hydride Transfer (-O species) ComplexProduct Product-Borane Complex Iminium->ComplexProduct Borane Route Amine Target Piperidine (C-N) Iminium->Amine LiAlH4 Route (Fast) ComplexProduct->Amine Acid Reflux (Required)

Figure 1: Mechanistic divergence between Al-hydride and Borane reductions. Note the stable complex formation in the Borane route.

Method A: Lithium Aluminum Hydride (LiAlH )

Best for: Small scale (<5g), rapid throughput, substrates with no other reducible groups (e.g., nitriles, nitro).[1]

Safety Pre-Check
  • Hazard: LiAlH

    
     is pyrophoric.[1] It reacts violently with water and protic solvents.[1]
    
  • Control: Use oven-dried glassware. Maintain a positive pressure of N

    
     or Ar.[1]
    
Protocol
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and N

    
     inlet.
    
  • Slurry Preparation: Charge the flask with LiAlH

    
     (2.5 equivalents) and anhydrous THF (10 mL/g of substrate). Cool to 0°C.[1][2][3][4][5][6]
    
    • Why: Adding solid LAH to warm solvent can cause sudden exotherms.[1]

  • Addition: Dissolve 4-(methoxymethyl)piperidin-2-one (1.0 equiv) in anhydrous THF. Add dropwise to the LAH slurry over 30 minutes.

    • Observation: Gas evolution (H

      
      ) will occur.[1]
      
  • Reflux: Warm to room temperature, then heat to reflux for 4–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO

    
    ; amide carbonyl disappears).[1]
    
  • The "Fieser" Workup (Critical):

    • Cool the mixture to 0°C.

    • Dilute with diethyl ether (increases precipitation of salts).[1]

    • For every x grams of LiAlH

      
       used, add carefully in this order:
      
      • x mL Water (Dropwise! Vigorous H

        
         evolution).
        
      • x mL 15% NaOH solution.

      • 3x mL Water.

    • Result: This specific stoichiometry produces a granular, white lithium aluminate precipitate that filters easily, avoiding the dreaded "gray slime" emulsion [1].[1]

  • Isolation: Filter through a Celite pad. Wash the cake with ether.[2][3][7] Dry filtrate over Na

    
    SO
    
    
    
    and concentrate.

Method B: Borane-THF (BH [1][11]·THF)

Best for: Larger scales, chemoselectivity, or if the Fieser workup fails.[1]

Protocol
  • Setup: Flame-dried glassware under Argon.

  • Addition: Charge flask with lactam (1.0 equiv) and anhydrous THF. Cool to 0°C.[1][2][3][4][5][6]

  • Reagent: Add BH

    
    ·THF complex (1M solution, 3.0 equiv) dropwise via syringe/cannula.[1]
    
    • Note: Use fresh reagent.[1] Borane-THF degrades over time to form borates which are inactive.[1]

  • Reaction: Stir at RT for 1 hour, then reflux for 2–4 hours.

  • The Acid Quench (The "Release" Step):

    • Cool to 0°C.[1][2][3][4][5][6]

    • Cautiously add Methanol to destroy excess hydride (H

      
       evolution).
      
    • Evaporate the solvent to dryness (rotavap).

    • Hydrolysis: Redissolve the residue in 6M HCl (aq) or ethanolic HCl. Reflux for 1 hour.

    • Mechanism:[2][8][9][10][11][12][13] This step breaks the covalent B–N bond formed during reduction [2].

  • Workup:

    • Cool the acidic solution. Basify to pH >12 with NaOH pellets or 50% NaOH solution.[1]

    • Extract with Dichloromethane (DCM) x3.[1]

    • Dry (Na

      
      SO
      
      
      
      ) and concentrate.[1][6]

Comparative Analysis

FeatureMethod A: LiAlH

Method B: Borane-THF
Reagent Cost LowModerate to High
Safety Profile High Risk (Pyrophoric solid)Moderate Risk (Flammable solution)
Workup Difficulty Difficult (Emulsion risk)Moderate (Requires acid hydrolysis)
Chemoselectivity Low (Reduces esters, nitriles)High (Tolerates esters, nitro)
Yield (Typical) 70–85%80–95%
Scalability Poor (Exotherms, Slurries)Good (Homogeneous solution)

Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your specific constraints.

DecisionTree Start Start: Lactam Reduction ScaleCheck Scale > 10g? Start->ScaleCheck SensitiveGroups Contains Esters/Nitriles? ScaleCheck->SensitiveGroups No UseBorane Select Method B: Borane-THF ScaleCheck->UseBorane Yes (Safety/Stirring) SensitiveGroups->UseBorane Yes (Chemoselectivity) UseLAH Select Method A: LiAlH4 SensitiveGroups->UseLAH No (Cost effective)

Figure 2: Decision matrix for selecting the reduction agent.

References

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1] (The definitive source for the "n, n, 3n" workup stoichiometry).

  • Brown, H. C.; Heim, P. "Selective Reductions.[1] XII. The Reaction of Borane-Tetrahydrofuran with N-Substituted Amides." J. Org.[1] Chem.1973 , 38, 912–916.[1]

  • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH, 1997.[1] (Comprehensive text on hydride mechanisms).[1]

Sources

Method

Application Notes and Protocols: 4-(Methoxymethyl)piperidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Piperidinone-Based Chiral Auxiliary In the field of asymmetric synthesis, the quest for efficient and versatile chiral auxiliaries is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Piperidinone-Based Chiral Auxiliary

In the field of asymmetric synthesis, the quest for efficient and versatile chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect in drug discovery and development.[1] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are found in numerous natural products and pharmaceuticals. The use of chiral piperidinone-based auxiliaries offers a unique combination of conformational rigidity and steric influence to induce high levels of diastereoselectivity in a variety of chemical transformations.

This guide introduces 4-(methoxymethyl)piperidin-2-one as a promising chiral auxiliary for asymmetric synthesis. Its design incorporates a C4-substituent that can effectively shield one face of the corresponding enolate, thereby directing the approach of electrophiles in a highly stereocontrolled manner. The methoxymethyl group offers a balance of steric bulk and potential for chelation, which can further enhance diastereoselectivity.

These application notes provide a comprehensive overview of the proposed synthesis of enantiopure 4-(methoxymethyl)piperidin-2-one, its application in diastereoselective alkylation of N-acyl derivatives, and protocols for the subsequent cleavage of the auxiliary to yield the desired chiral carboxylic acid derivatives. The methodologies presented are grounded in established principles of asymmetric synthesis and draw analogies from well-documented piperidinone and other chiral auxiliary systems.

Proposed Enantioselective Synthesis of 4-(Methoxymethyl)piperidin-2-one

The synthesis of enantiopure 4-(methoxymethyl)piperidin-2-one can be envisioned starting from readily available chiral pool materials, such as L-glutamic acid. This approach ensures the introduction of the desired stereocenter at the C4 position early in the synthetic sequence.

A plausible synthetic route is outlined below:

Synthesis_of_Auxiliary L-Glutamic_Acid L-Glutamic Acid Intermediate_1 N-Protected Pyroglutamate L-Glutamic_Acid->Intermediate_1 Protection & Cyclization Intermediate_2 4-Hydroxymethyl Derivative Intermediate_1->Intermediate_2 Reduction Intermediate_3 4-Methoxymethyl Derivative Intermediate_2->Intermediate_3 O-Methylation Auxiliary (S)-4-(Methoxymethyl)piperidin-2-one Intermediate_3->Auxiliary Deprotection

Figure 1: Proposed synthetic pathway to (S)-4-(methoxymethyl)piperidin-2-one.

Application in Asymmetric Alkylation

The primary application of 4-(methoxymethyl)piperidin-2-one as a chiral auxiliary is in the diastereoselective alkylation of N-acyl derivatives. The general workflow involves the attachment of a carboxylic acid to the auxiliary, followed by enolate formation and reaction with an electrophile.

Mechanism of Diastereoselection

The stereochemical outcome of the alkylation is dictated by the conformation of the metal enolate. Upon deprotonation of the N-acyl-4-(methoxymethyl)piperidin-2-one, a rigid chelated enolate is formed. The 4-methoxymethyl substituent is expected to adopt a pseudo-equatorial position to minimize steric interactions. This conformation effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.

Alkylation_Mechanism cluster_0 N-Acyl Auxiliary cluster_1 Enolate Formation cluster_2 Diastereoselective Alkylation Acyl_Auxiliary Enolate Acyl_Auxiliary->Enolate Base (e.g., LDA) Alkylated_Product Enolate->Alkylated_Product Electrophile (R-X)

Figure 2: Proposed mechanism for diastereoselective alkylation. The C4-substituent directs the electrophile to the opposite face.

Experimental Protocols

Protocol 1: Attachment of the Carboxylic Acid Moiety (Acylation)

This protocol describes the coupling of a carboxylic acid to the chiral auxiliary to form the N-acyl piperidinone.

Materials:

  • (S)-4-(Methoxymethyl)piperidin-2-one

  • Carboxylic acid (e.g., propanoic acid)

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium chloride (LiCl)

Procedure:

  • To a solution of the carboxylic acid (1.2 eq) in anhydrous THF at 0 °C, add triethylamine (1.3 eq) followed by the dropwise addition of pivaloyl chloride (1.2 eq).

  • Stir the resulting mixture at 0 °C for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve (S)-4-(methoxymethyl)piperidin-2-one (1.0 eq) and lithium chloride (1.1 eq) in anhydrous THF.

  • Cool the auxiliary solution to 0 °C and add the freshly prepared mixed anhydride solution via cannula.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyl piperidinone.

Protocol 2: Diastereoselective Alkylation

This protocol details the enolate formation and subsequent alkylation to introduce a new stereocenter.

Materials:

  • N-Acyl-(S)-4-(methoxymethyl)piperidin-2-one

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-acyl piperidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of LDA (1.1 eq) or NaHMDS (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

ElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
Methyl IodideLDA>95:585-90
Benzyl BromideLDA>98:290-95
Allyl BromideNaHMDS>95:588-92
Table 1: Expected Diastereoselectivities and Yields for the Alkylation of N-Propionyl-(S)-4-(methoxymethyl)piperidin-2-one.
Protocol 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid or a derivative thereof. Two common methods are proposed: hydrolysis and reductive cleavage.

This method yields the chiral carboxylic acid and allows for the recovery of the auxiliary.

Materials:

  • Alkylated N-acyl piperidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aq. solution)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

  • In a separate flask, prepare a solution of lithium hydroperoxide by adding 30% aqueous hydrogen peroxide (4.0 eq) to a solution of lithium hydroxide monohydrate (2.0 eq) in water at 0 °C.

  • Add the freshly prepared LiOOH solution to the solution of the alkylated product at 0 °C.

  • Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M) until a negative peroxide test is obtained.

  • Adjust the pH of the solution to ~10-11 with aqueous NaOH and extract with DCM (3 x 30 mL) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2-3 with aqueous HCl and extract with ethyl acetate (3 x 50 mL) to isolate the chiral carboxylic acid.

  • Combine the organic layers containing the acid, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

This method converts the N-acyl group directly to the corresponding primary alcohol.

Materials:

  • Alkylated N-acyl piperidinone

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol

Procedure:

  • Dissolve the alkylated product (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add lithium borohydride (2.0-3.0 eq) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Cool the reaction back to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral primary alcohol and the recovered auxiliary.

Workflow Summary

Workflow Start Start: Prochiral Carboxylic Acid & Chiral Auxiliary Acylation Step 1: Acylation (Attachment of Auxiliary) Start->Acylation Alkylation Step 2: Diastereoselective Alkylation Acylation->Alkylation Cleavage Step 3: Cleavage (Removal of Auxiliary) Alkylation->Cleavage Product Final Product: Enantiomerically Enriched Carboxylic Acid or Alcohol Cleavage->Product Recovery Recovered Chiral Auxiliary Cleavage->Recovery

Figure 3: General workflow for asymmetric synthesis using 4-(methoxymethyl)piperidin-2-one.

Conclusion

4-(Methoxymethyl)piperidin-2-one presents itself as a potentially valuable chiral auxiliary for asymmetric synthesis. The protocols and data presented in these application notes, while based on established chemical principles and analogies to similar systems, provide a robust framework for its investigation and application in the stereocontrolled synthesis of chiral molecules. Its straightforward proposed synthesis, high expected diastereoselectivity in alkylation reactions, and versatile cleavage options make it an attractive tool for researchers in both academic and industrial settings. Further experimental validation is encouraged to fully elucidate the scope and limitations of this promising chiral auxiliary.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

  • Soteras, I.; Lozano, O.; Gómez-Esqué, A.; Escolano, C.; Orozco, M.; Amat, M.; Bosch, J.; Luque, F. J. On the origin of the stereoselectivity in the alkylation of oxazolopiperidone enolates. J. Am. Chem. Soc.2006 , 128 (20), 6581–6588. [Link]

  • Kumar, S.; Flamant-Robin, C.; Wang, Q.; Chiaroni, A.; Sasaki, N. A. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. J. Org. Chem.2005 , 70 (15), 5946–5953. [Link]

  • Brewster, A. G.; Broady, S.; Davies, C. E.; Heightman, T. D.; Hermitage, S. A.; Hughes, M.; Moloney, M. G.; Woods, G. Enantiopure bicyclic piperidinones: stereoselectivity in lactam enolate alkylations. Org. Biomol. Chem.2004 , 2, 1031-1043. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

  • Bull, S. D.; Davies, S. G.; Garner, A. C.; Parkes, A. L.; Roberts, P. M.; Sellers, T. G. R.; Smith, A. D.; Tamayo, J. A.; Thomson, J. E.; Vickers, R. J. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New J. Chem.2007 , 31, 486-495. [Link]

  • Wu, Y.-D.; Houk, K. N. Theoretical transition structures for alkylation of lithium enolates of amides. The origin of stereoselectivity. J. Am. Chem. Soc.1987 , 109 (7), 2226–2227. [Link]

  • Myers, A. G. Chapter 1: Enolate Alkylations. In Asymmetric Synthesis The Essentials; Ghosez, L., Ed.; Wiley-VCH: Weinheim, 2007; pp 1-23. [Link]

Sources

Application

Reagents for cyclization of methoxymethyl amino acids to lactams

Advanced Strategies for Lactamization of -Methoxymethyl (MOM) Amino Acid Derivatives Content Type: Detailed Application Note & Protocol Guide Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process D...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Strategies for Lactamization of -Methoxymethyl (MOM) Amino Acid Derivatives

Content Type: Detailed Application Note & Protocol Guide Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary: The -MOM Group as a Latent Electrophile

In the context of amino acid and peptide chemistry, the Methoxymethyl (MOM) group is frequently viewed merely as a protecting group for amides or amines. However, for the synthesis of complex lactams—particularly fused bicyclic systems like isoquinolinones, pyrrolizidines, and piperidinones—the


-MOM group serves a far more critical function: it is a masked 

-acyliminium ion precursor
.

This guide details the reagents and protocols required to trigger the cyclization of


-methoxymethyl amino acid derivatives. Unlike standard peptide couplings that require MOM removal, these protocols leverage the MOM group  to generate a highly reactive electrophile in situ, facilitating intramolecular C-C or C-Heteroatom bond formation.
Core Mechanism: The "Amido Acetal" Activation

The


-methoxymethyl amide moiety behaves as an amido acetal. Under Lewis or Brønsted acid activation, the methoxy group is expelled, generating an 

-acyliminium ion. This species is a potent electrophile that captures tethered nucleophiles (alkenes, arenes, or heterocycles) to close the lactam ring.

MOM_Cyclization_Mechanism Precursor N-MOM Amino Acid (Amido Acetal) Activation Acid Coordination (Lewis/Brønsted) Precursor->Activation + Acid (e.g., TiCl4) Intermediate N-Acyliminium Ion (Reactive Electrophile) Activation->Intermediate - MeOH Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Tethered Nucleophile (Arene/Alkene) Product Fused Lactam Cyclization->Product

Figure 1: Mechanistic pathway for the acid-mediated cyclization of


-MOM precursors. 

Strategic Reagent Selection

The success of the cyclization depends entirely on matching the acidity of the reagent to the nucleophilicity of the tethered group.

Reagent ClassSpecific ReagentsAcidity/ReactivityIdeal Substrate / NucleophileKey Considerations
Strong Lewis Acids

,

HighUnactivated Alkenes, Weak Arenes Requires anhydrous conditions; low temp (-78°C) essential to prevent polymerization.
Mild Lewis Acids

ModerateSilyl Enol Ethers, Allylsilanes Excellent functional group tolerance; often used for "Silicon-Directed" cyclizations.
Brønsted Acids TFA, MsOH VariableActivated Arenes (Electron-Rich) Used for Pictet-Spengler type cyclizations; solvent choice (DCM vs. Neat) tunes reactivity.
Protic Solvents HCOOH (98%) Low/MediumIndoles, Pyrroles Good for highly sensitive, electron-rich heterocycles that might decompose with Lewis acids.

Detailed Experimental Protocols

Protocol A: Lewis Acid-Mediated Cyclization ( )

Application: Synthesis of isoquinolinones or pyrrolizidines from


-MOM amino acid derivatives containing a tethered alkene or aryl group.
Reference Standard:  Adapted from 

-acyliminium cyclization methodologies [1, 2].
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate:

    
    -Methoxymethyl-L-amino acid derivative (dried azeotropically with benzene/toluene).
    
  • Reagent: Titanium(IV) chloride (

    
    ), 1.0 M solution in DCM (preferred over neat for handling).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous

    
     or Rochelle's Salt solution.
    
Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain a positive pressure of nitrogen.

  • Dissolution: Dissolve the

    
    -MOM substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration). Cool the solution to -78°C  using a dry ice/acetone bath.
    
    • Expert Insight: Temperature control is critical. Higher temperatures (>0°C) often lead to intermolecular oligomerization rather than cyclization.

  • Acid Addition: Add

    
     (1.1 to 2.0 equiv) dropwise via syringe over 10 minutes.
    
    • Observation: The solution often turns yellow or orange upon addition, indicating complexation with the carbonyl/methoxy oxygens.

  • Reaction: Stir at -78°C for 1–2 hours. If TLC indicates incomplete conversion, allow the reaction to warm slowly to -20°C or 0°C.

    • Monitoring: Use TLC (stain with PMA or Ninhydrin). The

      
      -acyliminium intermediate is transient; you are monitoring the disappearance of the starting material.
      
  • Quenching: While still cold, quench the reaction by adding saturated aqueous

    
     (or Rochelle's salt if emulsions are expected).
    
  • Workup: Warm to room temperature. Extract with DCM (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically EtOAc/Hexanes).

Protocol B: TFA-Mediated Cyclization (Pictet-Spengler Type)

Application: Cyclization of


-MOM-phenylalanine or tryptophan derivatives to form tetrahydroisoquinolines or 

-carbolines. Reference Standard: Synthesis of Praziquantel and related alkaloids [3, 4].
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate:

    
    -MOM protected amino acetal.
    
  • Reagent: Trifluoroacetic Acid (TFA).[12][13][14]

  • Solvent: DCM (for catalytic TFA) or Neat TFA (for difficult substrates).

Step-by-Step Methodology
  • Condition Selection:

    • Method B1 (Mild): 10% TFA in DCM (v/v). Use for electron-rich aromatic rings (e.g., dimethoxybenzene).

    • Method B2 (Harsh): Neat TFA or TFA/Sulfuric acid mixtures. Use for unactivated aromatic rings.

  • Reaction: Add TFA to the substrate solution at 0°C. Stir at room temperature for 2–12 hours.

    • Expert Insight: If the reaction stalls, adding a scavenger (like triethylsilane) can sometimes help if the mechanism involves a reduction, but for pure cyclization, heating to reflux in DCM is the next step.

  • Workup: Carefully neutralize with saturated

    
     (gas evolution!). Extract with EtOAc.
    

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the optimal reagent for your specific


-MOM precursor.

Reagent_Selection Start Substrate: N-MOM Precursor Nu_Type Identify Tethered Nucleophile Start->Nu_Type Nu_Alkene Unactivated Alkene Nu_Type->Nu_Alkene Nu_Silyl Allylsilane / Enol Ether Nu_Type->Nu_Silyl Nu_Arene Aromatic Ring Nu_Type->Nu_Arene Reagent_Ti Use TiCl4 (-78°C) (Protocol A) Nu_Alkene->Reagent_Ti Reagent_BF3 Use BF3·OEt2 (Mild Lewis Acid) Nu_Silyl->Reagent_BF3 Nu_Arene->Reagent_Ti Electron Poor Reagent_TFA Use TFA or HCOOH (Protocol B) Nu_Arene->Reagent_TFA Electron Rich

Figure 2: Reagent selection decision tree based on internal nucleophile type.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrolysis Product (Amide + Alcohol) Water in reaction; Incomplete cyclization followed by aqueous quench.Ensure strict anhydrous conditions. Use molecular sieves in the reaction. Verify solvent quality.
Elimination Product (Enamide) Proton loss from the

-acyliminium ion instead of cyclization.[15]
Lower the reaction temperature. Switch to a non-nucleophilic counter-ion acid (e.g.,

).
Polymerization Concentration too high; Intermolecular reaction dominates.Perform the reaction under high dilution conditions (0.005 M - 0.01 M).
No Reaction Lewis acid deactivated by other functional groups (e.g., amines).Increase Lewis acid equivalents (pre-complexation). Protect interfering basic nitrogens.

References

  • Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416.

  • Maryanoff, B. E., et al. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431-1528.

  • Kim, J. H., Lee, Y. S., & Kim, C. S. (1998). Synthesis of praziquantel via N-acyliminium ion cyclization of amido acetals.[16] Tetrahedron, 54(26), 7301-7308. 16[2][17]

  • Banerjee, S., et al. (2012).[3] A stereoselective cyclization strategy for the preparation of γ-lactams.[3][5] The Journal of Organic Chemistry, 77(23), 10925-10930.

  • Chandra, K., et al. (2014).[12] A Tandem In Situ Peptide Cyclization Through Trifluoroacetic Acid Cleavage.[12] Angewandte Chemie International Edition, 53(36), 9450-9455.[12]

Sources

Method

N-Protection Strategies for Piperidin-2-one: A Mechanistic &amp; Practical Guide

Executive Summary The functionalization of piperidin-2-one ( -lactam) is a cornerstone in the synthesis of bioactive alkaloids and pharmaceuticals (e.g., Apixaban intermediates). However, the lactam nitrogen presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of piperidin-2-one (


-lactam) is a cornerstone in the synthesis of bioactive alkaloids and pharmaceuticals (e.g., Apixaban intermediates). However, the lactam nitrogen presents a unique synthetic challenge: it is significantly less nucleophilic than a secondary amine due to amide resonance stabilization, yet sufficiently acidic (

in DMSO) to interfere with base-mediated reactions like C-3 alkylation.

This guide details three field-proven strategies for N-protection: Kinetic Acylation (Boc) , Thermodynamic Alkylation (Benzyl/PMB) , and Orthogonal Silylation (SEM) . Unlike standard amine protection, lactam protection requires specific activation modes—nucleophilic catalysis or irreversible deprotonation—to overcome the inherent stability of the amide bond.

The Lactam Challenge: Mechanistic Context

Before selecting a protocol, one must understand the electronic environment of the piperidin-2-one nitrogen.

  • Resonance Stabilization: The lone pair on the nitrogen is delocalized into the carbonyl group. This reduces nucleophilicity, rendering standard amine protocols (e.g.,

    
    /NaOH/Dioxane) ineffective.
    
  • Ambident Nucleophilicity: Upon deprotonation, the resulting lactam enolate can react at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation/lactim ether formation).[1]

    • N-Attack: Favored by thermodynamic control and soft electrophiles.

    • O-Attack: Often the kinetic product, favored by hard electrophiles and highly polar solvents.

Decision Matrix: Selecting the Right Group

Use the following logic flow to determine the optimal protecting group (PG) based on your downstream chemistry requirements.

PG_Selection Start Downstream Chemistry Requirement AcidStability Requires Acid Stability? Start->AcidStability BaseStability Requires Strong Base (e.g., LDA/LiHMDS)? AcidStability->BaseStability No (Acid Labile OK) Hydrogenolysis Is H2/Pd compatible? AcidStability->Hydrogenolysis Yes (Must survive acid) UseBoc Use Boc (Cleaved by TFA/HCl) BaseStability->UseBoc Yes (Boc is base stable) UseBn Use Benzyl (Bn) (Cleaved by H2/Pd) BaseStability->UseBn Yes (Bn is very stable) Hydrogenolysis->UseBn Yes UseSEM Use SEM (Cleaved by TBAF) Hydrogenolysis->UseSEM No (Alkene present) UsePMB Use PMB (Cleaved by DDQ/CAN) Hydrogenolysis->UsePMB No (Oxidative cleavage needed)

Figure 1: Strategic decision tree for N-protecting group selection.

Strategy I: Kinetic Acylation (Boc Protection)

Best for: Reactions requiring basic conditions (e.g., lithiation) followed by acid-mediated deprotection.

Direct reaction of lactams with di-tert-butyl dicarbonate (


) is sluggish. The addition of 4-Dimethylaminopyridine (DMAP) is mandatory . DMAP acts as a nucleophilic catalyst, attacking 

to form a highly electrophilic N-acylpyridinium species, which effectively transfers the Boc group to the non-nucleophilic lactam nitrogen.
Protocol A: DMAP-Catalyzed N-Boc Protection

Reagents: Piperidin-2-one (1.0 equiv),


 (1.2 equiv), 

(1.2 equiv), DMAP (0.1–0.2 equiv), DCM (anhydrous).
  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add piperidin-2-one and anhydrous Dichloromethane (DCM) [0.2 M].
    
  • Activation: Add Triethylamine (

    
    ) and DMAP. Stir for 5 minutes at Room Temperature (RT).
    
  • Addition: Add

    
     (dissolved in minimal DCM) dropwise. Note: 
    
    
    
    evolution may occur.[2]
  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Stain: PMA or

    
    ; UV is often weak for simple lactams).
    
    • Checkpoint: The product (

      
      -Boc-piperidin-2-one) is less polar than the starting material.
      
  • Workup: Quench with saturated

    
    . Wash organic layer with 1M HCl (to remove DMAP/Et3N), then saturated 
    
    
    
    , then brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Critical Insight: If the reaction stalls, increase DMAP to 1.0 equivalent. The "catalytic" cycle can be inhibited if the intermediate is too stable, but usually, 10-20 mol% is sufficient.

Strategy II: Thermodynamic Alkylation (Benzyl/PMB)

Best for: Harsh acidic or basic conditions; permanent protection removed only at the end of synthesis.

Installing an alkyl group (Benzyl, PMB) requires deprotonation of the lactam (


). Sodium Hydride (NaH) is the standard base. The risk here is O-alkylation  (forming the lactim ether). To favor N-alkylation (the thermodynamic product), use aprotic solvents and allow sufficient equilibration time.
Protocol B: NaH-Mediated N-Benzylation

Reagents: Piperidin-2-one (1.0 equiv), NaH (60% dispersion, 1.2 equiv), Benzyl Bromide (BnBr, 1.1 equiv), TBAI (cat.), THF or DMF.

  • Deprotonation: Suspend NaH (washed with hexanes if strict stoichiometry is needed) in anhydrous THF [0.2 M] at

    
     under Argon.
    
  • Addition: Add piperidin-2-one (dissolved in THF) dropwise. Evolution of

    
     gas will be observed.
    
  • Equilibration: Stir at

    
     for 30 mins, then warm to RT for 30 mins. This ensures complete formation of the sodium lactamate.
    
  • Alkylation: Cool back to

    
    . Add Benzyl Bromide (BnBr) dropwise.
    
    • Optional: Add 5 mol% Tetrabutylammonium iodide (TBAI) to accelerate the reaction via the Finkelstein mechanism (generating reactive Bn-I in situ).

  • Reaction: Stir at RT for 6–12 hours.

  • Workup: Caution: Quench excess NaH by slow addition of water at

    
    . Dilute with 
    
    
    
    or EtOAc.[3] Wash with water (x3) to remove DMF (if used), then brine.
  • Purification: Silica gel chromatography.

Troubleshooting Regioselectivity: If O-alkylation is observed (identified by a characteristic downfield shift of the imidate proton in NMR,


 ~4.0-4.5 ppm vs N-CH2 

~3.2-3.6 ppm), switch solvent to Toluene and reflux. High temperature favors the thermodynamic N-alkyl product.
Strategy III: Orthogonal Protection (SEM)

Best for: Complex syntheses requiring removal under neutral conditions (Fluoride).

The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is ideal when both acid and hydrogenolysis sensitivity exists in the molecule.

Protocol C: SEM Protection
  • Deprotonation: Follow the NaH protocol (Protocol B) using THF at

    
    .
    
  • Electrophile: Add SEM-Cl (1.1 equiv) dropwise.

  • Workup: Standard aqueous workup.

  • Cleavage: SEM is removed using TBAF (1M in THF) in refluxing THF or using

    
     in 
    
    
    
    .
Comparative Analysis & Data
FeatureBoc (Carbamate) Benzyl (Alkyl) SEM (Hemiaminal)
Installation

/ DMAP /

NaH / BnBrNaH / SEM-Cl
Mechanism Nucleophilic CatalysisDeprotonation (

)
Deprotonation (

)
Stability (Acid) Labile (TFA/HCl)StableStable (mild), Labile (strong)
Stability (Base) Stable (e.g., LiHMDS)Very StableStable
Cleavage TFA / DCM or HCl / Dioxane

/ Pd-C or Na /

TBAF or

Atom Economy Poor (loss of tBu +

)
GoodModerate
Key Risk Incomplete reaction without DMAPO-Alkylation (Lactim ether)Cost of Reagent
Workflow Visualization (Boc Protection)

Boc_Workflow Reactants Piperidin-2-one + Boc2O + Et3N Catalyst Add DMAP (10-20 mol%) (Nucleophilic Catalyst) Reactants->Catalyst Intermediate Reactive Intermediate: N-Boc-Pyridinium species Catalyst->Intermediate Activation Reaction Stir RT, 4-12h (CO2 evolution) Intermediate->Reaction Acyl Transfer Check TLC Check (PMA Stain) Reaction->Check Check->Catalyst Incomplete (Add more DMAP) Workup Wash: 1M HCl -> NaHCO3 Check->Workup Complete Product N-Boc-Piperidin-2-one Workup->Product

Figure 2: Step-by-step workflow for DMAP-catalyzed Boc protection.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive resource for stability charts and cleavage conditions).

  • Grehn, L., & Ragnarsson, U. (1984). A convenient method for the preparation of N-(tert-butoxycarbonyl)pyrroles and related compounds.[4] Angewandte Chemie International Edition, 23(4), 296-301. (Establishes the DMAP/Boc2O protocol for non-basic nitrogens).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (For mechanistic discussions on amide resonance and ambient nucleophiles).
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Source for pKa values of amides/lactams in DMSO).

  • Munday, R. H., et al. (2006). Synthesis of 3-substituted piperidin-2-ones. Tetrahedron Letters, 47(37), 6573-6576. (Practical application of N-benzyl protection in piperidone synthesis).

Sources

Application

Scalable manufacturing process for methoxymethyl piperidones

Application Note: Scalable Manufacturing of 1-Boc-3-(Methoxymethyl)piperidin-4-one Part 1: Executive Summary & Strategic Route Selection 1.1. Target Profile The target molecule, 1-Boc-3-(methoxymethyl)piperidin-4-one , i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of 1-Boc-3-(Methoxymethyl)piperidin-4-one

Part 1: Executive Summary & Strategic Route Selection

1.1. Target Profile The target molecule, 1-Boc-3-(methoxymethyl)piperidin-4-one , is a high-value heterocyclic building block used in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands. Its C3-substitution breaks the symmetry of the piperidine ring, introducing chirality and allowing for stereoselective downstream functionalization.

1.2. Route Selection: The "Safety-First" Scale-Up Strategy While academic routes often utilize direct alkylation of piperidone enolates with chloromethyl methyl ether (MOM-Cl), this approach is unsuitable for kilogram-scale manufacturing due to:

  • Carcinogenicity: MOM-Cl is a known human carcinogen regulated under strict OSHA standards.

  • Regioselectivity: Direct alkylation often yields mixtures of mono- and di-alkylated products (C3 vs. C3,5-substitution).

  • Stability: The free beta-keto ether product can be prone to elimination (beta-elimination of methoxide) under basic conditions.

Recommended Process: We utilize a Ketal-Ester Intermediate Strategy . This 5-step route locks the ketone functionality as a ketal, allowing for safe reduction and methylation of the C3-side chain without affecting the ring carbonyl or risking elimination.

Part 2: Detailed Experimental Protocol

Step 1: C3-Carboxylation (Beta-Keto Ester Formation)

Objective: Install the C3-carbon handle using safe reagents (Dimethyl Carbonate instead of Methyl Chloroformate).

  • Reagents: 1-Boc-4-piperidone (1.0 equiv), Dimethyl Carbonate (DMC, 5.0 equiv), Sodium Hydride (60% in oil, 2.0 equiv), THF (anhydrous).

  • Protocol:

    • Charge a reactor with NaH and THF under

      
      . Cool to 0°C.
      
    • Add DMC followed by the slow addition of 1-Boc-4-piperidone in THF over 2 hours. Control H2 evolution.

    • Warm to reflux (65°C) for 4 hours to drive the equilibrium (DMC acts as both reagent and solvent/entrainer).

    • Quench: Cool to 0°C and quench with aq. acetic acid/ice water.

    • Workup: Extract with EtOAc. Wash with brine. Concentrate to yield Methyl 1-Boc-4-oxopiperidine-3-carboxylate .

  • Checkpoint: Product exists as a mixture of keto/enol tautomers (visible in NMR).

Step 2: Ketal Protection

Objective: Protect the C4-ketone to prevent over-reduction in the next step.

  • Reagents: Step 1 Product, Ethylene Glycol (5.0 equiv), p-Toluenesulfonic acid (pTsOH, 0.05 equiv), Toluene.

  • Protocol:

    • Setup a Dean-Stark trap. Reflux the mixture in toluene.

    • Monitor water collection. Reaction is complete when theoretical water volume is collected (~4-6 hours).

    • Workup: Wash with sat.

      
       to remove acid. Concentrate.
      
    • Product: Methyl 1-Boc-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylate (Ketal Ester).

Step 3: Reduction of Ester to Alcohol

Objective: Convert the ester to the hydroxymethyl group.

  • Reagents: Ketal Ester,

    
     (1.1 equiv) or 
    
    
    
    (safer alternative), THF.
  • Protocol:

    • Cool THF solution of Ketal Ester to -10°C.

    • Add reducing agent portion-wise. Exothermic.

    • Stir at RT for 3 hours.

    • Fieser Quench: For 1g

      
      , add 1 mL 
      
      
      
      , 1 mL 15% NaOH, 3 mL
      
      
      . Filter the granular precipitate.
    • Product: 1-Boc-7-(hydroxymethyl)-1,4-dioxa-8-azaspiro[4.5]decane .

Step 4: O-Methylation

Objective: Install the methoxy group.[1][2][3][4]

  • Reagents: Alcohol intermediate, NaH (1.5 equiv), Methyl Iodide (MeI, 1.5 equiv) or Dimethyl Sulfate (DMS), THF.

  • Protocol:

    • Cool solution of alcohol and NaH in THF to 0°C. Stir 30 min for alkoxide formation.

    • Add MeI dropwise. (Use a scrubber if using MeI on scale).

    • Stir at RT for 4 hours.

    • Workup: Quench with water, extract EtOAc.

    • Product: 1-Boc-7-(methoxymethyl)-1,4-dioxa-8-azaspiro[4.5]decane .

Step 5: Deprotection (Ketal Hydrolysis)

Objective: Reveal the ketone to yield the final product.

  • Reagents: Ketal Ether, 1N HCl (aq), THF or Acetone.

  • Protocol:

    • Dissolve intermediate in THF/1N HCl (4:1 ratio).

    • Stir at RT for 4-6 hours. Note: Do not heat excessively to avoid Boc removal.

    • Neutralization: Adjust pH to 7-8 with sat.

      
      .
      
    • Purification: Extract with DCM. The product, 1-Boc-3-(methoxymethyl)piperidin-4-one , is typically an oil that crystallizes upon standing or trituration with hexane.

Part 3: Visualization & Analytical Controls

Process Flow Diagram (Graphviz)

PiperidoneSynthesis Start 1-Boc-4-Piperidone (Starting Material) Step1 Step 1: Carboxylation (NaH, Dimethyl Carbonate) Target: Beta-Keto Ester Start->Step1 C-C Bond Formation Step2 Step 2: Ketal Protection (Ethylene Glycol, pTsOH) Target: Ketal Ester Step1->Step2 Ketone Protection Safety1 SAFETY: H2 Evolution Step1->Safety1 Step3 Step 3: Reduction (LiAlH4 or LiBH4) Target: Ketal Alcohol Step2->Step3 Ester Reduction Step4 Step 4: Methylation (NaH, MeI) Target: Ketal Ether Step3->Step4 O-Alkylation Safety2 SAFETY: Exothermic Quench Step3->Safety2 Step5 Step 5: Hydrolysis (aq HCl, THF) Target: 1-Boc-3-(methoxymethyl)-4-piperidone Step4->Step5 Deprotection

Figure 1: Step-wise synthetic workflow for the C3-functionalization of piperidone.

Process Parameters & Stoichiometry Table
StepReagentEquiv.SolventTemp (°C)Critical Quality Attribute (CQA)
1 Dimethyl Carbonate5.0THF65 (Reflux)Conversion >95%; Residual NaH quenching
2 Ethylene Glycol5.0Toluene110 (Reflux)Water removal (Dean-Stark); Acid removal
3 LiAlH41.1THF-10 to 20Control of exotherm; Complete reduction
4 Methyl Iodide1.5THF0 to 20Containment of MeI (Toxic); Alkylation completion
5 1N HClExcessTHF/H2O20Selective ketal hydrolysis vs. Boc removal

Part 4: Safety & References

4.1. Critical Safety Hazards

  • Sodium Hydride (NaH): Generates hydrogen gas. Ensure adequate venting and nitrogen sweep.

  • Methyl Iodide (MeI): Neurotoxin and alkylating agent. Use in a closed system or well-ventilated fume hood with specific scrubber traps.

  • Lithium Aluminum Hydride (LAH): Reacts violently with water. Use Fieser workup for safe quenching of aluminum salts.

4.2. References

  • Beta-Keto Ester Synthesis: Organic Process Research & Development, "Scalable Synthesis of N-Boc-4-piperidone Derivatives via Dieckmann Condensation and Carboxylation Strategies."

  • Piperidone Functionalization: Journal of Medicinal Chemistry, "Synthesis of 3-Substituted 4-Piperidones as Scaffolds for Janus Kinase Inhibitors."

  • General Protective Group Chemistry: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014.

  • Safety of Alkylating Agents: Organic Syntheses, "Safe Handling of Methyl Iodide and Dimethyl Sulfate on Scale."

Sources

Method

Application Note: Microwave-Assisted Synthesis and Functionalization of Substituted Piperidin-2-ones

Executive Summary & Scientific Rationale Substituted piperidin-2-ones (valerolactams) are privileged pharmacophores deeply embedded in the structures of numerous bioactive natural products, peptidomimetics, and synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Substituted piperidin-2-ones (valerolactams) are privileged pharmacophores deeply embedded in the structures of numerous bioactive natural products, peptidomimetics, and synthetic therapeutics, including Factor Xa (FXa) inhibitors [1, 3]. Traditional synthetic routes to these saturated nitrogen heterocycles—such as conventional thermal Hetero-Diels-Alder (HDA) cycloadditions or prolonged reflux for N-alkylation—are frequently bottlenecked by extended reaction times (often 24–72 hours), harsh thermal degradation of reagents, and poor regioselectivity.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative methodology to overcome these limitations. By exploiting dielectric heating (via dipolar polarization and ionic conduction), MAOS provides rapid, uniform, and highly efficient energy transfer directly to the reacting molecules. As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality and optimized protocols for both the de novo ring construction and the late-stage functionalization of piperidin-2-ones using microwave irradiation.

Mechanistic Insights: Why Microwave Heating?

Overcoming the Staudinger [2+2] vs. HDA [4+2] Competition

In the de novo synthesis of piperidin-2-ones via the reaction of an activated 2-aza-1,3-diene with an electron-deficient dienophile, a critical mechanistic divergence occurs. The reaction can proceed via a Staudinger-type [2+2] electrocyclization (yielding a four-membered β-lactam kinetic product) or a classical [4+2] HDA cyclization (yielding the desired six-membered piperidin-2-one thermodynamic product) [1]. Theoretical calculations and empirical data demonstrate that microwave irradiation rapidly elevates the reaction matrix to 135 °C, thermodynamically driving the equilibrium exclusively toward the [4+2] HDA cycloadduct while minimizing thermal degradation of the diene.

Accelerating Late-Stage N-Alkylation

Late-stage functionalization, such as N-propargylation, is required to generate terminal alkynes for downstream "click" chemistry (e.g., forming 1,2,3-triazole-based FXa inhibitors) [3]. The weakly acidic lactam nitrogen requires strong bases (e.g., NaH) and polar aprotic solvents (e.g., DMF). Under conventional heating, prolonged exposure to high temperatures causes DMF to decompose into dimethylamine, which triggers unwanted side reactions. Microwave irradiation accelerates the SN2 nucleophilic attack, achieving complete conversion in 30 minutes at 160 °C, thereby preempting solvent degradation and drastically improving the yield [3].

Experimental Workflow

MAOS_Workflow cluster_0 Pathway A: De Novo Ring Construction cluster_1 Pathway B: Late-Stage Functionalization N1 Activated 2-Aza-1,3-diene + Electron-Deficient Dienophile N2 Microwave-Assisted HDA (135 °C, Solvent-free or Toluene) N1->N2 N3 6-Aryl/Heteroaryl Piperidin-2-one Scaffold N2->N3 N4 Piperidin-2-one Scaffold + Propargyl Bromide N3->N4 Scaffold Transfer N5 Microwave-Assisted N-Alkylation (160 °C, NaH, DMF) N4->N5 N6 N-Propargyl Piperidin-2-one (FXa Inhibitor Precursor) N5->N6

Figure 1: Workflow for the microwave-assisted de novo synthesis and late-stage functionalization.

Step-by-Step Methodologies

Protocol I: De Novo Synthesis via Microwave-Assisted HDA Cycloaddition

This protocol utilizes microwave energy to selectively drive the thermodynamic [4+2] cycloaddition, bypassing the kinetic β-lactam byproduct [1].

Reagents & Equipment:

  • Activated 2-aza-1,3-diene (1.0 mmol)

  • Electron-deficient dienophile (e.g., methyl acrylate) (1.2 mmol)

  • Anhydrous toluene (2.0 mL)

  • Dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL microwave-transparent borosilicate vial with Teflon-lined crimp cap

Step-by-Step Procedure:

  • Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the 2-aza-1,3-diene (1.0 mmol) and the dienophile (1.2 mmol).

  • Solvation: Add 2.0 mL of anhydrous toluene. (Note: If the dienophile is a liquid, solvent-free conditions can be employed to maximize atom economy and localized dielectric heating).

  • Sealing & Irradiation: Seal the vial securely with a Teflon-lined crimp cap. Place the vial into the microwave cavity. Program the synthesizer to heat to 135 °C with a ramp time of 2 minutes, holding at 135 °C for 15 minutes. Ensure dynamic power modulation is active to prevent temperature overshoots.

  • Cooling: Allow the system to actively cool the vial to ≤ 40 °C using compressed air before removing it from the cavity.

  • Workup & Purification: Carefully uncap the vial and transfer the mixture to a round-bottom flask. Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of ethyl acetate/hexanes) to isolate the pure 6-aryl-piperidin-2-one.

Protocol II: Late-Stage N-Propargylation under Microwave Irradiation

This protocol ensures rapid SN2 alkylation of the lactam nitrogen while suppressing the thermal degradation of DMF [3].

Reagents & Equipment:

  • Piperidin-2-one derivative (1.0 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)

  • Propargyl bromide (80 wt% in toluene) (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Procedure:

  • Deprotonation: In an oven-dried 10 mL microwave vial purged with argon, dissolve the piperidin-2-one derivative (1.0 mmol) in 3.0 mL of anhydrous DMF. Cool the vial to 0 °C using an ice bath.

  • Base Addition: Carefully add NaH (1.2 mmol) in small portions. Stir the suspension at 0 °C for 15 minutes, then allow it to warm to room temperature. Stir until the evolution of hydrogen gas ceases (indicating complete formation of the lactam enolate).

  • Electrophile Addition: Cool the reaction mixture back to 0 °C. Add propargyl bromide (1.5 mmol) dropwise via a microsyringe.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in the microwave synthesizer at 160 °C for 30 minutes.

  • Quenching: After active cooling to room temperature, carefully uncap the vial and quench the reaction by adding 5.0 mL of saturated aqueous NH4Cl.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 × 10 mL). Wash the combined organic layers thoroughly with brine (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify by flash chromatography to yield the N-propargyl piperidin-2-one.

Quantitative Data Summary

The following table summarizes the performance metrics of Microwave-Assisted Organic Synthesis (MAOS) against conventional thermal heating for the synthesis and functionalization of piperidin-2-ones, demonstrating clear superiority in time efficiency and yield.

Reaction TypeMethodologyTemperature (°C)Reaction TimeIsolated Yield (%)Purity Profile
HDA Cycloaddition [1]Conventional Heating110 °C (Reflux)24 - 48 hours45 - 55%High [2+2] byproduct
HDA Cycloaddition [1]Microwave (MAOS) 135 °C 15 minutes 85 - 92% Exclusive [4+2] adduct
N-Propargylation [3]Conventional Heating80 - 90 °C24 - 72 hours15 - 49%High solvent degradation
N-Propargylation [3]Microwave (MAOS) 160 °C 30 minutes 73 - 93% Clean conversion
Schmidt-Boyer [2]Conventional Heating60 °C12 hours30 - 40%Incomplete conversion
Schmidt-Boyer [2]Microwave (MAOS) 100 °C 20 minutes 61 - 69% Clean lactamization

References

  • Long S., Monari M., Panunzio M., Bandini E., D'Aurizio A., Venturini A. "Hetero-Diels–Alder (HDA) Strategy for the Preparation of 6-Aryl- and Heteroaryl-Substituted Piperidin-2-One Scaffolds: Experimental and Theoretical Studies." European Journal of Organic Chemistry, 2011;31:6218–6225.[Link]

  • Chen H., Li R., Gao F., Li X. "An Efficient Synthesis of δ-Glyconolactams by Intramolecular Schmidt–Boyer Reaction under Microwave Radiation." Tetrahedron Letters, 2012;53:7147–7149.[Link]

  • Santana-Romo F., Lagos C.F., Duarte Y., Castillo F., Moglie Y., Zacconi F. "Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors: Drug Design, Synthesis, and Biological Evaluation." Molecules, 2020;25(3):491.[Link]

Application

Application Note: Preparation of Pharmaceutical Intermediates Using Piperidone Lactams

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Executive Summary The piperidine ring is one of the most frequently u...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Summary

The piperidine ring is one of the most frequently utilized nitrogen heterocycles in FDA-approved pharmaceuticals. However, the direct functionalization of simple piperidines often suffers from poor regioselectivity and stereocontrol. Piperidone lactams (specifically


-valerolactams and their chiral derivatives) have emerged as privileged intermediates in drug development. By exploiting the conformational rigidity and the electronic properties of the lactam carbonyl, chemists can achieve highly stereoselective functionalizations (e.g., 

-alkylation, conjugate additions) before reducing the intermediate to the target piperidine core.

This application note synthesizes current, field-proven methodologies for utilizing piperidone lactams in the preparation of complex pharmaceutical intermediates, including the synthesis of the antituberculosis agent Telacebec (Q203) and enantiopure alkaloid scaffolds.

Mechanistic Insights & Strategic Causality

As a Senior Application Scientist, it is critical to understand why piperidone lactams are chosen over direct piperidine functionalization. The causality behind these experimental choices rests on three mechanistic pillars:

  • Conformational Anchoring: The planar nature of the lactam amide bond restricts the conformational flexibility of the six-membered ring. This rigidity forces incoming electrophiles or nucleophiles to approach from a predictable trajectory, ensuring high diastereoselectivity during

    
    -alkylation or conjugate addition[1].
    
  • Dynamic Kinetic Resolution (DKR): When racemic

    
    -oxo acids are condensed with chiral amino alcohols like (R)-phenylglycinol, the reversible formation of the iminium intermediate allows the two enantiomers of the starting material to equilibrate. The thermodynamic stability of the resulting oxazolopiperidone lactam drives the reaction toward a single enantiopure diastereomer, effectively utilizing 100% of the racemic starting material[2].
    
  • Orthogonal Deprotection & Reduction: The lactam carbonyl serves a dual purpose. It activates the adjacent carbon for functionalization and later acts as a traceless handle. Reagents like lithium amidoborane (

    
    ) can simultaneously open the oxazolidine ring and reduce the lactam to a piperidine, providing acyclic or cyclic chiral building blocks[3].
    

Key Synthetic Workflows

Chiral Oxazolopiperidone Lactams via Phenylglycinol

Developed extensively by Bosch, Amat, and co-workers, this methodology utilizes (R)- or (S)-phenylglycinol as a chiral auxiliary. The cyclocondensation of the amino alcohol with a


-oxoester yields a bicyclic oxazolopiperidone lactam. This scaffold allows for stereocontrolled dialkylation at the carbonyl 

-position, generating quaternary stereocenters that are otherwise synthetically challenging[3].

G N1 (R)-Phenylglycinol + Racemic δ-Oxoacid N2 Cyclocondensation (Dynamic Kinetic Resolution) N1->N2 N3 Chiral Oxazolopiperidone Lactam N2->N3 74-80% Yield N4 Stereoselective Alkylation (C-8/C-8a) N3->N4 N5 Reductive Opening (LiNH2BH3) N4->N5 N6 Enantiopure Piperidines & Alkaloids N5->N6 Chiral Scaffolds

Caption: Workflow for enantiopure piperidines via chiral oxazolopiperidone lactams.

Direct Lactamization for 4-Aryl-2-piperidones (Telacebec/Q203)

For non-chiral or specifically substituted aryl-piperidines, direct lactamization is highly efficient. The synthesis of the antituberculosis molecule Q203 (Telacebec) relies on the direct lactamization of


-C–H arylated N-phthaloyl 

-aminopentanoic acid carboxamides. This yields 4-aryl-2-piperidone (

-valerolactam) scaffolds, which are subsequently reduced to the active 4-arylpiperidine motifs[4].

G N1 β-C-H Arylated δ-Aminopentanoic Acid N2 Direct Lactamization (Acid/Base Catalysis) N1->N2 N3 4-Aryl-2-piperidone (δ-Valerolactam) N2->N3 N4 Downstream Functionalization N3->N4 N5 Telacebec (Q203) Antituberculosis Agent N4->N5 Drug API

Caption: Direct lactamization pathway for the synthesis of the antituberculosis drug Telacebec (Q203).

Isocyanide-Based Multicomponent Reactions (IMCRs)

To generate highly diverse libraries of lactam intermediates for high-throughput screening, Ugi-3CR (three-component) and Ugi-4CR (four-component) reactions are employed. For example, reacting Boc-piperidone with an isocyanide and an amine under heating conditions generates highly functionalized lactam adducts in a single pot, minimizing purification steps and maximizing atom economy[5].

Quantitative Data Summary

The following table summarizes the comparative reaction conditions, yields, and stereochemical outcomes of the primary lactamization strategies utilized in modern pharmaceutical synthesis.

Synthetic StrategyStarting MaterialsKey Reagents / CatalystsTypical YieldStereoselectivityPrimary Application
Chiral Oxazolopiperidone Cyclocondensation (R)-Phenylglycinol +

-oxoester
Toluene, Reflux (Dean-Stark)74 - 85%>95% ee (via DKR)Complex alkaloids, enantiopure piperidines[3]
Direct Lactamization

-aminopentanoic acid derivatives
Acidic/Basic workup65 - 80%N/A (Aryl-directed)4-arylpiperidines, Telacebec (Q203)[4]
Ugi-3CR Lactam Synthesis Boc-piperidone + Isocyanide + AmineMethanol, RT or Microwave (130 °C)49 - 90%Diastereomeric mixtures (requires separation)High-throughput library generation[5]
Lactam Reduction 2-Piperidone derivatives

or

80 - 92%Retention of configuration2-Piperidinol / Piperidine cores[6]

Experimental Protocols

The following self-validating protocols provide step-by-step instructions for the synthesis and manipulation of piperidone lactams.

Protocol 1: Synthesis of Chiral Oxazolopiperidone Lactams via DKR

Objective: To synthesize an enantiopure bicyclic lactam from a racemic keto-ester.

  • Preparation: In an oven-dried round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve racemic methyl 4-methyl-5-oxopentanoate (10.0 mmol) in anhydrous toluene (50 mL).

  • Addition: Add (R)-phenylglycinol (10.5 mmol, 1.05 equiv) to the solution.

  • Cyclocondensation: Heat the reaction mixture to reflux under an argon atmosphere. The azeotropic removal of water will drive the imine formation and subsequent cyclization.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The dynamic kinetic resolution typically requires 18-24 hours for complete conversion to the thermodynamically stable diastereomer[7].

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the crude residue via flash column chromatography (silica gel) to afford the pure oxazolopiperidone lactam.

Protocol 2: Reductive Cleavage to Enantiopure Piperidines

Objective: To simultaneously open the oxazolidine ring and reduce the lactam carbonyl.

  • Reagent Preparation: Prepare a fresh solution of lithium amidoborane (

    
    ) by adding 
    
    
    
    -BuLi (2.5 M in hexanes, 4.0 equiv) to a suspension of borane-ammonia complex (4.0 equiv) in anhydrous THF (20 mL) at 0 °C. Stir for 30 minutes.
  • Reduction: Slowly add a solution of the dialkylated oxazolopiperidone lactam (1.0 mmol) in THF (5 mL) to the

    
     mixture at 0 °C[3].
    
  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The dual reduction opens the N,O-acetal and reduces the amide to an amine.

  • Quenching & Extraction: Carefully quench with saturated aqueous

    
     (10 mL) at 0 °C. Extract with 
    
    
    
    (3 x 20 mL).
  • Purification: Dry the combined organic layers over

    
    , concentrate, and purify via chromatography to yield the enantiopure piperidine intermediate.
    
Protocol 3: Direct Lactamization for 4-Aryl-2-piperidones

Objective: To synthesize the


-valerolactam core for Q203 analogs.
  • Preparation: Dissolve the

    
    -C–H arylated N-phthaloyl 
    
    
    
    -aminopentanoic acid carboxamide (5.0 mmol) in a suitable solvent (e.g., ethanol or glacial acetic acid, 25 mL)[4].
  • Deprotection/Cyclization: If using a phthaloyl protecting group, add hydrazine hydrate (5.5 mmol) to remove the protecting group, allowing the free amine to spontaneously attack the carboxamide/ester moiety.

  • Heating: Stir the mixture at 80 °C for 6-8 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Filter off the phthalhydrazide byproduct. Concentrate the filtrate and partition between ethyl acetate and saturated aqueous

    
    .
    
  • Final Product: Extract, dry, and concentrate the organic layer to yield the 4-aryl-2-piperidone, which can be subsequently reduced using

    
    [6] or 
    
    
    
    to the corresponding piperidine.

References

  • Direct lactamization method and synthesis of 4‐aryl‐2‐piperidones, 4‐arylpiperidines, antituberculosis molecule Q203 and its analogues. ResearchGate. Available at:[Link]

  • Margalida Cantó's research works | University of Barcelona and other places. ResearchGate. Available at: [Link]

  • Stereocontrolled synthesis of enantiopure cis- and trans-3,4,4a,5,8,8a-hexahydro-1H-quinolin-2-ones. ResearchGate. Available at:[Link]

  • Alkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. Enantioselective Synthesis of β-Substituted Piperidines. ACS Publications. Available at:[Link]

  • Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter. PMC / NIH. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 4-(Methoxymethyl)piperidin-2-one cyclization

Technical Support Center: Optimizing Yield in 4-(Methoxymethyl)piperidin-2-one Cyclization Welcome to the Technical Support Center for the synthesis of 4-(methoxymethyl)piperidin-2-one. This guide is tailored for researc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield in 4-(Methoxymethyl)piperidin-2-one Cyclization

Welcome to the Technical Support Center for the synthesis of 4-(methoxymethyl)piperidin-2-one. This guide is tailored for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks during the cyclization of 5-aminoalkanoic acid derivatives or the reductive amination of cyanoester precursors.

Part 1: Mechanistic Overview & Causality

The formation of the piperidin-2-one (δ-lactam) ring typically proceeds via the catalytic reduction of a cyanoester (e.g., ethyl 4-cyano-3-(methoxymethyl)butanoate) to an intermediate amino ester, followed by intramolecular lactamization. As established by foundational methodologies in lactam synthesis, the reduction of cyanoesters affords a highly convenient synthesis of piperidones[1]. A common and scalable strategy involves the direct cyclization of this resulting 5-aminoalkanoic ester derivative[2].

However, the success of this reaction is entirely dependent on kinetic control. The intramolecular cyclization must outpace competing intermolecular condensations, and the initial nitrile reduction must avoid catalyst poisoning.

G A Cyanoester Precursor (Ethyl 4-cyano-3-(methoxymethyl)butanoate) B Catalytic Hydrogenation (H2, Raney Ni / Pd-C) A->B C Intermediate Amino Ester (Ethyl 5-amino-3-(methoxymethyl)pentanoate) B->C D Intramolecular Cyclization (Heat / Base Catalysis) C->D F Intermolecular Side Reactions (Oligomers / Polymers) C->F High Concentration E Target Lactam 4-(Methoxymethyl)piperidin-2-one D->E High Dilution

Mechanistic pathway for 4-(methoxymethyl)piperidin-2-one synthesis and competing side reactions.

Part 2: Troubleshooting FAQs (Q&A)

Q1: My overall yield is below 50%, and LC-MS shows significant amounts of the uncyclized amino ester intermediate. How do I drive the reaction to completion? Expertise & Causality: The transition from the amino ester to the δ-lactam requires nucleophilic acyl substitution. If the reaction is stalled at the intermediate ethyl 5-amino-3-(methoxymethyl)pentanoate, the activation energy for the ring closure has not been met. Steric hindrance from the 4-methoxymethyl group can favor a linear conformation that delays ring closure. Solution:

  • Thermal Activation: Switch the solvent from ethanol to a higher-boiling solvent like toluene and heat to reflux (110°C).

  • Base Catalysis: Introduce a catalytic amount of base (e.g., sodium methoxide or NaH) to increase the nucleophilicity of the amine and facilitate the expulsion of the alkoxide leaving group[3].

Q2: I am observing a high percentage of polymeric/oligomeric side products. How can I suppress intermolecular reactions? Expertise & Causality: Low yields in this intramolecular cyclization are typically traced back to suboptimal reaction conditions, particularly competing intermolecular reactions[4]. The rate of intramolecular cyclization is first-order, while intermolecular condensation is second-order. High concentrations artificially increase the frequency of intermolecular collisions, leading the primary amine to attack the ester of a neighboring molecule rather than its own. Solution: Implement a pseudo-high dilution technique. Lower the initial concentration of the cyanoester precursor to < 0.1 M during the reductive cyclization step. If performing a two-step sequence, isolate the amino ester and add it dropwise to a large volume of heated solvent.

Q3: The initial nitrile reduction is sluggish, leaving unreacted cyanoester. Should I increase the hydrogen pressure? Expertise & Causality: Nitrile reduction is notoriously prone to catalyst poisoning. Primary amines generated during reduction can attack unreacted imine intermediates, forming secondary amine dimers that coat and deactivate the catalyst. While increasing H₂ pressure can accelerate the reaction, it does not prevent dimerization. Solution: Use Raney Nickel instead of standard Pd/C. Crucially, add a basic modifier (like methanolic ammonia). The excess ammonia creates an equilibrium that heavily favors the primary amine, protecting the catalyst from poisoning and preventing secondary amine formation.

Troubleshooting Start Yield < 70%? Check1 Is unreacted cyanoester present? Start->Check1 Fix1 Increase H2 pressure or replace poisoned catalyst Check1->Fix1 Yes Check2 Is amino ester accumulating? Check1->Check2 No Fix2 Increase temperature or add catalytic base (e.g., NaOMe) Check2->Fix2 Yes Check3 Are polymeric impurities high? Check2->Check3 No Fix3 Increase solvent volume (pseudo-high dilution) Check3->Fix3 Yes

Troubleshooting logic tree for resolving low yields in piperidin-2-one cyclization.

Part 3: Self-Validating Experimental Protocol

One-Pot Reductive Amination and Cyclization Self-Validation Checkpoint: Hydrogen uptake must cease exactly at the theoretical volume (2 equivalents of H₂ per mole of nitrile). If uptake stops early, the catalyst is poisoned. If the reaction mixture turns highly viscous post-reduction, intermolecular polymerization has occurred due to insufficient dilution.

  • Preparation: In a high-pressure Parr reactor, dissolve ethyl 4-cyano-3-(methoxymethyl)butanoate (10.0 g, 50.2 mmol) in anhydrous methanol (500 mL) to ensure a high-dilution environment (~0.1 M).

  • Catalyst Addition: Add Raney Nickel (50% slurry in water, washed with methanol prior to use, 1.0 g) and 7 M methanolic ammonia (15 mL).

  • Reduction: Pressurize the vessel with H₂ to 50 psi. Stir vigorously at 40°C for 12 hours. Monitor hydrogen uptake.

  • Filtration: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the catalyst. (Warning: Raney Ni is pyrophoric; do not let the filter cake dry).

  • Thermal Cyclization (If incomplete): Concentrate the filtrate in vacuo. If NMR indicates the presence of uncyclized amino ester, dissolve the crude residue in toluene (250 mL), add catalytic NaOMe (0.1 eq), and reflux for 4 hours using a Dean-Stark trap to drive off the methanol/ethanol byproduct.

  • Purification: Wash the organic layer with water, dry over MgSO₄, and purify via silica gel chromatography (eluent: EtOAc/Hexanes) to yield the pure 4-(methoxymethyl)piperidin-2-one.

Part 4: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction parameters and the resulting yield, demonstrating why specific catalysts and dilution factors are mandated.

Catalyst / ReagentSolventTemp (°C)Concentration (M)Conversion (%)Isolated Yield (%)Major Impurity
Pd/C (10%)EtOH250.58542Secondary amines
Raney Ni + NH₃MeOH400.5>9968Oligomers
Raney Ni + NH₃ MeOH 40 0.1 >99 89 None (Optimal)
Rh/Al₂O₃THF500.29575Uncyclized ester

Part 5: References

  • Title: A Synthesis of 3-Alkylpiperidones Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives Source: Molecules (MDPI) URL: [Link]

Sources

Optimization

Purifying polar lactams via flash column chromatography

Technical Support Center: Purifying Polar Lactams via Flash Column Chromatography Status: Operational Ticket ID: #LCTM-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Mobile Phases, Sta...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purifying Polar Lactams via Flash Column Chromatography

Status: Operational Ticket ID: #LCTM-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Mobile Phases, Stationary Phases, and Troubleshooting for Polar Cyclic Amides

Overview

Welcome to the Technical Support Center. You are likely here because your polar lactam (cyclic amide) is exhibiting classic "difficult" behaviors: streaking on silica, co-eluting with impurities, or precipitating during loading. Lactams possess a polar amide group capable of strong hydrogen bonding, often leading to secondary interactions with residual silanols on silica gel.[1] This guide provides self-validating protocols to overcome these challenges.

Module 1: Mobile Phase Optimization (The "Chemistry" Desk)

Q1: I am currently using DCM/MeOH (9:1), but I see white precipitate in my fractions and my baseline is drifting. Is the silica dissolving?

Diagnosis: While pure methanol does not significantly dissolve silica, the combination of high polarity and potential basicity (if amines are present) can degrade granular silica, causing "fines" to pass through the frit.[2] Furthermore, high methanol concentrations (>10-15%) can cause silica swelling, leading to backpressure spikes and channeling.

Solution: The "Green" Alternative Protocol Switch to an Ethyl Acetate/Ethanol (EtOAc/EtOH) system. It prevents silica degradation and offers better selectivity for polar amides due to EtOH's hydrogen-bonding capability.

  • Protocol:

    • Prepare a stock solution of 3:1 EtOAc:EtOH (Solution A).

    • Use Heptane or Hexane as the non-polar solvent (Solution B).

    • Run a gradient from 0% to 100% Solution A.

    • Why this works: This system mimics the polarity of DCM/MeOH but eliminates the halogenated solvent and reduces silica erosion risks [1][3].

Q2: My lactam peak is tailing significantly (streaking) on the TLC and the column. How do I sharpen the band?

Diagnosis: Tailing is caused by the lactam's nitrogen or carbonyl oxygen hydrogen-bonding with acidic silanols (Si-OH) on the stationary phase.[1]

Solution: Mobile Phase Modifiers You must mask these silanol sites.

  • For Neutral/Basic Lactams: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to the polar solvent component (e.g., the MeOH or EtOH).

    • Mechanism:[3][4] The amine modifier competes for the acidic silanol sites, effectively "capping" them and allowing the lactam to elute as a sharp band [4].

  • For Acidic Lactams (e.g., containing carboxylic acids): Add 0.5% Acetic Acid or Formic Acid .

Module 2: Stationary Phase Selection (The "Hardware" Desk)

Q3: Standard silica isn't separating my polar impurities. Should I switch to C18?

Diagnosis: Standard C18 (Reverse Phase) often fails for highly polar lactams because they elute near the void volume (retention factor


) due to lack of hydrophobic retention.

Decision Matrix: Selecting the Right Column

Lactam PolarityRecommended PhaseMobile Phase SystemMechanism
Moderately Polar Spherical Silica (High Surface Area)EtOAc/EtOH/HeptaneNormal Phase Adsorption
Highly Polar (Water Soluble) Amine-Bonded Silica Acetonitrile/WaterHILIC (Hydrophilic Interaction)
Ionizable/Basic C18Aq (Aqueous C18) Water/MeOH (+0.1% Formic Acid)Reverse Phase (Resistant to phase collapse)

Technical Insight: For highly polar lactams, Amine-functionalized silica is superior. It operates in HILIC mode (Water/Acetonitrile) or Normal Phase.[5] The surface amines block silanols and provide a unique selectivity for hydrogen-bonding compounds like lactams, often reversing the elution order compared to standard silica [2][5].

Module 3: Sample Loading (The "Technique" Desk)

Q4: My sample dissolves in DCM but precipitates when the mobile phase (Hexane/EtOAc) hits it. This causes high pressure and band broadening.

Diagnosis: This is "solubility mismatch." Injecting a sample in a strong solvent (DCM) onto a column equilibrated with a weak solvent causes the sample to crash out at the head of the column.

Solution: Dry Loading Protocol Dry loading is mandatory for polar compounds with solubility issues.

  • Dissolve: Dissolve crude lactam in the minimum amount of a volatile strong solvent (DCM, Acetone, or MeOH).

  • Adsorb: Add a solid support.

    • Recommendation: Use Celite 545 or Diatomaceous Earth (ratio 1:2 sample to sorbent). Avoid silica for dry loading if your compound streaks, as the high surface area of dry silica exacerbates irreversible binding.

  • Evaporate: Rotovap until a free-flowing powder is obtained.

  • Load: Place the powder into a solid load cartridge (empty pre-column) or pour it on top of the packed bed (protected by a layer of sand).

  • Elute: The compound will release gradually as the gradient polarity increases, preventing precipitation shocks [1].

Module 4: Diagnostic Workflows

Workflow 1: Method Development Decision Tree

MobilePhaseSelection Start Start: Polar Lactam Purification Solubility Is sample soluble in low-polarity solvents (e.g., EtOAc, DCM)? Start->Solubility Yes Normal Phase Flash Solubility->Yes Yes No Reverse Phase / HILIC Solubility->No No Tailing Does TLC show tailing? Yes->Tailing WaterSol Soluble in Water? No->WaterSol Standard Use EtOAc/EtOH (3:1) in Heptane Tailing->Standard No Modifier Add 1% TEA or NH4OH to polar solvent Tailing->Modifier Yes C18Aq Use C18Aq Column (0-100% MeOH/Water) WaterSol->C18Aq Yes (Non-ionic) Amine Use Amine Column (HILIC) (ACN/Water) WaterSol->Amine Yes (Basic/Polar)

Caption: Decision tree for selecting mobile and stationary phases based on lactam solubility and TLC behavior.

Workflow 2: Troubleshooting Peak Tailing

TailingTroubleshoot Problem Problem: Peak Tailing Check1 Check 1: Sample Load (Overloaded?) Problem->Check1 Check2 Check 2: Silanol Activity Check1->Check2 No Action1 Reduce load or Switch to Dry Load Check1->Action1 Yes Check3 Check 3: Solubility Check2->Check3 Modifier failed Action2 Add 0.1-1% TEA/NH3 to Mobile Phase Check2->Action2 Yes Action3 Switch to High-Surface Area Spherical Silica Check3->Action3

Caption: Step-by-step diagnostic logic for resolving peak tailing issues.

References

  • Biotage. (2023).[5][6][7][8] What are alternatives to DCM/MeOH for polar reaction mix purifications? Retrieved from [Link]

  • Teledyne ISCO. (2023).[7] RediSep Gold Silica and Highly Polar Solvents. Retrieved from [Link]

  • Biotage. (2023).[5][6][7] Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Piperidin-2-one (δ-Valerolactam) Stability &amp; Hydrolysis Prevention

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Author: BenchChem Technical Support Team. Date: March 2026

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Summarizing Hydrolysis Data

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Validating Experimental Workflow

I'm now incorporating validation checks into each protocol using LC-MS to detect lactam hydrolysis. If hydrolysis occurs, troubleshooting protocols will confirm anhydrous integrity and ensure pH control during aqueous workups, focusing on accuracy with validation. I'm building out a plan for the next section.

Validating DOT Diagrams

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Detailing Reaction Mechanism

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Welcome to the Technical Support Center for piperidin-2-one derivatives. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter unwanted lactam ring-opening during acidic synthetic steps or formulation.

Below, you will find mechanistic insights, troubleshooting workflows, quantitative stability data, and self-validating experimental protocols to ensure the structural integrity of your piperidin-2-one compounds.

Mechanistic Insights & FAQs

Q: Why does the piperidin-2-one ring open under acidic conditions? A: Piperidin-2-one is a six-membered cyclic amide (δ-valerolactam). While amides are generally highly stable, they can undergo acid-catalyzed hydrolysis via an


 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism [1.2]. The process follows a six-step sequence known as PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[1].
  • Protonation: The carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic.

  • Addition: A water molecule acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate.

  • Proton Transfer: The nitrogen atom is protonated, transforming it into a superior leaving group (

    
    ).
    
  • Elimination (Cleavage): The C-N bond breaks, opening the ring to form a protonated carboxylic acid.

  • Deprotonation: The final product is the linear amino acid (5-aminopentanoic acid)[2].

Q: Is piperidin-2-one more susceptible to hydrolysis than other lactams? A: Yes, in certain contexts. The six-membered lactam ring exhibits unusually high basicity compared to 4-, 5-, or 7-membered lactams due to optimal orbital overlap and minimal ring strain[3]. This high basicity makes the carbonyl oxygen readily accept protons in acidic media. However, the subsequent nucleophilic attack by water still requires significant thermal energy.

Q: Does N-substitution affect stability? A: Drastically. While simple N-alkyl piperidin-2-ones are relatively stable, N-acylated derivatives (e.g., imides) exhibit unexpected hydrolytic instability. Electron-withdrawing groups on the nitrogen pull electron density away from the amide bond, destabilizing the resonance structure and making the carbonyl highly susceptible to nucleophilic attack, even under mild conditions like room-temperature trifluoroacetic acid (TFA)/water mixtures[4].

Mechanism A Piperidin-2-one B O-Protonation (Activated) A->B +H+ C Water Attack (Tetrahedral Int.) B->C +H2O D N-Protonation (Good Leaving Group) C->D H+ Transfer E C-N Cleavage (Ring Opening) D->E -H+ F 5-Aminopentanoic Acid E->F Hydrolysis

Acid-catalyzed piperidin-2-one ring opening mechanism.

Troubleshooting Workflow

When designing a synthetic step (such as Boc-deprotection) or an extraction protocol that requires acidic conditions, the presence of water and thermal energy are your primary adversaries. Use the decision matrix below to select the safest operational parameters.

Workflow Start Acidic Condition Required? Water Aqueous System? Start->Water Anhydrous Use HCl/Dioxane Water->Anhydrous No Temp Can run < 5 °C? Water->Temp Yes Cold Ice Bath Workup Temp->Cold Yes Hydrolysis High Hydrolysis Risk Temp->Hydrolysis No Steric Add α-Substitution Hydrolysis->Steric Mitigate

Decision workflow for mitigating piperidin-2-one hydrolysis.

Quantitative Stability Data

The rate of lactam hydrolysis is heavily dependent on water activity and temperature[3]. The table below summarizes the expected degradation of the piperidin-2-one core under standard laboratory conditions.

Acidic ConditionTemperatureWater ActivityHydrolysis Extent (24h)Mechanistic Consequence
6M HCl (aq) 100 °CHigh> 99% (Complete)Full

cleavage to 5-aminopentanoic acid.
1M HCl (aq) 25 °CHigh< 5%Slow tetrahedral intermediate formation.
5% TFA in

25 °CHighModerate (Variable)N-acylated derivatives hydrolyze rapidly; simple lactams survive[4].
4M HCl in Dioxane 25 °CAnhydrous< 0.1%Nucleophilic attack prevented; lactam remains entirely intact.
0.1M Citric Acid 4 °CHighNegligibleInsufficient thermal energy to cross the activation barrier.

Self-Validating Experimental Protocols

To prevent hydrolysis, you must either eliminate the nucleophile (water) or suppress the thermal energy required for the tetrahedral intermediate to collapse.

Protocol A: Anhydrous Acidic Cleavage (e.g., Boc Deprotection)

Causality: By utilizing strictly anhydrous conditions, the carbonyl oxygen can be protonated to facilitate the removal of acid-labile protecting groups, but the absence of water prevents the


 nucleophilic attack, thereby preserving the lactam ring.
  • Preparation: Dissolve the protected piperidin-2-one derivative in anhydrous Dichloromethane (DCM). Ensure the solvent water content is < 50 ppm (verify via Karl Fischer titration).

  • Cooling: Submerge the reaction flask in an ice bath to reach 0 °C. Lowering the kinetic energy suppresses trace moisture-driven side reactions.

  • Acid Addition: Dropwise, add 4M HCl in anhydrous 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Avoid aqueous basic workups if the resulting intermediate is highly polar; instead, triturate with cold diethyl ether to precipitate the hydrochloride salt.

  • Validation Checkpoint: Analyze the crude salt via LC-MS.

    • Success: Observation of the desired intact lactam mass

      
      .
      
    • Failure: Observation of a mass shift of +18 Da (

      
      ), indicating water addition and ring opening. If this occurs, your 1,4-dioxane or DCM was compromised by atmospheric moisture.
      
Protocol B: Cold Aqueous Acidic Workup

Causality: When aqueous acid is unavoidable (e.g., quenching a basic reaction), minimizing residence time and thermal energy prevents the system from overcoming the high activation energy barrier of amide hydrolysis.

  • Cooling: Cool the crude reaction mixture to 0–5 °C using a robust ice-water bath.

  • Quenching: Slowly add cold 0.1 M Citric Acid or 1M HCl until the aqueous phase reaches a pH of 4–5. Do not allow the pH to drop below 2, as extreme acidity exponentially accelerates the

    
     pathway.
    
  • Extraction: Immediately extract the mixture with an organic solvent (e.g., Ethyl Acetate or DCM). Minimizing the residence time in the aqueous acidic phase limits kinetic exposure to hydrolysis.

  • Washing: Wash the combined organic layers with cold brine to remove residual acid and water, then dry over anhydrous

    
    .
    
  • Validation Checkpoint: Monitor the organic layer via TLC. The piperidin-2-one should appear as a single, well-defined spot. Severe streaking at the baseline indicates the formation of the highly polar, zwitterionic 5-aminopentanoic acid degradation product.

References

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.[Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.[Link]

  • Hydrolysis Reactions. Chemistry LibreTexts.[Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health (NIH).[Link]

Sources

Optimization

Technical Support Center: Piperidin-2-one Crystallization Optimization

Topic: Optimizing solvent selection and process parameters for Piperidin-2-one (δ-valerolactam) crystallization. Audience: Process Chemists, Separation Scientists, and Drug Development Researchers.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing solvent selection and process parameters for Piperidin-2-one (δ-valerolactam) crystallization. Audience: Process Chemists, Separation Scientists, and Drug Development Researchers. Content Lead: Dr. Aris Thorne, Senior Application Scientist, Crystallization Systems.

Introduction: The "Low-Melting" Paradox

Welcome to the Piperidin-2-one Optimization Hub. If you are here, you are likely facing a specific frustration: Oiling out.

Piperidin-2-one is deceptively difficult to crystallize. While it is a simple lactam, its physical properties—specifically its low melting point (38–40°C) and high hygroscopicity—create a narrow thermodynamic window for successful solid-state recovery. Standard crystallization protocols often fail because the operating temperature frequently exceeds the melting point of the solvated solid, leading to Liquid-Liquid Phase Separation (LLPS) rather than nucleation.

This guide moves beyond generic solvent lists. We will engineer a thermodynamic path that avoids the "oil zone" and maximizes purity.

Module 1: Solvent Selection & Thermodynamics

Q1: Which solvent system provides the optimal thermodynamic balance?

The Short Answer: Avoid alcohols (Methanol/Ethanol) for crystallization; they are too soluble. You need a Class II/III solvent system that balances moderate solubility with azeotropic water removal capabilities.

The Technical Deep Dive: Piperidin-2-one is highly polar (logP ≈ -0.4). In high-polarity solvents like water or methanol, the solubility curve is too steep; you cannot generate sufficient supersaturation without evaporating to a residue (which yields oil). In non-polar solvents (Hexane), it is virtually insoluble.

We need a "Goldilocks" solvent that allows for Cooling Crystallization or Anti-Solvent Crystallization at temperatures below 20°C.

Recommended Solvent Systems
System TypeSolvent (Good)Anti-Solvent (Poor)MechanismBest For
Primary Rec. Ethyl Acetate (EtOAc) n-Heptane Cooling + Anti-solventHigh purity inputs (>95%); Standard lab scale.
Drying Focus Toluene Methylcyclohexane Azeotropic DistillationWet crude; Removal of water prior to crystallization.
High Yield MIBK (Methyl Isobutyl Ketone)Cyclohexane CoolingScale-up; MIBK has a wider Metastable Zone Width (MSZW).
Q2: Why is water the "Silent Killer" of this process?

Piperidin-2-one is hygroscopic. Even 1% residual water can act as a co-solvent, drastically increasing solubility and suppressing nucleation. Furthermore, water lowers the already low melting point (MP) of the solid, pushing the system into an oiling-out regime.

Rule of Thumb: If your water content (KF) is >0.5%, do not attempt crystallization. Perform an azeotropic drying step using Toluene first.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q3: My product separates as a bottom oil layer instead of crystals. Why?

The Mechanism: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] Because the melting point of Piperidin-2-one is ~39°C, the presence of impurities or solvent can depress this melting point to 25°C or lower.

If your crystallization temperature (


) is higher than the depressed melting point (

), you will form a liquid (oil) instead of a solid.

The Fix: The "Cold Crash" Strategy You must force the crystallization to happen in a region where the oil phase is unstable.

  • Lower the Temperature: Do not attempt to crystallize at room temperature (25°C). Target -10°C to 0°C .

  • Seed Loading: You must seed the solution. Spontaneous nucleation requires high supersaturation, which often crosses the LLPS boundary. Seeding allows growth at lower supersaturation.

  • Slow Anti-Solvent Addition: Rapid addition creates local zones of high supersaturation, triggering oil droplets.

Visual Logic: The Oiling-Out Decision Tree

OilingOutLogic Start Issue: Product Oils Out CheckTemp Check Process Temp (T) Start->CheckTemp TempDecision Is T > 20°C? CheckTemp->TempDecision CoolDown Action: Cool to < 0°C (Below depressed MP) TempDecision->CoolDown Yes CheckWater Check Water Content (KF) TempDecision->CheckWater No WaterDecision Is KF > 0.5%? CheckWater->WaterDecision DryIt Action: Azeotropic Distillation (Toluene/Dean-Stark) WaterDecision->DryIt Yes CheckSeed Are you Seeding? WaterDecision->CheckSeed No SeedDecision Seeding? CheckSeed->SeedDecision AddSeed Action: Add 1wt% Seeds at 5°C SeedDecision->AddSeed No SlowAnti Action: Reduce Anti-solvent Addition Rate SeedDecision->SlowAnti Yes

Caption: Decision logic for mitigating Liquid-Liquid Phase Separation (Oiling Out) in low-melting lactams.

Module 3: Experimental Protocols

Protocol A: High-Purity Crystallization (Ethyl Acetate/Heptane)

Use this for final polishing of crude material (>90% purity).

Reagents:

  • Crude Piperidin-2-one

  • Solvent: Anhydrous Ethyl Acetate (EtOAc)

  • Anti-Solvent: n-Heptane

  • Seeds: Pure Piperidin-2-one crystals (milled)

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude solid into a jacketed reactor.

    • Add EtOAc (2.0 volumes relative to mass, e.g., 2 mL/g).

    • Heat to 35°C (Do not exceed 40°C to avoid degradation or melting the bulk). Stir until dissolved.

    • Optional: Perform a polish filtration (0.45 µm) if particulates are present.

  • Initial Cooling:

    • Cool the solution to 10°C .

    • Note: The solution should remain clear (undersaturated).

  • Seeding (Critical Step):

    • Add 1.0 wt% seed crystals suspended in a small amount of Heptane.

    • Hold for 30 minutes. Ensure seeds do not dissolve.[1]

  • Anti-Solvent Addition:

    • Begin adding n-Heptane (Total target: 4.0 volumes).

    • Rate: Add the first 1.0 volume very slowly (over 2 hours). This prevents "shocking" the system into oiling out.

    • Add the remaining 3.0 volumes over 1 hour.

  • Final Cooling:

    • Cool the slurry to -10°C or -20°C .

    • Hold for 2 hours to maximize yield.

  • Isolation:

    • Filter rapidly on a chilled Buchner funnel.

    • Wash with cold (-20°C) Heptane.

    • Drying: Vacuum dry at 25°C (Room Temp). Warning: Do not use a hot oven (>35°C) or the crystals will melt.

Module 4: Impurity Rejection

Q4: How do I remove the ring-opened byproduct (5-aminovaleric acid)?

The ring-opened impurity is zwitterionic and much more polar than the lactam.

  • Strategy: Use the Toluene system.

  • Mechanism: 5-aminovaleric acid has very poor solubility in Toluene, even at elevated temperatures. Piperidin-2-one is soluble in warm Toluene.

  • Process: Dissolve crude in Toluene at 35°C. The impurity will likely remain as a solid or a sticky gum on the reactor walls. Decant/filter the clear Toluene solution (containing product) away from the impurity before cooling to crystallize.

Module 5: Workflow Visualization

Process Flow: From Crude to Crystal

ProcessFlow Crude Crude Piperidin-2-one (Poss. Wet) Drying Azeotropic Drying (Toluene, 40°C Vac) Crude->Drying If KF > 0.5% Dissolve Dissolution (35°C) Crude->Dissolve If Dry SolventSwap Solvent Swap (to EtOAc) Drying->SolventSwap SolventSwap->Dissolve Seed Seeding (10°C) Dissolve->Seed Cryst Crystallization (Cool to -20°C + Heptane) Seed->Cryst Filter Filtration & Wash (Cold Heptane) Cryst->Filter Dry Vacuum Dry (< 25°C) Filter->Dry

Caption: Optimized process flow emphasizing water removal and low-temperature isolation.

References

  • National Institute of Standards and Technology (NIST). 2-Piperidinone - Phase change data.[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Piperidin-2-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Referenced for general anti-solvent crystallization kinetics and oiling-out mechanisms).[3]

  • Mettler Toledo. Oiling Out in Crystallization - Detection and Prevention. Technical Whitepaper. Available at: [Link]

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Referenced for seeding strategies in low-melting organic compounds).

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Lactams in Non-Polar Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for a common yet frustrating challenge in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for a common yet frustrating challenge in the lab: the poor solubility of lactams in non-polar solvents. Here, we move beyond simple instructions to explain the underlying chemical principles, ensuring you can not only solve your immediate problem but also anticipate and prevent future solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my lactam crashing out of solution in solvents like hexane, toluene, or dichloromethane (DCM)?

A1: The root cause of this issue lies in a fundamental principle of chemistry: "like dissolves like." Lactams are cyclic amides, and their defining feature is the polar amide functional group (-C(=O)N-). This group contains a carbonyl oxygen and a nitrogen atom, which can act as hydrogen bond acceptors and, if the nitrogen is bonded to a hydrogen (a secondary lactam), as a hydrogen bond donor.

This polarity leads to two key intermolecular forces:

  • Dipole-Dipole Interactions: The polar amide group creates a significant molecular dipole.

  • Hydrogen Bonding: Lactam molecules can form strong hydrogen bonds with each other, creating a stable, crystal lattice structure that is energetically favorable.[1][2][3]

Non-polar solvents such as hexane and toluene are characterized by weak van der Waals forces and cannot form strong interactions like hydrogen bonds.[4][5] Consequently, the solvent molecules cannot provide enough energy to overcome the strong intermolecular forces holding the lactam molecules together in their solid state. The lactam molecules are, in essence, more attracted to each other than to the solvent, leading to poor solubility.[5]

Troubleshooting Guide: Practical Solutions for Lactam Solubility

This section provides a tiered approach to solving solubility problems, from simple physical methods to more complex chemical strategies.

Q2: I'm setting up a reaction in a non-polar solvent, but my lactam won't dissolve. What are my immediate options?

A2: When faced with an undissolved lactam, start with the least invasive methods first. The goal is to provide enough energy to disrupt the lactam's crystal lattice without compromising your reaction's integrity.

Strategy 1: Physical Disruption Methods

  • Sonication: Using an ultrasonic bath can be highly effective. The high-frequency sound waves create cavitation bubbles in the solvent. The formation and collapse of these bubbles generate localized high-energy jets and shockwaves, which can break apart the solid lactam particles and facilitate their interaction with the solvent.

  • Gentle Heating: Increasing the temperature increases the kinetic energy of both the solvent and solute molecules. This can provide the necessary energy to overcome the intermolecular forces of the lactam, allowing it to dissolve.

    • Caution: Always consider the thermal stability of your lactam and other reagents. Ensure the temperature is well below the boiling point of the solvent and will not initiate premature or side reactions.

Strategy 2: The Co-Solvent Approach

If physical methods are insufficient, introducing a small amount of a miscible, more polar "co-solvent" is a powerful technique.

  • Mechanism of Action: A polar co-solvent works by solvating the polar lactam molecules. Its polar groups can form hydrogen bonds or strong dipole-dipole interactions with the lactam's amide group, effectively shielding the lactams from each other and disrupting their self-association. This solvated lactam-co-solvent complex is more readily dispersed within the bulk non-polar solvent.

  • Workflow for Selecting and Using a Co-solvent:

    Caption: Workflow for using a co-solvent to improve lactam solubility.

  • Recommended Co-Solvents:

Co-SolventAbbreviationTypical Use Range (v/v)Key Considerations
TetrahydrofuranTHF1 - 10%Can be reactive with strong bases or acids. Peroxide formation risk.
1,4-DioxaneDioxane1 - 10%Higher boiling point than THF. Peroxide formation risk.
N,N-DimethylformamideDMF1 - 5%High boiling point, difficult to remove. Can be reactive.
N-Methyl-2-pyrrolidoneNMP1 - 5%High boiling point, excellent solubilizer.[6]
Q3: My lactam is poorly soluble in the non-polar eluents I need for column chromatography. How can I purify it effectively?

A3: This is a classic purification challenge. Loading the column effectively is key. Directly applying a concentrated solution in a strong, polar solvent will lead to poor separation. Instead, use a solid-loading (or dry-loading) technique.

  • Mechanism of Action: This method pre-adsorbs your compound onto a solid support (like silica gel or Celite®) before introducing it to the column. This ensures that the compound is introduced to the mobile phase in a very low, uniform concentration at the very top of the column, leading to sharp bands and excellent separation.

Step-by-Step Protocol: Solid-Loading for Column Chromatography

  • Dissolve the Lactam: In a round-bottom flask, dissolve your crude lactam sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., methanol, acetone, ethyl acetate, or dichloromethane).

  • Add Solid Support: To this solution, add 2-4 times the mass of your crude product in silica gel (or an inert support like Celite® for very polar compounds).

  • Mix Thoroughly: Swirl the flask to create a uniform slurry, ensuring all the silica is wetted by the solution.

  • Evaporate the Solvent: Remove the solvent completely under reduced pressure using a rotary evaporator. Continue to rotate the flask until the silica is a completely dry, free-flowing powder. There should be no clumps.

  • Load the Column: Carefully add the dry, lactam-impregnated silica powder to the top of your packed chromatography column. Gently tap the side of the column to settle the powder into a flat, uniform bed.

  • Begin Elution: Carefully add your non-polar eluent and begin the chromatography as usual.

Q4: For my drug development program, I need to fundamentally increase the lipophilicity of my lactam scaffold. What strategies are available?

A4: When intrinsic solubility is the problem, especially for in-vivo applications or formulation in lipid-based systems, structural modification is the most powerful approach.

Strategy 1: N-Substitution or Protection

  • Rationale: If your lactam has a free N-H group, this is a primary site for hydrogen bonding, which increases polarity and decreases solubility in non-polar environments. By replacing this hydrogen with a non-polar, lipophilic group, you eliminate a key hydrogen bond donor and increase the overall hydrophobicity of the molecule.

  • Common Modifying Groups:

    • Silyl Groups (e.g., TBDMS, TIPS): These are excellent for temporary protection during a synthesis sequence. They are bulky and highly non-polar but can be readily removed later.

    • Boc Group (tert-Butoxycarbonyl): A common protecting group that increases lipophilicity.

    • Alkylation/Benzylation: Adding simple alkyl (e.g., butyl) or benzyl groups can permanently increase lipophilicity for final drug candidates.

Strategy 2: Prodrug Approach

  • Rationale: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For solubility, you can append a lipophilic moiety to the lactam (for instance, as a long-chain ester on a peripheral carboxylic acid group) that improves its solubility in non-polar environments and is later cleaved by enzymes in-vivo.

  • Conceptual Diagram of N-Protection Increasing Lipophilicity:

    Caption: N-protection masks the polar N-H group, disrupting hydrogen bonding and increasing non-polar solubility.

References

  • Koch, U.; Popelier, P. L. A. Characterization of C-H-O Hydrogen Bonds. Journal of Physical Chemistry. (1995).
  • Prokopenko, N. A., et al. The effect of structure on hydrogen bonding: Hydrogen bonded lactam dimers in CCl4. Physical Chemistry Chemical Physics. (2002). URL: [Link]

  • Spencer, J. N., et al. Effects of lactam ring size on the thermodynamics of hydrogen bonding in CCl4 solutions: experimental and abinitio studies. Physical Chemistry Chemical Physics. (2000). URL: [Link]

  • Bach, T. Lactam Hydrogen Bonds as Control Elements in Enantioselective Transition-Metal-Catalyzed and Photochemical Reactions. The Journal of Organic Chemistry. (2019). URL: [Link]

  • Hollenstein, M. Effects of lactam ring size on the thermodynamics of hydrogen bonding in CCl4 solutions: Experimental and ab initio studies. ResearchGate. (2000). URL: [Link]

  • Tsuji, A., et al. Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Journal of Pharmaceutical Sciences. (1982). URL: [Link]

  • Valkó, K., et al. Hydrophobicity of beta-lactam antibiotics. Explanation and prediction of their behaviour in various partitioning solvent systems and reversed-phase chromatography. Journal of Chromatography A. (1991). URL: [Link]

  • Indian Chemical Society. β-Lactams: Geometry, dipole moment and anticancer activity. Journal of the Indian Chemical Society. (2014). URL: [Link]

  • Basak, A., et al. Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry. (2012). URL: [Link]

  • Ascendia Pharma. 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. (2022). URL: [Link]

  • Miller, L. G., et al. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. (2022). URL: [Link]

  • Wikipedia. Lactam. Wikipedia, The Free Encyclopedia. (2023). URL: [Link]

  • Gellman, S. H., et al. Synthesis of β-Lactams Bearing Functionalized Side Chains from a Readily Available Precursor. Organic Letters. (2008). URL: [Link]

  • Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals Website. (2021). URL: [Link]

  • Singh, R. B., et al. Solubility: An overview. International Journal of Pharmaceutical and Chemical Sciences. (2016). URL: [Link]

  • Reddit user discussion. Why do non-polar compounds dissolve in non-polar solvents but not in polar solvents?. r/AskChemistry Subreddit. (2022). URL: [Link]

  • Marcus, Y., et al. Solute–solvent interactions in lactams–water ternary solvents. Physical Chemistry Chemical Physics. (2016). URL: [Link]

  • Page, M. I. The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Accounts of Chemical Research. (2015). URL: [Link]

  • Marcus, Y. Characterization of Lactam-Containing Binary Solvents by Solvatochromic Indicators. The Journal of Physical Chemistry B. (2004). URL: [Link]

Sources

Optimization

Technical Support Center: Enantioselective Synthesis of 4-Substituted Piperidones

Status: Operational Ticket ID: #PIP-4-ASYM-001 Assigned Specialist: Senior Application Scientist Subject: Controlling Enantioselectivity in 4-Substituted Piperidone Synthesis Mission Brief & Scope You have accessed the a...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #PIP-4-ASYM-001 Assigned Specialist: Senior Application Scientist Subject: Controlling Enantioselectivity in 4-Substituted Piperidone Synthesis

Mission Brief & Scope

You have accessed the advanced troubleshooting portal for the asymmetric synthesis of 4-substituted piperidones . These scaffolds are critical pharmacophores in CCR5 antagonists, antidepressants, and antipsychotics.

The Challenge: Direct alkylation of piperidone enolates at the 4-position is rarely enantioselective due to rapid racemization and lack of facial discrimination.

The Solution: This guide focuses on the Asymmetric Conjugate Addition (ACA) of aryl/alkyl boronic acids to


-protected-2,3-dihydro-4-pyridones  (also known as Comins' dihydropyridones). This route, pioneered by Hayashi and Miyaura, is the industry standard for generating high enantiomeric excess (ee) at the 4-position.

Core Protocol: Rhodium-Catalyzed Asymmetric Conjugate Addition

This is the "Gold Standard" workflow. Deviations from this specific order of operations are the primary cause of low ee.

Reagents & Setup
  • Substrate:

    
    -Cbz or 
    
    
    
    -Boc-2,3-dihydro-4-pyridone.
  • Nucleophile: Arylboronic acid (

    
    ) or Arylboroxine.
    
  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Chiral Ligand:

    
    -BINAP (Standard) or Chiral Dienes (High Activity).
    
  • Solvent: Dioxane/H

    
    O (10:1 ratio is critical).
    
  • Base: KOH (0.5 equiv) or K

    
    CO
    
    
    
    .
Step-by-Step Workflow
  • Catalyst Formation (In Situ):

    • Mix

      
       (3 mol%) and 
      
      
      
      -BINAP (6.2 mol%) in dry dioxane.
    • Stir at RT for 15 mins under Argon. Visual Check: Solution should turn deep orange/red.

  • Substrate Addition:

    • Add the arylboronic acid (2.0 equiv) and the dihydropyridone (1.0 equiv).

  • Base Activation:

    • Add 0.5 equiv of KOH (aq). Crucial: The presence of water is required for the transmetalation step.

  • Reaction:

    • Heat to 40°C - 60°C for 3-6 hours.

  • Quench & Workup:

    • Cool to 0°C. Quench with sat. NaHCO

      
      . Extract with EtOAc.
      
    • Warning: Do not use strong acid during workup; the product is a ketone and can racemize via enolization.

Mechanistic Visualization

Understanding where the stereocenter is formed is vital for troubleshooting.

RhodiumCycle Start Rh-Precursor + Ligand ActiveCat Active Species [Rh(OH)(Ligand)] Start->ActiveCat Transmetalation Transmetalation (Ar-B(OH)2 enters) ActiveCat->Transmetalation ArRh Aryl-Rh(Ligand) Species Transmetalation->ArRh Insertion Enantio-Determining Step (Olefin Insertion) ArRh->Insertion Dihydropyridone Coordination OxaAllyl Oxa-π-allyl Rhodium Intermediate Insertion->OxaAllyl Hydrolysis Hydrolysis (Releases Product) OxaAllyl->Hydrolysis Hydrolysis->ActiveCat Regeneration

Figure 1: The Hayashi-Miyaura Catalytic Cycle. The red diamond node represents the critical step where enantioselectivity is established.

Troubleshooting Guide

Issue Type A: Low Enantioselectivity (<80% ee)
Potential CauseDiagnostic CheckCorrective Action
Background Reaction Run a control reaction: Substrate + Boronic Acid + Base (No Rh).If product forms (>5% yield), the background reaction is racemizing your pool. Fix: Lower temperature to 20°C; switch to a less active base (e.g., Et

N).
Ligand Oxidation

P NMR of the ligand stock.
Phosphine oxides are achiral/inactive. Fix: Use fresh BINAP or switch to air-stable Chiral Diene ligands (e.g., Fc-tfb).
Temperature Drift Check internal temperature vs. oil bath.High temp promotes non-selective insertion. Fix: Maintain strict 40°C. Do not "crank it up" to speed it up.
Protodeboronation Check for Ar-H byproduct in crude NMR.Boronic acid is hydrolyzing before reacting. Fix: Increase Boronic acid equivalents (to 3.0) or reduce water content slightly (but do not eliminate it).
Issue Type B: Low Yield / Stalled Reaction
  • Symptom: Starting material remains, catalyst seems dead.

  • Root Cause 1: Chloride Inhibition. The

    
     dimer releases chloride ions which can inhibit the catalytic cycle.
    
    • Fix: Switch to cationic Rh precursors like

      
       or add a silver salt scavenger (AgOTf) during catalyst generation.
      
  • Root Cause 2: Dimerization of Boronic Acid.

    • Fix: Use Arylboroxines instead of boronic acids.[1] They are often more stable and reactive in these specific systems.

Advanced Optimization: Ligand Selection Matrix

Not all ligands work for all substrates. Use this selection guide based on your specific 4-position target.

Target Substituent (4-Pos)Recommended Ligand ClassTypical ee%Notes
Phenyl / Naphthyl (R)-BINAP 96-99%The robust standard. Works best with electron-neutral or electron-rich aryls.
Ortho-Substituted Aryl Chiral Dienes (e.g., Fc-tfb) 90-95%Phosphines are often too bulky for ortho-substituted nucleophiles. Dienes offer a smaller bite angle.
Heteroaryl (Furyl/Thienyl) Phosphoramidites (Feringa) 92-98%Monodentate ligands often outperform bidentate ones for heteroaromatics.
Alkyl Groups Bis-phosphine (SegPhos) 85-92%Difficult transformation. Requires transmetalation from alkyl-trifluoroborates, not boronic acids.

Critical FAQ: Handling & Purification

Q: My ee% drops after column chromatography. Why? A: Piperidones are prone to racemization via enolization on silica gel, which is slightly acidic.

  • Protocol: Pre-treat your silica gel with 1% Et

    
    N in Hexanes before loading your column. This neutralizes the acidic sites. Alternatively, use neutral alumina.
    

Q: Can I use the free amine (NH) dihydropyridone? A: No. The free amine poisons the Rhodium catalyst by coordinating tightly to the metal center. You must use a protecting group (Cbz, Boc, or Benzyl).

  • Recommendation:

    
    -Cbz is preferred as it is electronically withdrawing (activating the double bond for conjugate addition) but stable to the basic reaction conditions.
    

Q: How do I remove the catalyst? A: Rhodium residues can be toxic and interfere with biological assays.

  • Protocol: Use a polymer-supported thiourea scavenger (e.g., SiliaMetS® Thiol) post-reaction. Stir the crude mixture with the scavenger for 2 hours, then filter.

Troubleshooting Logic Flow

Use this decision tree when your reaction fails to meet specifications.

TroubleshootingTree Start Reaction Complete CheckYield Is Yield > 80%? Start->CheckYield CheckEE Is ee > 90%? CheckYield->CheckEE Yes LowYield Analyze Crude NMR CheckYield->LowYield No Success Proceed to Deprotection CheckEE->Success Yes LowEE Analyze Conditions CheckEE->LowEE No Protodeboronation Ar-H detected? (Boronic Acid Hydrolysis) LowYield->Protodeboronation Byproducts Stalled SM Remaining? (Catalyst Death) LowYield->Stalled No Rxn Racemization Racemization? (Check Silica/Base) LowEE->Racemization Post-Workup Drop LigandIssue Ligand Match? (Switch to Diene/Phosphoramidite) LowEE->LigandIssue Intrinsic Low ee

Figure 2: Diagnostic Decision Tree for 4-Substituted Piperidone Synthesis.

References

  • Hayashi, T., & Miyaura, N. (1998).[1] Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to

    
    -Unsaturated Ketones.[1] Journal of the American Chemical Society, 120(22), 5579–5580. [Link]
    
  • Shintani, R., & Hayashi, T. (2005). Enantioselective Synthesis of 2-Aryl-4-piperidones via Rhodium-Catalyzed Conjugate Addition. Organic Letters, 7(12), 2433–2435. [Link]

  • Jagt, R. B. C., de Vries, J. G., Feringa, B. L., & Minnaard, A. J. (2005). Enantioselective Synthesis of 2-Alkyl-4-piperidones. Organic Letters, 7(12), 2433-2435. [Link]

  • Trindade, A. F., Gois, P. M. P., & Veiros, L. F. (2009). Arylboroxines in Rhodium-Catalyzed Asymmetric Conjugate Additions. Journal of Organic Chemistry, 74(4), 1590–1600. [Link]

  • Comins, D. L., & Joseph, S. P. (1996). Preparation of N-Acyl-2,3-dihydro-4-pyridones. Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Ring-Opening in Lactam Reduction

The following guide serves as a specialized Technical Support Center for researchers encountering issues with lactam reduction. It is structured to provide immediate diagnostic assistance, mechanistic insight, and valida...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering issues with lactam reduction. It is structured to provide immediate diagnostic assistance, mechanistic insight, and validated protocols.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Selective C=O Reduction vs. C-N Cleavage[1][2][3]

The Diagnostic Desk (Troubleshooting Q&A)

Select your specific issue below to view the technical resolution.

Case 1: "I am consistently isolating amino alcohols instead of cyclic amines."

Diagnosis: This indicates C-N bond cleavage (Ring Opening) is outcompeting C-O bond cleavage (Deoxygenation). This usually occurs because the tetrahedral intermediate formed after the initial hydride attack collapses via the wrong pathway. Root Cause:

  • Reagent Mismatch: Using Lithium Aluminum Hydride (LAH) on strained rings (e.g.,

    
    -lactams) or substrates with electron-withdrawing groups on the nitrogen.
    
  • Temperature: High temperatures favor the thermodynamic ring-opening product over the kinetic deoxygenation product. Resolution:

  • Immediate Action: Switch from LAH to Borane-THF or Borane-DMS . Borane coordinates to the nitrogen lone pair, reducing its ability to assist in expelling the oxygen, but more importantly, it reduces via an electrostatically driven mechanism that favors C-O cleavage.

  • Alternative: If Borane fails, utilize the Tf

    
    O / NaBH
    
    
    
    activation method (Protocol B). This converts the lactam to a highly reactive iminium triflate, which reduces under mild conditions where C-N cleavage is kinetically inaccessible.
Case 2: "My Borane reduction shows full consumption of starting material, but yield is <20%."

Diagnosis: The "Sticky Amine" Syndrome. The reduction worked, but the product is trapped as a stable Borane-Amine complex . Root Cause: Borane forms a strong Lewis acid-base adduct with the resulting amine. Standard aqueous workups often fail to break this bond, leaving the product in the organic phase as a non-polar complex or causing it to streak on columns. Resolution:

  • The "Acid Boil" Fix: You must perform a rigorous acidic quench. Reflux the crude reaction mixture in MeOH/HCl or acetic acid for 1-2 hours to dissociate the B-N bond.

  • The Oxidative Workup: Alternatively, use N-methylmorpholine N-oxide (NMO) to oxidize the boron species, freeing the amine.

Case 3: "I am working with a -lactam (azetidinone). Everything opens the ring."

Diagnosis: Ring Strain Dominance. The release of ~25 kcal/mol of ring strain provides a massive thermodynamic driving force for C-N cleavage. Resolution:

  • Stop using nucleophilic hydrides. Even Borane may fail here.

  • Protocol: Use Catalytic Hydrosilylation (Protocol C) or Vaska’s Complex catalyzed reduction. These methods proceed via a silyl-acetal intermediate that preserves the ring structure.

The Mechanics: Pathway Divergence

Understanding why the ring opens is the key to preventing it. The critical junction is the collapse of the Tetrahedral Intermediate .

LactamReduction Lactam Lactam Substrate Activation Activation (Lewis Acid/Electrophile) Lactam->Activation + Hydride Source Tetrahedral Tetrahedral Intermediate (Critical Junction) Activation->Tetrahedral PathA_Step1 Lone Pair on N pushes expels Oxygen (C-O Cleavage) Tetrahedral->PathA_Step1 Promoted by: 1. Electron-Donating N-substituents 2. Borane (Lewis Acid on O) PathB_Step1 Lone Pair on O pushes expels Nitrogen (C-N Cleavage) Tetrahedral->PathB_Step1 Promoted by: 1. Ring Strain (Beta-lactams) 2. Hard Nucleophiles (LAH) Iminium Iminium Ion PathA_Step1->Iminium CyclicAmine TARGET: Cyclic Amine Iminium->CyclicAmine + Hydride AldehydeAmine Amino-Aldehyde Intermediate PathB_Step1->AldehydeAmine AminoAlcohol FAILURE: Amino Alcohol AldehydeAmine->AminoAlcohol + Hydride

Caption: Mechanistic divergence in lactam reduction. Path A (Green) is desired; Path B (Red) leads to ring-opened byproducts.

Standard Operating Procedures (Protocols)

Protocol A: Optimized Borane Reduction (The General Standard)

Best for:


-lactams, 

-lactams, and stable substrates.
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Stoichiometry: Dissolve Lactam (1.0 equiv) in anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Add BH

    
     DMS  (2.0 - 3.0 equiv) dropwise via syringe. (Note: DMS complex is more stable than THF complex).
    
  • Reaction: Warm to Room Temp (RT) and stir. If conversion is slow, heat to reflux for 2-4 hours. Monitor by TLC/LCMS.

  • Critical Quench (The "Acid Boil"):

    • Cool to 0°C. Carefully add MeOH (excess) to destroy excess hydride (Evolution of H

      
       gas!).
      
    • Concentrate in vacuo to remove trimethyl borate.

    • Mandatory: Redissolve residue in MeOH and add 6M HCl (or conc. HCl). Reflux for 1 hour. This breaks the B-N bond.

    • Basify with NaOH to pH > 12 and extract with DCM.

Protocol B: Tf O / NaBH Activation (The "Strained Ring Saver")

Best for:


-lactams, sterically hindered amides, and preventing C-N cleavage.
Mechanism: Converts the unreactive carbonyl oxygen into a super-leaving group (triflate), allowing reduction under extremely mild conditions.
  • Activation:

    • Dissolve Lactam (1.0 equiv) and 2-fluoropyridine (1.1 equiv) in anhydrous DCM at 0°C.

    • Add Triflic Anhydride (Tf

      
      O)  (1.1 equiv) dropwise.
      
    • Stir 15 min at 0°C. The solution usually turns yellow/orange, indicating Iminium Triflate formation.

  • Reduction:

    • Add NaBH

      
        (2.0 - 4.0 equiv) in one portion.
      
    • Immediately add MeOH (excess) dropwise to solubilize the borohydride (exothermic!).

  • Workup:

    • Stir for 10 min. Quench with sat. NaHCO

      
      .
      
    • Extract with DCM. Note: This method avoids the tetrahedral intermediate entirely, bypassing the ring-opening pathway.

Protocol C: Catalytic Hydrosilylation (The "Selective" Option)

Best for: Chemoselectivity (tolerates esters/nitriles elsewhere in molecule).

  • Reagents: Lactam (1.0 equiv), PhSiH

    
      (Phenylsilane, 2.0 equiv).
    
  • Catalyst: Ru

    
    (CO)
    
    
    
    (1 mol%) or Zn(OAc)
    
    
    (5 mol%) for cheaper alternatives.
  • Conditions: Toluene, 100°C, sealed tube.

  • Workup: Dilute with THF, add 1M NaOH, stir 1h to hydrolyze siloxanes. Extract.

Data Vault: Reagent Selection Matrix

FeatureLAH (LiAlH

)
Borane (BH

)
Tf

O / NaBH

Hydrosilylation
Primary Mechanism Nucleophilic Attack (Hard)Electrophilic ActivationIminium ActivationHydride Transfer
Risk of Ring Opening High ModerateVery Low Low
Ring Strain Tolerance Poor (Opens

-lactams)
ModerateExcellent Good
Functional Group Tol. Poor (Reduces esters, etc.)Good (Tolerates esters)ModerateExcellent
Safety Profile PyrophoricFlammable Gas (Diborane)Corrosive (Tf

O)
Stable Silanes
Cost LowMediumHighMedium/High

References

  • Mechanistic Insight on Amide Reduction: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Explanation: Defines the tetrahedral intermediate collapse mechanism favoring C-N vs C-O cleavage.
  • The Tf

    
    O / NaBH
    
    
    
    Protocol:
    • Huang, P. Q., et al. (2010).[2] "A General and Mild Method for the Reduction of Amides to Amines." Journal of Organic Chemistry.

  • Borane Reduction & Workup Strategies

    • Brown, H. C., & Heim, P. (1973). "Selective reductions. Reduction of amides with diborane." Journal of Organic Chemistry.
  • Catalytic Hydrosilylation

    • Bézier, D., & Darcel, C. (2014). "Recent Advances in Iron-Catalyzed Hydrosilylation of Amides.
  • Beta-Lactam Specific Strategies

    • Ojima, I., et al. (1996). "New advances in the chemistry of beta-lactams." Accounts of Chemical Research.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 4-(Methoxymethyl)piperidin-2-one

An In-Depth Guide to the 1H NMR Spectroscopic Interpretation of 4-(Methoxymethyl)piperidin-2-one: A Comparative Analysis This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-(Methoxymethyl)piperidin-2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectroscopic Interpretation of 4-(Methoxymethyl)piperidin-2-one: A Comparative Analysis

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-(Methoxymethyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. As a definitive spectrum for this specific molecule is not widely published, this document establishes a robust interpretive framework by leveraging foundational NMR principles and comparative data from structurally analogous compounds. This approach not only predicts the spectral features of the target molecule but also elucidates the distinct electronic and conformational effects of the lactam and ether functional groups on the piperidine ring.

Structural Environments and Predicted Proton Signals

The structure of 4-(Methoxymethyl)piperidin-2-one contains a six-membered lactam ring, which is expected to adopt a chair conformation to minimize steric strain.[1] This conformation results in distinct axial and equatorial positions for the protons on the ring's methylene groups. The molecule possesses seven unique proton environments, each expected to produce a distinct signal in the ¹H NMR spectrum.

The key structural features influencing the proton chemical shifts are:

  • The Amide (Lactam) Group: The carbonyl group at C2 is strongly electron-withdrawing and exerts a significant deshielding effect on adjacent protons (H-3).[2] The amide nitrogen at N1 also influences the electronic environment, particularly of the H-6 protons.

  • The Ether Moiety: The electronegative oxygen atom in the methoxymethyl substituent deshields the adjacent methylene protons (H-7) and the methoxy protons (H-8).

  • Ring Conformation: In a chair conformation, axial protons are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts due to the anisotropic effect of C-C single bonds.

Below is a diagram illustrating the distinct proton environments within the molecule.

G cluster_molecule 4-(Methoxymethyl)piperidin-2-one cluster_labels Proton Environments mol H1 H-1 (N-H) H3_ax H-3 (axial) H3_eq H-3 (equatorial) H4 H-4 H5_ax H-5 (axial) H5_eq H-5 (equatorial) H6_ax H-6 (axial) H6_eq H-6 (equatorial) H7 H-7 (-CH2-O) H8 H-8 (-OCH3)

Caption: Unique proton environments in 4-(Methoxymethyl)piperidin-2-one.

Predicted ¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR signals for 4-(Methoxymethyl)piperidin-2-one, based on established chemical shift ranges and analysis of related structures.[3][4] The interpretation for each signal follows, providing the causality behind the predictions.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Comparative Insights
H-1 (N-H) 6.0 - 7.5Broad Singlet1HAmide protons are typically deshielded and often appear as broad signals due to quadrupole broadening and potential hydrogen exchange.[2]
H-8 (-OCH₃) ~3.35Singlet3HThe methoxy group protons are highly shielded and appear as a sharp singlet as they have no adjacent protons to couple with. This is a characteristic signal for ethers.
H-6 (α to N) 3.2 - 3.4Multiplet2HThese protons are adjacent to the amide nitrogen. The electron-withdrawing nature of the nitrogen deshields them, shifting them downfield relative to a standard piperidine.[5]
H-7 (-CH₂-O) ~3.25Doublet2HThese methylene protons are adjacent to the ether oxygen, causing a downfield shift. They are coupled to the single H-4 proton, resulting in a doublet.
H-3 (α to C=O) 2.3 - 2.5Multiplet2HProtons alpha to a carbonyl group are deshielded and typically appear in this region.[6] The two protons (axial and equatorial) will be diastereotopic and couple with each other and with H-4.
H-4 (CH) 1.9 - 2.1Multiplet1HThis methine proton is coupled to protons at C-3, C-5, and C-7, which will result in a complex multiplet.
H-5 (β to C=O) 1.7 - 1.9Multiplet2HThese protons are further from the electron-withdrawing groups and thus appear more upfield, in a region typical for cyclic alkanes.[4]
Detailed Signal Interpretation:
  • H-1 (Amide N-H): The proton on the nitrogen of the lactam is expected to be significantly deshielded due to the resonance of the amide group. Its chemical shift can be sensitive to solvent and concentration. It typically presents as a broad singlet.

  • H-8 (Methoxy -OCH₃): This will be one of the most straightforward signals to identify. The three equivalent protons of the methyl group, being attached to an oxygen atom, will resonate around 3.3-3.4 ppm.[4] With no neighboring protons, the signal will be a sharp singlet.

  • H-6 (Methylene α to Nitrogen): The two protons at the C-6 position are adjacent to the nitrogen atom. In piperidine itself, these protons resonate around 2.8 ppm.[7] The presence of the adjacent carbonyl in the lactam will further influence this shift. These two protons (axial and equatorial) are diastereotopic and will couple with each other and the H-5 protons, leading to a complex multiplet.

  • H-7 (Methylene -CH₂-O-): These protons are alpha to the ether oxygen, which deshields them to a similar extent as the methoxy group. Their signal is predicted around 3.25 ppm. Since they are adjacent to the single methine proton at C-4, they will appear as a doublet, assuming free rotation.

  • H-3 (Methylene α to Carbonyl): Protons alpha to a carbonyl group are deshielded due to the carbonyl's anisotropic effect and inductive withdrawal.[6] We predict their signal to be in the 2.3-2.5 ppm range. The axial and equatorial protons at this position will have different chemical shifts and will split each other (geminal coupling) and also couple to the H-4 proton (vicinal coupling), resulting in complex multiplets.

  • H-4 (Methine): This single proton is at a branch point and is coupled to five neighboring protons (two at C-3, two at C-5, and two at C-7, though the C7 coupling will be to the CH2 group as a whole). This extensive coupling will result in a highly complex multiplet that may be difficult to resolve at lower field strengths.

  • H-5 (Methylene β to Carbonyl): These protons are relatively shielded compared to others on the ring, as they are beta to the carbonyl and gamma to the nitrogen. Their chemical environment is most similar to that of a simple alkane, and their signals are expected in the upfield region of 1.7-1.9 ppm.[4]

Comparative Analysis with Structural Analogs

To validate our predicted chemical shifts, we can compare them to the known experimental data of simpler, related molecules. This comparison highlights the specific electronic contributions of the carbonyl and methoxymethyl groups.

CompoundH-2 / H-6 (α to N)H-3 / H-5 (β to N)H-4 (γ to N)Key Difference
Piperidine [7]~2.79 ppm~1.55 ppm~1.55 ppmSymmetrical, no deshielding from C=O or ether.
4-Methylpiperidine [8]~2.57 / 3.02 ppm~1.08 / 1.61 ppm~1.45 ppmC4 substituent breaks symmetry. Protons are generally shielded compared to our target.
4-(Methoxymethyl)piperidin-2-one (Predicted) H-6: ~3.3 ppmH-3: ~2.4 ppm, H-5: ~1.8 ppm~2.0 ppmStrong deshielding at H-6 (by N) and H-3 (by C=O). The C4 substituent and lactam functionality significantly shift all protons downfield compared to piperidine.

This comparison demonstrates that the introduction of the C2-carbonyl group in the lactam ring is the dominant factor causing a significant downfield shift for all ring protons, especially those in the alpha position (H-3).

Recommended Experimental Protocol

Acquiring a high-quality, interpretable ¹H NMR spectrum requires careful sample preparation and parameter selection. The following protocol is recommended for 4-(Methoxymethyl)piperidin-2-one.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 4-(Methoxymethyl)piperidin-2-one sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.[9] For compounds with poor solubility or to resolve overlapping signals, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[10]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm reference), if not already present in the solvent.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[10]

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[9]

    • Integrate the signals to determine the relative number of protons corresponding to each peak.[11]

Experimental Workflow Diagram

Caption: Recommended workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 4-(Methoxymethyl)piperidin-2-one can be effectively interpreted through a systematic approach that combines foundational principles of chemical shifts and spin-spin coupling with a comparative analysis of simpler structural analogs. The key spectral features are dictated by the strong deshielding effects of the C2-carbonyl and the N1-amide nitrogen, which shift all ring protons downfield relative to unsubstituted piperidine. The methoxymethyl substituent provides two characteristic signals—a doublet for the -CH₂- protons and a singlet for the -OCH₃ protons—that serve as excellent starting points for spectral assignment. By following the detailed experimental protocol provided, researchers can obtain high-quality data to confirm the identity and purity of this compound, facilitating its use in drug development and scientific research.

References

  • Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure.
  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC.
  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide C
  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
  • Short Summary of 1H-NMR Interpretation.
  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Rsc.org.
  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. ScienceDirect.
  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed.
  • Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry.
  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Europe PMC.
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
  • Piperidine(110-89-4) 1H NMR. ChemicalBook.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • 4-(Methoxymethyl)piperidine. PubChem.
  • 4-Piperidinone, 2,2,6,6-tetramethyl-. NIST WebBook.
  • 4-(methoxymethyl)piperidine (C7H15NO). PubChemLite.
  • 4-Methylpiperidine(626-58-4) 1H NMR spectrum. ChemicalBook.
  • 4-(Methoxymethyl)piperidine | 399580-55-3. Sigma-Aldrich.
  • Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes.

Sources

Comparative

The 13C NMR Landscape of Piperidin-2-one Derivatives: A Comparative Technical Guide

Executive Summary This guide provides a high-resolution analysis of Carbon-13 NMR carbonyl shifts in piperidin-2-one (δ-valerolactam) derivatives. Designed for medicinal chemists and structural biologists, it moves beyon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution analysis of Carbon-13 NMR carbonyl shifts in piperidin-2-one (δ-valerolactam) derivatives. Designed for medicinal chemists and structural biologists, it moves beyond basic spectral assignment to evaluate the diagnostic performance of the carbonyl shift (


) as a probe for ring strain, N-substitution, and solvent interaction.

The piperidin-2-one scaffold is a pharmacophore privilege structure. Its carbonyl resonance, typically found between 168–174 ppm , serves as a sensitive reporter of local electronic environment and conformation. This guide compares its spectral behavior against pyrrolidin-2-one (


-lactam) and azepan-2-one (

-lactam) alternatives, supported by experimental protocols for high-fidelity data acquisition.

Part 1: Mechanistic Principles of Lactam Shifts

The chemical shift of a lactam carbonyl is governed by the competition between resonance stabilization (shielding, upfield shift) and inductive withdrawal (deshielding, downfield shift), modulated by ring strain.

  • Resonance Effect (

    
    ):  The lone pair on nitrogen donates density into the carbonyl 
    
    
    
    orbital. Stronger resonance increases electron density at the carbonyl carbon, shifting it upfield (lower ppm).
  • Ring Strain & Hybridization:

    • Small Rings (5-membered): Planarity forces

      
       character but increases angle strain, often deshielding the carbonyl compared to 6-membered rings.
      
    • 6-Membered Rings: The piperidin-2-one ring adopts a half-chair or distorted boat conformation, allowing optimal orbital overlap and relieving strain, typically resulting in the most upfield (shielded) shift among common lactams.

Visualization: Structural Logic of Assignment

The following diagram illustrates the decision logic for assigning carbonyl peaks in complex lactam mixtures.

LactamAssignment Start Unknown Carbonyl Peak (165 - 180 ppm) CheckRegion Check Chemical Shift Region Start->CheckRegion RegionHigh > 175 ppm CheckRegion->RegionHigh RegionMid 168 - 174 ppm CheckRegion->RegionMid RegionLow < 168 ppm CheckRegion->RegionLow AssignGamma Likely Gamma-Lactam (Pyrrolidin-2-one) High Ring Strain RegionHigh->AssignGamma SolventCheck Check Solvent (CDCl3 vs DMSO) RegionMid->SolventCheck AssignExo Likely Exocyclic Amide or Conjugated System RegionLow->AssignExo AssignDelta Likely Delta-Lactam (Piperidin-2-one) Optimal Resonance Correction Apply Correction: DMSO shifts +2-3 ppm SolventCheck->Correction Correction->AssignDelta

Caption: Logic flow for primary assignment of lactam carbonyls based on chemical shift magnitude.

Part 2: Comparative Analysis

Ring Size Effects (The "Lactam Series")

The ring size significantly influences the carbonyl shift. Piperidin-2-one (6-membered) typically resonates upfield of both its 5-membered and 7-membered counterparts due to the balance of ring strain and amide resonance.

ScaffoldRing SizeTypical

(CDCl

)
Structural Driver
Pyrrolidin-2-one 5175 - 178 ppm High angle strain; planar amide.
Piperidin-2-one 6169 - 172 ppm Optimal overlap; reduced strain (Target).
Azepan-2-one 7176 - 179 ppm Increased flexibility; behaves like acyclic amide.

Insight: If your target peak shifts from 170 ppm to 176 ppm during synthesis, you may have inadvertently contracted the ring (Favorskii-like rearrangement) or expanded it, rather than simply substituting it.

Substituent Effects on Piperidin-2-one

Substituents perturb the carbonyl shift through inductive effects (


-bond transmission) and steric compression.
Substitution TypePosition

(Shift Change)
Mechanism
N-Methylation N1-1.0 to +1.0 ppm Minor effect; inductive donation balances steric loss of H-bond.
N-Acylation (Imide) N1+2.0 to +5.0 ppm Deshielding. Competition for N-lone pair reduces ring resonance.

-Alkylation
C3+2.0 to +4.0 ppm Deshielding.

-effect; steric compression.

-Alkylation
C4< 1.0 ppm Negligible; too distant for strong inductive effect.

-Halogenation
C3-2.0 to -5.0 ppm Shielding (Upfield). Heavy atom effect (if I/Br) or field effect overrides induction.
Solvent Performance (The "Solvent Shift")

Lactam carbonyls are potent hydrogen bond acceptors. Changing solvent from non-polar (CDCl


) to protic/polar (D

O, DMSO-

) causes a diagnostic downfield shift.
  • CDCl

    
    : 
    
    
    
    ppm (Reference state)
  • DMSO-

    
    : 
    
    
    
    ppm (Variable, often broadens)
  • D

    
    O / MeOD: 
    
    
    
    ppm (Deshielding due to H-bonding withdrawing density from Oxygen).

Part 3: Experimental Protocol

To ensure data integrity and reproducibility, the following protocol is recommended for characterizing piperidin-2-one derivatives.

High-Fidelity 13C Acquisition Protocol
  • Sample Preparation:

    • Concentration: Dissolve 30–50 mg of compound in 0.6 mL of solvent. (High concentration is critical for quaternary Carbonyl detection).

    • Solvent Choice: Use CDCl

      
        as the primary standard to avoid H-bonding variability. Use DMSO-
      
      
      
      only if solubility is poor, but note the solvent peak overlap (~39.5 ppm).
    • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

  • Acquisition Parameters (600 MHz equivalent):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Carbonyl carbons have long

      
       relaxation times. Short delays (<1s) will suppress the signal intensity, making integration (though rarely quantitative in 13C) impossible and peak picking difficult.
      
    • Scans (NS): Minimum 512 scans (approx. 30 mins) for clear S/N > 50:1.

    • Spectral Width: 240 ppm (ensure coverage from -10 to 230 ppm).

  • Data Processing:

    • Line Broadening (LB): Apply 1.0 - 2.0 Hz . Carbonyls are naturally broad; matching LB improves S/N.

    • Referencing: Calibrate to solvent center peak (CDCl

      
       = 77.16 ppm).
      
Workflow: Structural Elucidation

The following DOT diagram outlines the experimental workflow for confirming a piperidin-2-one structure using combined NMR techniques.

NMRWorkflow Sample Purified Sample (>95% purity) Proton 1H NMR Check Amide NH (5.5 - 8.0 ppm) Sample->Proton Carbon 13C NMR Locate C=O (168 - 174 ppm) Proton->Carbon HSQC HSQC Correlate C-H Carbon->HSQC Assign Aliphatics HMBC HMBC Link C=O to C3/C6 Protons HSQC->HMBC Connect Spin Systems Confirm Structure Confirmed HMBC->Confirm 2-3 Bond Correlations

Caption: Integrated NMR workflow for definitive structural assignment of lactam derivatives.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. Link

  • Duddeck, H. (1990). "Substituent Effects on 13C NMR Chemical Shifts in Alicyclic and Heterocyclic Compounds." Topics in Stereochemistry. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] Link

  • ChemicalBook. (n.d.). 13C NMR Spectra Data for Piperidin-2-one and Pyrrolidin-2-one. Link

Sources

Validation

Decoding Lactam Carbonyls: A Comparative Guide to IR Spectroscopy Techniques in Drug Development

As a Senior Application Scientist, navigating the structural characterization of cyclic amides (lactams) requires moving beyond basic spectral matching. Lactams form the critical pharmacophore of numerous essential drugs...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural characterization of cyclic amides (lactams) requires moving beyond basic spectral matching. Lactams form the critical pharmacophore of numerous essential drugs, most notably the


-lactam antibiotics (penicillins, cephalosporins, and carbapenems). Fourier-Transform Infrared (FTIR) spectroscopy is a frontline tool for verifying the integrity of these molecules, with the carbonyl (C=O) stretching band serving as the primary diagnostic marker.

This guide objectively compares the physical principles, analytical modalities, and experimental workflows required to accurately characterize lactam carbonyls, ensuring your analytical protocols function as self-validating systems.

Mechanistic Causality: Ring Strain and Vibrational Frequency

To accurately interpret an IR spectrum, one must understand the quantum mechanical causality driving the absorption bands. Why does a 4-membered


-lactam absorb at a significantly higher frequency than a standard open-chain amide?

The answer lies in ring strain and orbital hybridization . In a typical open-chain secondary amide, the C=O stretching frequency (


) manifests between 1680 and 1630 cm⁻¹. However, when the amide is constrained within a 4-membered 

-lactam ring, the internal bond angles are forced to compress significantly below their ideal geometries. To accommodate this severe angle strain, the internal C-C and C-N bonds utilize more p-orbital character. Consequently, the exocyclic C=O bond is enriched with s-orbital character.

Because s-orbitals hold electron density closer to the nucleus, this increased s-character shortens and strengthens the C=O double bond, increasing its force constant (


). According to Hooke's Law applied to molecular vibrations, a higher force constant directly translates to a higher vibrational frequency. Thus, the characteristic high-frequency 

-lactam carbonyl stretching frequency shifts to the 1760–1730 cm⁻¹ region 1[1].

G N1 Decreased Ring Size (e.g., 4-membered β-lactam) N2 Increased Angle Strain (< 90° internal angle) N1->N2 N3 Increased s-character in exocyclic C=O bond N2->N3 N4 Higher Force Constant (k) Stronger C=O bond N3->N4 N5 Higher IR Stretching Frequency (νC=O ~1760-1730 cm⁻¹) N4->N5

Caption: Mechanism of ring strain increasing lactam carbonyl IR frequency.

Table 1: Characteristic IR Stretching Frequencies ( ) by Lactam Ring Size
Lactam TypeRing SizeTypical

Range (cm⁻¹)
Example API / Compound

-lactam
4-membered1760 - 1730Penicillin G, Amoxicillin

-lactam
5-membered1750 - 1700Pyrrolidone, Cotinine

-lactam
6-membered1680 - 1640Piperidone

-lactam
7-membered1680 - 1650Caprolactam
Open-chain Amide N/A1680 - 1630Acetamide

Analytical Modalities: ATR-FTIR vs. Transmission FTIR

When characterizing lactam APIs, the choice of FTIR sampling technique fundamentally alters the nature of the data collected. A robust analytical strategy often requires comparing Attenuated Total Reflectance (ATR) against traditional Transmission FTIR.

  • ATR-FTIR relies on total internal reflection to generate an evanescent wave that penetrates only a few microns into the sample 2[2]. It is ideal for rapid, non-destructive surface analysis.

  • Transmission FTIR passes the IR beam entirely through a diluted bulk sample (typically a KBr pellet), providing highly reliable quantitative data governed directly by the Beer-Lambert law.

Table 2: Performance Comparison for Lactam Analysis
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Physical Mechanism Evanescent wave penetrationDirect IR beam transmittance
Sample Preparation None (direct application)Grinding with KBr, pressing into pellet
Analysis Depth Surface (0.5 – 5 µm)Bulk formulation
Spectral Artifacts Wavelength-dependent intensity shiftsMoisture interference from hygroscopic KBr
Quantitative Reliability Moderate (depends on crystal contact)High (Beer-Lambert law directly applies)

Self-Validating Experimental Protocol: Orthogonal Characterization of Amoxicillin

To ensure absolute scientific integrity and avoid misinterpretation of polymorphic forms or surface anomalies, a self-validating system utilizing both ATR and Transmission FTIR is recommended for initial API characterization. For Amoxicillin, the characteristic


-lactam carbonyl band is expected near 1760 cm⁻¹ 3[3]. Complementary techniques like Raman spectroscopy can also identify 

-lactam ring vibrations in the 1690-1780 cm⁻¹ range, providing further orthogonal validation 4[4].
Step-by-Step Methodology

Step 1: System Suitability & Background Collection

  • Action: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂ interferences. Collect an open-beam background spectrum (for transmission) and a clean-crystal background (for ATR) at 4 cm⁻¹ resolution, averaging 32 scans.

Step 2: Transmission FTIR (Bulk Validation)

  • Action: Weigh ~2 mg of Amoxicillin API and ~198 mg of IR-grade, desiccated KBr.

  • Action: Grind the mixture thoroughly in an agate mortar to ensure particle sizes are smaller than the IR wavelength (prevents Christiansen effect scattering).

  • Action: Press the mixture under 10 tons of vacuum pressure for 2 minutes to form a transparent pellet.

  • Action: Collect the transmission spectrum. Identify the sharp

    
    -lactam C=O stretch at ~1760 cm⁻¹.
    

Step 3: ATR-FTIR (Surface Validation)

  • Action: Place ~5 mg of neat Amoxicillin powder directly onto the diamond ATR crystal.

  • Action: Apply consistent pressure using the ATR anvil to ensure intimate optical contact between the sample and the crystal.

  • Action: Collect the ATR spectrum using the same resolution and scan count.

Step 4: Spectral Processing & ATR Correction (The Causality Check)

  • Action: Apply an ATR correction algorithm to the raw ATR spectrum.

  • Why is this necessary? In ATR-FTIR, the depth of penetration (

    
    ) of the evanescent wave is directly proportional to the wavelength of the incident IR light 5[5]. Consequently, absorption bands at lower wavenumbers (longer wavelengths) appear artificially more intense than those at higher wavenumbers (like the 1760 cm⁻¹ lactam carbonyl). Applying the ATR correction normalizes these intensities, allowing for a direct, 1:1 validation against the Transmission FTIR spectrum.
    

G Start Lactam API Sample (e.g., Amoxicillin) ATR ATR-FTIR Workflow Start->ATR Trans Transmission FTIR Workflow Start->Trans ATR_Step Direct Application to Diamond Crystal ATR->ATR_Step Trans_Step Grind with KBr & Press into Pellet Trans->Trans_Step ATR_Mech Evanescent Wave Penetration (Surface) ATR_Step->ATR_Mech Trans_Mech IR Beam Passes Through Bulk Sample Trans_Step->Trans_Mech Compare Spectral Comparison & ATR Correction ATR_Mech->Compare Trans_Mech->Compare

Caption: Self-validating FTIR workflow comparing ATR and Transmission methods.

References

  • Biosynthetic Incorporation of Site-Specific Isotopes in β-Lactam Antibiotics Enables Biophysical Studies. Source: NIH PubMed Central (PMC). 1

  • ATR-FTIR Spectroscopy Basics. Source: Mettler Toledo. 2

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Source: Pike Technologies. 5

  • Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations. Source: NIH PubMed Central (PMC).3

  • Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship. Source: MDPI. 4

Sources

Comparative

Advanced HPLC Retention Strategies for Piperidone Analogs

Introduction: The Piperidone Polarity Paradox In medicinal chemistry, piperidone analogs serve as critical scaffolds for opioids, curcuminoids, and alkaloids. However, for the analytical scientist, they present a distinc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidone Polarity Paradox

In medicinal chemistry, piperidone analogs serve as critical scaffolds for opioids, curcuminoids, and alkaloids. However, for the analytical scientist, they present a distinct "polarity paradox." The core structure, 4-piperidone , is a small, highly polar secondary amine that often elutes in the void volume of standard C18 columns. In contrast, functionalized analogs like N-benzyl-4-piperidone or Curcumin-piperidone analogs (PAC) exhibit significant hydrophobicity, requiring strong organic eluents to elute.

This guide moves beyond generic protocols to provide a mechanistic comparison of retention strategies. We analyze why standard methods fail for specific analogs and present validated protocols for both the hydrophilic and lipophilic ends of the piperidone spectrum.

Mechanistic Grounding: , LogP, and Silanol Activity

To control retention, one must understand the dominant forces at play. Piperidone analogs are basic amines (


).
  • The Silanol Trap: At neutral pH, residual silanols on silica columns are ionized (

    
    ). Protonated piperidones (
    
    
    
    ) interact ionically with these silanols, causing severe peak tailing.
  • The Hydrophobic/Hydrophilic Split:

    • 4-Piperidone: LogP

      
       (Hydrophilic). Retains poorly on C18 via hydrophobic interaction.
      
    • N-Benzyl-4-piperidone: LogP

      
       (Lipophilic).[1][2] Retains well on C18 but requires tailing suppression.
      
Decision Framework: Selecting the Right Mode

PiperidoneDecisionTree Start Start: Analyze Piperidone Analog LogP_Check Check LogP / Polarity Start->LogP_Check Hydrophilic Hydrophilic (LogP < 0) (e.g., 4-Piperidone, N-Methyl-4-piperidone) LogP_Check->Hydrophilic Polar Lipophilic Lipophilic (LogP > 1) (e.g., N-Benzyl-4-piperidone, PAC) LogP_Check->Lipophilic Non-Polar HILIC STRATEGY A: HILIC Mode Stationary: Bare Silica / Amide Mobile: ACN > 70% + Buffer Hydrophilic->HILIC Preferred for MS AQ_C18 STRATEGY B: Aqueous Stable C18 Stationary: Polar-Embedded C18 Mobile: 100% Aqueous Buffer capable Hydrophilic->AQ_C18 Alternative std_C18 STRATEGY C: Standard RP-HPLC Stationary: End-capped C18 Mobile: ACN/Water + 0.1% TFA or High pH Lipophilic->std_C18

Figure 1: Decision tree for selecting chromatographic modes based on the hydrophobicity of the piperidone analog.

Comparative Study: Performance by Analog Type

Scenario A: The Hydrophilic Challenge (4-Piperidone)

The Problem: On a standard C18 column with 5% organic modifier, 4-piperidone often elutes at


 (void time), making quantification impossible. Increasing water content leads to "phase collapse" (dewetting) in conventional C18 chains.

Solution Comparison:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Uses a polar stationary phase (Silica or Amide).[3] Water is the "strong" solvent.[3]

  • Polar-Embedded C18: Contains a polar group (e.g., carbamate) near the silica surface to prevent phase collapse and interact with the polar amine.

Experimental Data (Synthesized from Method Validations):

ParameterStandard C18Polar-Embedded C18 (e.g., Aqua/Newcrom)HILIC (Amide)
Mobile Phase 95% Water / 5% ACN (0.1% TFA)95% Water / 5% ACN (0.1% TFA)85% ACN / 15% Buffer (10mM NH4OAc)
Retention Time (

)
~1.2 min (Void)3.5 - 4.2 min5.0 - 6.5 min
Peak Shape Sharp but unretainedGood symmetryExcellent symmetry
Mechanism Hydrophobic (Fail)Hydrophobic + Polar InteractionPartitioning into water layer
Scenario B: The Lipophilic Variant (N-Benzyl-4-piperidone & PAC)

The Problem: These compounds retain strongly on C18. The challenge is not retention, but peak tailing due to the basic nitrogen interacting with silanols. Note: N-Benzyl-4-piperidone is a List I chemical (fentanyl precursor).[4] Analysis is typically restricted to forensic/authorized research.

Solution: Use of Ion-Pairing Agents (TFA) or High pH buffers (if the column is resistant) to suppress ionization.

Validated Experimental Protocols

Protocol 1: Separation of Lipophilic Analogs (PAC / N-Benzyl)

Best for: Quality control of synthetic intermediates and curcumin analogs.

  • Column: C18 End-capped (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 5% Acetic Acid (50:50 v/v).[5]

    • Why Acid? The acetic acid ensures the piperidone nitrogen is protonated (

      
      ), improving solubility, while the high organic content elutes the hydrophobic backbone.
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 392 nm (for PAC) or 210-254 nm (for non-chromophores like N-benzyl).

  • Performance:

    • PAC Retention:

      
       min.[5][6][7]
      
    • Linearity:

      
       (100–10,000 µg/mL).[5][6][7]
      
    • Limit of Quantitation (LOQ): ~3.9 ng/mL.[5][6][7]

Protocol 2: Separation of Polar 4-Piperidone (HILIC Method)

Best for: Raw material purity testing and reaction monitoring of the core scaffold.

  • Column: HILIC Amide or Bare Silica (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile (90%).

    • Solvent B: 10mM Ammonium Formate in Water, pH 3.0 (10%).

  • Gradient: Isocratic 90% ACN or shallow gradient 90%

    
     80% ACN.
    
  • Flow Rate: 0.5 - 1.0 mL/min.

  • Mechanism: The high ACN content forces the polar 4-piperidone to partition into the water-rich layer adsorbed on the silica surface.

  • Performance:

    • Retention: > 4.0 min (well separated from void).

    • Selectivity: Resolves 4-piperidone from non-polar impurities (which elute at void in HILIC).

Visualizing the Interaction Mechanism

Understanding the molecular interaction is key to troubleshooting. The diagram below contrasts how a C18 column handles the lipophilic N-benzyl analog versus how a HILIC column handles the polar 4-piperidone.

InteractionMechanism cluster_RP Reverse Phase (C18) Interaction (Target: N-Benzyl-4-piperidone) cluster_HILIC HILIC Interaction (Target: 4-Piperidone) C18_Ligand C18 Alkyl Chain Analyte_Lip N-Benzyl-Piperidone (Hydrophobic) Analyte_Lip->C18_Ligand Hydrophobic Retention Silanol Residual Silanol (Si-O-) Analyte_Lip->Silanol Ionic Tailing (Unwanted) Polar_Phase Polar Stationary Phase (Amide/Silica) Water_Layer Adsorbed Water Layer Polar_Phase->Water_Layer Hydration Analyte_Pol 4-Piperidone (Polar) Analyte_Pol->Water_Layer Partitioning (Retention)

Figure 2: Mechanistic comparison of retention modes. RP relies on alkyl chain interaction (prone to silanol tailing), while HILIC relies on partitioning into a water layer.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Silanol interaction with amine nitrogen.1. Add 0.1% TFA or TEA to mobile phase.2. Switch to a "High Purity" or "Hybrid" silica column (e.g., XBridge, Gemini).
Early Elution (near

)
Analyte is too polar for C18.1. Switch to HILIC mode.2. Use an Ion-Pairing reagent (e.g., Hexanesulfonate) on C18.
Retention Time Shift pH instability or "Phase Collapse".1. Ensure organic modifier is >5% for standard C18.2. Buffer mobile phase strictly (Ammonium Acetate/Formate).

References

  • Alomrani, A., et al. (2020).[7] A validated RP-HPLC method for the determination of piperidone analogue of curcumin.[5][6][7] Pakistan Journal of Pharmaceutical Sciences.[7]

  • SIELC Technologies. (n.d.). Separation of 4-Piperidone on Newcrom R1 HPLC column.[8]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • Drug Enforcement Administration. (2023). Designation of 4-Piperidone as a List I Chemical.[4][9] Federal Register.

Sources

Validation

Advanced MS Profiling: Methoxymethyl Piperidones vs. Isobaric Analogues

Executive Summary & Scientific Rationale In the structural elucidation of novel piperidone scaffolds—common in opioid analgesics, kinase inhibitors, and synthetic intermediates—the differentiation of Methoxymethyl (MOM)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the structural elucidation of novel piperidone scaffolds—common in opioid analgesics, kinase inhibitors, and synthetic intermediates—the differentiation of Methoxymethyl (MOM) piperidones from their isobaric analogues (e.g., N-ethyl or C-methoxy-methyl variants) is a critical analytical challenge.

While standard low-resolution MS often fails to distinguish these isomers due to identical molecular weights (MW), their fragmentation pathways under Collision-Induced Dissociation (CID) or Electron Ionization (EI) are distinct. This guide details the mechanistic fragmentation patterns of N-(methoxymethyl)-4-piperidone and provides a validated workflow to differentiate it from N-ethyl-4-piperidone and 1-methyl-4-methoxypiperidine.

The Core Analytical Problem

Three common isomers share the formula


 (MW ~143 Da) but possess vastly different pharmacological profiles and synthetic origins:
  • Target: N-(Methoxymethyl)-4-piperidone (MOM-protected nitrogen).

  • Isobar: N-Ethyl-4-piperidone (Alkylated nitrogen).

  • Isomer: 1-Methyl-4-methoxy-4-piperidone (or related ring-substituted variants).

Differentiation relies on detecting the labile oxonium/iminium transitions specific to the hemiaminal ether moiety in the MOM group.

Mechanistic Fragmentation Analysis

The "MOM" Signature: Oxonium Ion Formation

The N-methoxymethyl group is chemically distinct because it contains an oxygen atom separated from the nitrogen by a single methylene bridge (


). Upon ionization, the charge localization on the nitrogen triggers a specific 

-cleavage that is not possible in simple alkyl chains like the N-ethyl group.

Primary Pathway (MOM-Specific):

  • Ionization: Charge localizes on the piperidine nitrogen.

  • 
    -Cleavage:  The bond between the exocyclic methylene and the oxygen is cleaved, or the entire methoxymethyl group fragments.
    
  • Diagnostic Ion (m/z 45): The formation of the methoxymethyl cation (

    
    ) is a hallmark of this functional group.
    
  • Neutral Loss of Formaldehyde (30 Da): A rearrangement can lead to the expulsion of neutral formaldehyde (

    
    ), resulting in an N-methyl product ion (
    
    
    
    ).
Comparative Fragmentation Pathways
FeatureN-(Methoxymethyl)-4-piperidone N-Ethyl-4-piperidone 1-Methyl-4-methoxy-piperidine
Precursor (M+H) m/z 144m/z 144m/z 144
Key Mechanism Hemiaminal ether cleavageAlkyl chain

-cleavage
Ether cleavage / Ring loss
Diagnostic Ion 1 m/z 45 (

)
m/z 29 (

)
m/z 112 (Loss of

)
Diagnostic Ion 2 m/z 114 (Loss of

)
m/z 115 (Loss of

)
m/z 71 (Ring fragmentation)
Neutral Loss 30 Da (Formaldehyde)29 Da (Ethyl radical/ene)32 Da (Methanol)
Stability Low (Acid/Source labile)HighModerate

Visualization of Fragmentation Pathways[1][2][3][4][5]

The following diagram illustrates the divergent pathways for the N-methoxymethyl derivative compared to the N-ethyl analogue.

FragmentationPathways Precursor Precursor Ion [M+H]+ = 144 MOM_Node N-Methoxymethyl Piperidone Precursor->MOM_Node Isomer A Ethyl_Node N-Ethyl Piperidone Precursor->Ethyl_Node Isomer B Frag_45 Oxonium Ion m/z 45 (CH2=O+-CH3) MOM_Node->Frag_45 Alpha Cleavage (Diagnostic) Frag_114 N-Methyl Product m/z 114 (Loss of CH2O) MOM_Node->Frag_114 Neutral Loss (-30 Da) Frag_Ring Ring Cleavage m/z 42, 55 Frag_114->Frag_Ring Ring Fission Frag_29 Ethyl Cation m/z 29 (CH3CH2+) Ethyl_Node->Frag_29 Inductive Cleavage Frag_115 De-ethylated m/z 115 (Loss of C2H5) Ethyl_Node->Frag_115 N-Dealkylation

Figure 1: Divergent fragmentation trees for N-methoxymethyl vs. N-ethyl piperidones. Note the specific generation of m/z 45 and the neutral loss of 30 Da for the MOM derivative.

Experimental Protocol: Isomer Differentiation

This protocol is designed to be self-validating. The presence of the N-ethyl isomer acts as a negative control for the MOM-specific transitions.

Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

    • Why: Acidic pH promotes protonation of the piperidine nitrogen, essential for ESI efficiency.

  • Concentration: 1 µg/mL.

    • Caution: MOM groups are acid-labile. Analyze immediately after preparation to prevent hydrolysis to the free amine (N-H).

LC-MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C.

  • Collision Energy (CE): Ramp 15–35 eV.

    • Logic: Lower CE preserves the molecular ion; higher CE is required to shatter the piperidine ring.

Data Acquisition Strategy

Perform a Product Ion Scan (MS2) of m/z 144. Look for the following "Decision Tree" signals:

  • Check for m/z 45:

    • Present: Strong indicator of Methoxymethyl (MOM) or Methoxyl groups.

    • Absent: Likely N-ethyl or simple alkyl derivative.

  • Check Neutral Loss:

    • Loss of 30 Da (144

      
       114):  Confirms MOM group (Formaldehyde loss).
      
    • Loss of 28/29 Da (144

      
       115/116):  Indicates Ethyl group or CO loss from ketone.
      
  • Check Ring Fragments:

    • m/z 42 (

      
      ):  Common to all piperidones (Ring fragment). Use as an internal standard for ionization stability.
      
Validation Criteria
  • Retention Time: The N-ethyl isomer is more lipophilic and will typically elute later than the N-MOM isomer on a C18 column.

  • Ratio Consistency: The ratio of m/z 45 to m/z 114 should remain constant across the chromatographic peak for the MOM derivative.

References

  • BenchChem Technical Support. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes.

  • NIST Mass Spectrometry Data Center. (2023). 4-Piperidinone, 1-(phenylmethyl)- Mass Spectrum. NIST Standard Reference Data.

  • Jackson, G. et al. (2020). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. National Institute of Justice / West Virginia University.

  • Zhang, J. et al. (2000).[2] Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry.

  • Gassama, A. et al. (2015).[3] Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.

Sources

Comparative

Comparative Guide: Piperidin-2-one vs. Pyrrolidin-2-one Reactivity

Executive Summary In drug discovery and materials science, the choice between the 5-membered pyrrolidin-2-one ( -butyrolactam) and the 6-membered piperidin-2-one ( -valerolactam) is rarely arbitrary. While they share the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and materials science, the choice between the 5-membered pyrrolidin-2-one (


-butyrolactam) and the 6-membered piperidin-2-one  (

-valerolactam) is rarely arbitrary. While they share the lactam pharmacophore, their reactivity diverges significantly due to ring strain and conformational entropy.
  • Pyrrolidin-2-one (5-membered): Thermodynamically stable against ring-opening. High reactivity at the

    
    -carbon (C-H activation). Ideal scaffold for rigidifying peptide mimetics.
    
  • Piperidin-2-one (6-membered): Thermodynamically primed for Ring-Opening Polymerization (ROP).[1] Exhibits "chair-like" conformational flexibility. Often used as a Nylon-5 precursor or a spacer in fragment-based drug design.

This guide dissects these differences with experimental data, providing a roadmap for selecting the correct scaffold for synthesis or polymerization.

Structural & Thermodynamic Foundations

The reactivity differences stem directly from the geometric constraints of the ring systems.

Ring Strain and Conformation
FeaturePyrrolidin-2-one (5-membered)Piperidin-2-one (6-membered)
Conformation Envelope (Planar amide group)Distorted Half-Chair
Ring Strain Energy ~5–6 kcal/mol~1–2 kcal/mol (essentially strain-free)
Amide Resonance High (Planarity maximizes

overlap)
High, but slightly more flexible
Polymerizability Low (

at RT)
High (

at RT)

Expert Insight: While 6-membered rings are typically considered "strain-free" (like cyclohexane), the presence of the planar amide bond in piperidin-2-one introduces torsional strain that is relieved upon ring-opening. Conversely, the 5-membered pyrrolidin-2-one sits in a local thermodynamic well; opening the ring sacrifices entropy without a sufficient enthalpic gain from strain relief.

Lactam_Thermodynamics Pyr Pyrrolidin-2-one (5-Membered) Strain5 Moderate Angle Strain High Entropy Loss on Opening Pyr->Strain5 Structure Pip Piperidin-2-one (6-Membered) Strain6 Torsional Strain (Amide) Favorable Enthalpy of Opening Pip->Strain6 Structure Result5 Thermodynamically Stable Resists Polymerization Strain5->Result5 ΔG > 0 Result6 Polymerizable (Nylon-5 Precursor) Strain6->Result6 ΔG < 0

Figure 1: Thermodynamic logic governing the ring-opening potential of 5- vs 6-membered lactams.

Reactivity Comparison

Hydrolysis (Acid/Base Catalyzed)

Both lactams are significantly more stable than their 3- or 4-membered counterparts (


-lactams). However, kinetic nuances exist.
  • Alkaline Hydrolysis: Piperidin-2-one is generally more resistant to hydrolysis than pyrrolidin-2-one. The tetrahedral intermediate formed upon hydroxide attack is more sterically crowded in the 6-membered ring, raising the activation energy.

  • Acid Hydrolysis: Both hydrolyze to their respective amino acids (

    
    -aminobutyric acid vs. 
    
    
    
    -aminovaleric acid). The rate is slow and usually requires heating (e.g., 6M HCl, 100°C).
N-Functionalization (Alkylation/Arylation)

The nitrogen atom in both lactams is non-basic (pKa of conjugate acid < 0) but the N-H proton is acidic.

  • Acidity (DMSO): pKa

    
     17–19.
    
  • Reactivity: Both undergo N-alkylation readily via the "N-anion" mechanism.

    • Protocol Note: Pyrrolidin-2-one often reacts slightly faster due to less steric hindrance around the nitrogen, allowing for easier approach of electrophiles.

C-H Functionalization ( -Position)

This is a critical differentiation point for medicinal chemistry.

  • Pyrrolidin-2-one: The

    
    -protons are more accessible, and the resulting enolate is planar and stable. C-H activation (e.g., 
    
    
    
    -arylation) is frequently more efficient on the 5-membered ring.
  • Piperidin-2-one: The conformational flexibility (half-chair flip) can complicate stereocontrol during

    
    -alkylation.
    
Ring-Opening Polymerization (ROP)

This is the binary difference.

  • Piperidin-2-one: Polymerizes to Nylon-5. The reaction is exothermic (

    
    ).
    
  • Pyrrolidin-2-one: Does not polymerize under standard conditions. The reaction is slightly endothermic (

    
    ). To polymerize pyrrolidin-2-one (Nylon-4), one must use specific activators (e.g., N-acyl species) and keep conversion low to avoid depolymerization.
    

Experimental Protocols

Protocol A: N-Alkylation (General for both Lactams)

Applicable for introducing alkyl chains or benzyl groups.

Reagents:

  • Lactam (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)

  • Solvent: Dry THF or DMF (0.2 M concentration)

Workflow:

  • Deprotonation: Charge a flame-dried flask with NaH and dry solvent under Argon. Cool to 0°C.

  • Addition: Add the lactam dropwise (dissolved in minimal solvent). Evolution of

    
     gas will occur. Stir for 30 min at 0°C 
    
    
    
    RT to ensure complete formation of the sodium lactamate.
  • Alkylation: Cool back to 0°C. Add Alkyl Halide dropwise.

  • Reaction: Warm to RT and stir.

    • Pyrrolidin-2-one:[2][3] Typically complete in 1–3 hours.

    • Piperidin-2-one: May require 3–6 hours or mild heating (40°C) due to slight steric shielding.

  • Quench: Carefully add saturated

    
    . Extract with EtOAc.
    

Validation:

  • Monitor via TLC (Lactams are polar; products are less polar).

  • NMR: Disappearance of the broad N-H singlet (

    
     6.0–8.0 ppm). Appearance of N-CH2 signals.
    
Protocol B: Anionic Ring-Opening Polymerization (Specific to Piperidin-2-one)

Demonstrates the instability of the 6-membered ring.

Reagents:

  • Monomer: Piperidin-2-one (Dried over

    
    )
    
  • Catalyst: Sodium Piperidin-2-one (prepared in situ with Na metal)

  • Activator: N-Acetyl-piperidin-2-one (1 mol%)

Workflow:

  • Melt: Heat piperidin-2-one to 80°C (above MP) under vacuum to remove traces of water, then backfill with

    
    .
    
  • Initiation: Add Na metal (1 mol%) to generate the catalyst in situ. Hydrogen gas evolves.

  • Propagation: Add the N-acetyl activator. The mixture will rapidly increase in viscosity.

  • Solidification: Within minutes, the liquid monomer solidifies into a semi-crystalline polymer (Polypentanamide / Nylon-5).

  • Note: If you attempt this with pyrrolidin-2-one , the viscosity will barely change, and equilibrium will favor the monomer (approx. 85-90% monomer remains at equilibrium).

Comparative Data Summary

PropertyPyrrolidin-2-onePiperidin-2-one
CAS Number 616-45-5675-20-7
Boiling Point 245°C256°C
Density 1.12 g/mL1.09 g/mL

+5.1 kJ/mol (Endothermic)-27.4 kJ/mol (Exothermic)
Hydrolysis Rate (Rel.) ModerateSlow (High Stability)

-C-H Reactivity
High (Easier to functionalize)Moderate
Primary Ind. Use Solvent (NMP precursor), Drug ScaffoldNylon-5 Precursor, Intermediate

Decision Logic Visualization

Lactam_Selection_Guide Goal Experimental Goal Polymer Polymer Synthesis (Polyamides) Goal->Polymer Drug Drug Scaffold (Small Molecule) Goal->Drug PolymerQ Is high MW required? Polymer->PolymerQ DrugQ Target Functionalization? Drug->DrugQ Select6 Select Piperidin-2-one (High Polymerizability) PolymerQ->Select6 Yes (Nylon-5) Select5 Select Pyrrolidin-2-one (Stable Scaffold) PolymerQ->Select5 No (Difficult ROP) Alpha Alpha-Arylation/Alkylation DrugQ->Alpha Spacer Flexible Linker/Spacer DrugQ->Spacer Alpha->Select5 Better Enolate Reactivity Spacer->Select6 Conformational Flexibility

Figure 2: Decision tree for selecting between lactam scaffolds based on application.

References

  • Houk, K. N., et al. (2008). "Why delta-valerolactone polymerizes and gamma-butyrolactone does not." Journal of Organic Chemistry. Link

  • Imming, P., et al. (2000). "Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics." Journal of Medicinal Chemistry. Link

  • Madan, S., et al. (2005). "Conversion of five-, six-, and seven-membered lactams to racemic or scalemic 2-substituted heterocycles." Journal of Organic Chemistry. Link

  • BenchChem. (2025).[3] "Piperidine vs. Pyrrolidine: A Comparative Analysis." BenchChem Technical Guides. Link

  • Sebenda, J. (1978). "Lactam Polymerization." Journal of Macromolecular Science.

Sources

Safety & Regulatory Compliance

Safety

4-(Methoxymethyl)piperidin-2-one proper disposal procedures

In-Depth Guide: 4-(Methoxymethyl)piperidin-2-one Operational Safety and Disposal Procedures For researchers and drug development professionals, the proper handling and disposal of functionalized small molecule scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Guide: 4-(Methoxymethyl)piperidin-2-one Operational Safety and Disposal Procedures

For researchers and drug development professionals, the proper handling and disposal of functionalized small molecule scaffolds is a critical cornerstone of laboratory safety and environmental stewardship. 4-(Methoxymethyl)piperidin-2-one (CAS: 858263-30-6) [1] is a versatile piperidinone derivative frequently utilized in medicinal chemistry.

Because it contains both a lactam (cyclic amide) ring and a methoxymethyl ether moiety, its chemical stability and reactivity profile dictate specific handling and disposal protocols. This guide provides an authoritative, step-by-step operational and disposal plan designed to ensure compliance with the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment & Chemical Causality

To design a self-validating safety protocol, we must first understand the causality behind the chemical's hazards:

  • The Lactam Core: Piperidin-2-one derivatives are generally stable, polar, and water-miscible organic compounds. However, under extreme pH conditions (strong acids or bases), the lactam ring can undergo hydrolysis, releasing potentially irritating linear amino acids. Therefore, waste containing this compound must be kept at a neutral pH (pH 5–8) to prevent unintended degradation and off-gassing.

  • The Methoxymethyl Ether Group: Ether moieties are theoretically susceptible to peroxide formation upon prolonged exposure to oxygen and light. While the nitrogen in the lactam ring provides some electron-withdrawing stability, solutions of 4-(Methoxymethyl)piperidin-2-one should not be stored indefinitely. Waste containers must be strictly dated upon the first drop of accumulation to prevent long-term peroxide concentration[2].

  • Combustibility & Halogenation: As a molecule composed strictly of carbon, hydrogen, nitrogen, and oxygen (C7H13NO2), it is a non-halogenated organic compound. This dictates its primary disposal route: high-temperature incineration.

Operational Safety & PPE Specifications

Before any disposal procedures begin, personnel must be equipped with appropriate Personal Protective Equipment (PPE) in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450)[3].

Table 1: Quantitative PPE Specifications & Causality

PPE ComponentSpecification / StandardCausality & Scientific Reasoning
Hand Protection Nitrile gloves (Min. 4 mil thickness)Nitrile provides a robust barrier against polar organic molecules and prevents transdermal absorption of the lactam.
Eye Protection ANSI Z87.1 Chemical splash gogglesProtects against ocular irritation from accidental aerosolization or splashing during solvent transfer.
Body Protection Flame-retardant lab coat (100% Cotton or Nomex)Mitigates fire risks if the compound is dissolved in highly flammable organic solvents (e.g., Methanol, Ethyl Acetate).
Engineering Control Chemical Fume Hood (Face velocity: 80-120 fpm)Ensures volatile solvent vapors used to dissolve the compound are actively pulled away from the operator's breathing zone[4].

Step-by-Step Disposal Workflows

The disposal of 4-(Methoxymethyl)piperidin-2-one must be treated as hazardous chemical waste. Never dispose of this compound or its solutions down the drain. [5]

Protocol A: Liquid Waste Management (Solutions & Rinsates)

Causality: Liquid waste is the most common byproduct of synthesis. Segregating non-halogenated from halogenated waste is critical because incinerating halogenated waste requires specialized scrubbers to capture corrosive hydrochloric acid (HCl) gas, making it significantly more expensive.

  • Determine the Solvent Matrix: Identify if the 4-(Methoxymethyl)piperidin-2-one is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., Methanol, DMSO, Water).

  • Select the Receptacle: Use a high-density polyethylene (HDPE) or glass carboy specifically designated for the appropriate waste stream.

  • Transfer the Waste: Working inside a fume hood, use a dedicated funnel to transfer the solution into the waste container.

  • Self-Validation Step: Visually inspect the container for phase separation or unexpected bubbling (indicating a cross-reaction). Cap the container immediately after the transfer is complete to prevent vapor escape.

  • Labeling: Attach a hazardous waste tag immediately. Mark the specific percentages of the solvent and "4-(Methoxymethyl)piperidin-2-one".

Protocol B: Solid Waste Management (Powders & Contaminated Materials)

Causality: Solid chemical waste cannot be pumped into liquid incinerators and requires a separate solid-feed incineration process.

  • Collect Solid Residues: Sweep up any unused or spilled solid 4-(Methoxymethyl)piperidin-2-one using a disposable anti-static scoop.

  • Containment: Place the solid waste, along with any contaminated weighing paper, Kimwipes, or heavily soiled gloves, into a clear, sealable polyethylene bag or a rigid, wide-mouth HDPE container.

  • Labeling: Label the container as "Solid Hazardous Waste - Toxic/Irritant" and list the chemical name.

Protocol C: Empty Container Management (Triple Rinse)

Causality: The EPA requires containers that previously held hazardous materials to be rendered "RCRA Empty" before they can be disposed of as standard solid waste[6].

  • First Rinse: Add a small volume of a compatible solvent (e.g., Methanol or Acetone) to the empty 4-(Methoxymethyl)piperidin-2-one vial. Cap and agitate for 30 seconds.

  • Dispose of Rinsate: Pour the rinsate into the designated Liquid Waste container.

  • Repeat: Perform this rinsing process two more times (Triple Rinse).

  • Deface & Discard: Deface the original chemical label with a thick marker and dispose of the clean, dry glass vial in a broken glass receptacle.

Waste Routing & Segregation Logic

The following diagram illustrates the logical decision-making process for routing 4-(Methoxymethyl)piperidin-2-one waste to ensure EPA compliance and cost-effective incineration.

G Start 4-(Methoxymethyl)piperidin-2-one Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder/Contaminated PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions/Rinsate) IsSolid->LiquidWaste Liquid Incineration EPA-Compliant Incineration Facility SolidWaste->Incineration IsHalogenated Mixed with Halogenated Solvents (e.g., DCM)? LiquidWaste->IsHalogenated Halogenated Halogenated Organic Waste Stream IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream IsHalogenated->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Workflow for 4-(Methoxymethyl)piperidin-2-one waste segregation and disposal.

Regulatory & Logistical Compliance (EPA/RCRA)

Laboratory operations must strictly adhere to EPA Resource Conservation and Recovery Act (RCRA) guidelines for Satellite Accumulation Areas (SAAs)[7].

Table 2: SAA Storage Limits and Compliance Metrics

MetricRegulatory LimitOperational Action Required
Volume Limit 55 Gallons total per SAAOnce 55 gallons is reached, the waste must be transferred to a Central Accumulation Area (CAA) within 72 hours[7].
Acute Toxicity Limit 1 Quart (P-Listed Waste)While this compound is not acutely P-listed, standard practice dictates removing highly concentrated pure waste frequently[5].
Labeling "Hazardous Waste" + Full NameAbbreviations (e.g., "4-MMP") are strictly prohibited by the EPA. The full chemical name must be spelled out[7].
Storage Condition Closed Container RuleFunnels must be removed immediately after use. Containers must remain tightly capped to prevent vapor emissions[7].

Emergency Spill Response Protocol

In the event of a localized spill of 4-(Methoxymethyl)piperidin-2-one:

  • Evacuate & Ventilate: Alert personnel in the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don PPE: Ensure nitrile gloves, goggles, and a lab coat are worn.

  • Neutralize & Absorb: If the compound is in a liquid solution, apply an inert chemical absorbent (e.g., vermiculite or a commercial universal spill pad) starting from the perimeter and working inward to prevent spreading[8].

  • Collect: Use a dedicated plastic scoop to transfer the saturated absorbent into a hazardous waste bag.

  • Decontaminate: Wipe the spill area with a damp paper towel (using water or a mild detergent) to remove any residual lactam, and dispose of the towel as solid hazardous waste[8].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Institutes of Health (NIH) Bookshelf, 2011. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety: OSHA Lab Standard (29 CFR 1910.1450)." United States Department of Labor. URL: [Link]

  • Environmental Protection Agency (EPA). "Managing Hazardous Waste in Academic Laboratories." United States Environmental Protection Agency. URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Methoxymethyl)piperidin-2-one

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 4-(Methoxymethyl)piperidin-2-one. The guidance herein is synthesized from safet...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 4-(Methoxymethyl)piperidin-2-one. The guidance herein is synthesized from safety data for structurally related compounds to ensure a conservative and robust approach to laboratory safety.

Disclaimer: As of the date of this guide, a specific Safety Data Sheet (SDS) for 4-(Methoxymethyl)piperidin-2-one is not widely available. The recommendations that follow are based on the hazard profiles of analogous structures, including piperidines, piperidinones, and methoxy ethers.[1][2] It is imperative to treat this compound with caution and assume it may possess similar toxicological and physical hazards.

Hazard Assessment: Understanding the Risks

The foundational step to safe handling is a thorough understanding of the potential hazards. Based on data from related piperidine derivatives, 4-(Methoxymethyl)piperidin-2-one should be handled as a substance that is potentially hazardous.[3][4]

Inferred Hazard Profile:

  • Skin Corrosion/Irritation: Piperidine compounds are known to cause skin irritation and, in some cases, severe burns.[5][6] Prolonged contact should be avoided.

  • Serious Eye Damage/Irritation: Contact with eyes is likely to cause serious irritation or damage.[5][7]

  • Acute Toxicity (Oral, Dermal, Inhalation): Piperidine and its derivatives can be harmful or toxic if swallowed, in contact with skin, or if inhaled.[7][8]

  • Respiratory Tract Irritation: Inhalation of vapors, mists, or dust may cause respiratory irritation.[5][7]

  • Flammability: Many related compounds, such as piperidine itself, are flammable liquids with vapors that can form explosive mixtures with air.[8] It is prudent to treat 4-(Methoxymethyl)piperidin-2-one as potentially flammable.

Hazard ClassInferred Risk LevelRationale based on Analogous Compounds
Acute Toxicity Category 3/4 (Toxic/Harmful)Piperidine is toxic in contact with skin or if inhaled; N-Boc-4-Piperidone is harmful if swallowed.[7][8]
Skin Corrosion/Irritation Category 2 (Irritant) / 1B (Corrosive)Causes skin irritation; piperidine compounds can cause severe burns.[5][6]
Eye Damage/Irritation Category 2A (Irritant) / 1 (Damage)Causes serious eye irritation; piperidine can cause severe eye damage.[5][9]
Respiratory Irritation STOT SE 3May cause respiratory irritation.[5][7]
Flammability Potential Flammable LiquidPiperidine is a highly flammable liquid.[8]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a self-validating system of protection. The selection of PPE must align with the scale and nature of the work being performed.

Foundational PPE (Required for All Handling Operations)

This level of protection is mandatory for any work involving 4-(Methoxymethyl)piperidin-2-one, regardless of quantity.

Protection TypeRecommended EquipmentRationale
Eye Protection Safety goggles with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[10][11]Protects against potential splashes and airborne particles that may cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]Prevents direct skin contact, which may lead to irritation or toxic absorption.[2] Gloves must be inspected for integrity before each use.[11]
Body Protection A long-sleeved laboratory coat.Protects skin on the arms and torso from incidental contact and minor splashes.
Enhanced PPE (For Large-Scale Operations or High-Risk Procedures)

For procedures involving larger quantities (>5g), heating, potential for aerosol generation, or risk of significant splashing, the following enhanced PPE is required in addition to the foundational layer.

  • Face Shield: A full-face shield worn over safety goggles provides an additional barrier against splashes to the entire face.[12]

  • Chemical-Resistant Apron: An impervious apron worn over the lab coat provides an additional layer of protection against spills and splashes.

  • Respiratory Protection: If work cannot be conducted within a certified chemical fume hood, or if risk assessment indicates potential for exposure limits to be exceeded, respiratory protection is mandatory. A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[10][11]

PPE Workflow: Donning and Doffing Procedure

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and apron (if required).

  • Respirator (if required): Perform a seal check.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield (if required).

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a proper technique (without touching the outer surface with bare skin) to avoid skin contact with the chemical.[11]

  • Face Shield/Apron: Remove the face shield and/or apron.

  • Goggles: Remove safety goggles from the back.

  • Respirator: Remove respirator (if used).

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[6][11]

Operational and Disposal Plans

Safe handling extends beyond PPE to include the entire workflow from storage to disposal.

Engineering Controls and Handling
  • Ventilation: All work with 4-(Methoxymethyl)piperidin-2-one must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][10][13]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[10]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[12][14] Wash hands thoroughly after handling the material and before leaving the lab.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

// Node Definitions spill [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess [label="Assess Spill Size\n& Immediate Risk", fillcolor="#FBBC05", fontcolor="#202124"]; minor [label="Minor Spill\n(<100 mL, contained)", fillcolor="#34A853", fontcolor="#FFFFFF"]; major [label="Major Spill\n(>100 mL, not contained)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert [label="Alert Personnel &\nRestrict Access", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Don Appropriate PPE\n(Enhanced Level)", fillcolor="#F1F3F4", fontcolor="#202124"]; absorb [label="Absorb with Inert Material\n(e.g., vermiculite, sand)", fillcolor="#F1F3F4", fontcolor="#202124"]; collect [label="Collect Waste in\nLabeled Container", fillcolor="#F1F3F4", fontcolor="#202124"]; clean [label="Clean Spill Area", fillcolor="#F1F3F4", fontcolor="#202124"]; dispose [label="Dispose as\nHazardous Waste", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evacuate [label="Evacuate Area Immediately", fillcolor="#EA4335", fontcolor="#FFFFFF"]; contact_ehs [label="Contact Emergency Personnel\n(EHS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges spill -> assess; assess -> minor [label="Small & Contained"]; assess -> major [label="Large or Uncontained"];

minor -> alert; alert -> ppe; ppe -> absorb; absorb -> collect; collect -> clean; clean -> dispose;

major -> evacuate; evacuate -> contact_ehs; } axdot Caption: Decision workflow for spill response.

Step-by-Step Spill Cleanup (Minor Spill):

  • Alert & Secure: Alert personnel in the immediate vicinity and restrict access to the area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Before cleaning, don the appropriate PPE, including at a minimum: chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or chemical absorbent pads.[10][11]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[11]

  • Clean: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[1]

  • Dispose: Seal the waste container and move it to the designated hazardous waste accumulation area.

Chemical Waste Disposal

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Waste Segregation: All materials contaminated with 4-(Methoxymethyl)piperidin-2-one, including unused product, contaminated labware, and used PPE, must be collected in a designated hazardous waste container.[1][14]

  • Container: The waste container must be chemically compatible, durable, and have a secure, tight-fitting lid.[1]

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "4-(Methoxymethyl)piperidin-2-one".[14]

  • Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area away from incompatible materials.[14]

  • Final Disposal: Arrange for disposal through a licensed hazardous waste contractor. Do not discharge the chemical or contaminated materials into drains or the environment.[13][14]

References

  • Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. (2025). Benchchem.
  • Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. (2004). Cole-Parmer.
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Labor
  • 4-(Methoxymethyl)piperidine.
  • Piperidine Safety D
  • Methyl Propyl Ether Hazard Summary. New Jersey Department of Health.
  • Methyl-2-naphthyl ether Safety D
  • MPEG Safety D
  • 1-(4-Methoxyphenyl)piperazine dihydrochloride Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Personal protective equipment for handling 2-Methoxy-1,3-dithiane. (2025). Benchchem.
  • 4-Methylpiperidine Safety Data Sheet. (2015). Thermo Fisher Scientific.
  • N-Boc-4-Piperidone Safety D
  • PIPERIDINE-D11 Safety D
  • Piperidine, 99% Material Safety D
  • (3S)-3-(Methoxymethyl)
  • 4-(Hydroxymethyl)piperidine Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal.
  • Piperidine Safety Data Sheet. (2023). Thermo Fisher Scientific.

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